molecular formula C13H13N3O3S B564610 N-Acetyl sulfapyridine-d4 CAS No. 1189732-52-2

N-Acetyl sulfapyridine-d4

Cat. No.: B564610
CAS No.: 1189732-52-2
M. Wt: 295.35 g/mol
InChI Key: CYLYVXPHAQLXFG-KDWZCNHSSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Acetyl Sulfapyridine-d4 (Major) is a deuterium-labeled stable isotope internal standard critical for the precise quantification of N-acetyl sulfapyridine in advanced mass spectrometry-based assays. This compound is a major, systemically absorbed metabolite of sulfasalazine and is specifically linked to the adverse effects observed with sulfasalazine therapy in human serum . In research, this labeled standard enables sensitive and accurate pharmacokinetic studies, particularly in the investigation of drug metabolism and placental transfer . Sulfasalazine is a prodrug cleaved by gut bacteria into sulfapyridine and 5-aminosalicylic acid (5-ASA); sulfapyridine is then absorbed and acetylated in the liver to form N-acetyl sulfapyridine . The use of this compound (Major) as an internal standard allows researchers to account for sample matrix effects and analytical variability, thereby ensuring the reliability of data in complex biological matrices such as homogenized tissue . Its application is essential for robust method validation and for generating high-quality data in studies of inflammatory bowel disease, rheumatoid arthritis, and other conditions for which sulfasalazine is a therapeutic intervention .

Properties

IUPAC Name

N-[2,3,5,6-tetradeuterio-4-(pyridin-2-ylsulfamoyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3S/c1-10(17)15-11-5-7-12(8-6-11)20(18,19)16-13-4-2-3-9-14-13/h2-9H,1H3,(H,14,16)(H,15,17)/i5D,6D,7D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYLYVXPHAQLXFG-KDWZCNHSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1NC(=O)C)[2H])[2H])S(=O)(=O)NC2=CC=CC=N2)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40675534
Record name N-{4-[(Pyridin-2-yl)sulfamoyl](~2~H_4_)phenyl}acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189732-52-2
Record name N-{4-[(Pyridin-2-yl)sulfamoyl](~2~H_4_)phenyl}acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

what is N-Acetyl sulfapyridine-d4

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to N-Acetyl sulfapyridine-d4 (B564723)

Introduction

N-Acetyl sulfapyridine-d4 is the deuterium-labeled stable isotope of N-Acetyl sulfapyridine (B1682706). Its primary and critical role in scientific research is as an internal standard for highly accurate quantitative analysis by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[1][2] N-Acetyl sulfapyridine is the major, well-absorbed metabolite of Sulfapyridine, which itself is an active metabolite of the prodrug Sulfasalazine (B1682708).[3][4][5] Sulfasalazine is used in the treatment of inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.[5] The deuteration of the phenyl ring provides a distinct mass shift without significantly altering the chemical properties, making this compound an ideal tool for pharmacokinetic and metabolic studies of its parent compounds.[1]

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These characteristics are essential for method development, storage, and handling in a laboratory setting.

PropertyValueSource(s)
IUPAC Name N-[2,3,5,6-tetradeuterio-4-(pyridin-2-ylsulfamoyl)phenyl]acetamide[6][7]
Synonyms N4-Acetylsulfapyridine-d4, N-[4-[(2-Pyridinylamino)sulfonyl]phenyl-d4]acetamide[4][6]
CAS Number 1189732-52-2[4][6][8]
Molecular Formula C₁₃H₉D₄N₃O₃S[4][8]
Molecular Weight 295.35 g/mol [4][6][8]
Exact Mass 295.09286944 Da[6][7]
Appearance Off-White Solid[4]
Purity >95% (HPLC)[8]
Storage Conditions +4°C or 2-8°C Refrigerator[4][8]

Metabolic Pathway of Parent Compound: Sulfasalazine

To understand the relevance of this compound, it is crucial to understand the metabolic journey of its parent drug, Sulfasalazine. When administered orally, Sulfasalazine acts as a prodrug. The majority of the dose reaches the colon intact, where gut bacteria cleave the azo bond.[3][9][10] This cleavage releases two primary components: 5-aminosalicylic acid (5-ASA) and sulfapyridine.[3][5] While 5-ASA acts locally in the colon, sulfapyridine is almost completely absorbed into the bloodstream.[3][9] Absorbed sulfapyridine then undergoes systemic metabolism, primarily in the liver, where it is N-acetylated by the N-acetyltransferase 2 (NAT2) enzyme to form N-Acetyl sulfapyridine, which is then excreted in the urine.[3][11]

G cluster_oral Oral Administration cluster_colon Colon cluster_systemic Systemic Circulation / Liver Sulfasalazine Sulfasalazine (Prodrug) Cleavage Azo Bond Cleavage (Bacterial Azoreductases) Sulfasalazine->Cleavage SP Sulfapyridine Cleavage->SP ASA 5-Aminosalicylic Acid (5-ASA) Cleavage->ASA Acetylation N-Acetylation (NAT2 Enzyme) SP->Acetylation Excretion_ASA Local Action & Fecal Excretion ASA->Excretion_ASA NASP N-Acetyl Sulfapyridine Acetylation->NASP Excretion_NASP Urinary Excretion NASP->Excretion_NASP

Metabolic pathway of Sulfasalazine.

Applications in Research

The principal application of this compound is as a stable isotope-labeled internal standard for bioanalytical quantification.[1] In techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), internal standards are essential for achieving high precision and accuracy. The deuterated standard is added to biological samples (e.g., plasma, tissue homogenates) at a known concentration before sample preparation. Because it is nearly identical to the non-labeled analyte, it co-elutes chromatographically and experiences similar ionization effects and losses during extraction. By measuring the ratio of the analyte's signal to the internal standard's signal, researchers can correct for experimental variability, leading to reliable quantification.

A specific application is the development of methods to quantify sulfasalazine and its metabolite sulfapyridine in complex biological matrices like human placenta.[12][13][14] In such studies, sulfapyridine-d4 and, by extension, this compound are used to accurately measure the exposure of these compounds in tissues.[13][14]

Experimental Protocols

Quantitative Analysis by LC-MS/MS

The following is a representative protocol for the simultaneous quantification of sulfasalazine and its metabolites in a biological matrix, adapted from a validated method for human placenta.[13][14] this compound would serve as the internal standard for the quantification of endogenous N-Acetyl sulfapyridine.

Sample Preparation:

  • Homogenization: Homogenize tissue samples using a mixture of water and methanol (B129727) (1:1, v/v).

  • Internal Standard Spiking: Add a known amount of this compound (in solution) to the homogenate.

  • Protein Precipitation: Precipitate proteins from the sample, often using a cold organic solvent like methanol or acetonitrile.

  • Solid Phase Extraction (SPE): Further clean the sample and concentrate the analytes using an appropriate SPE cartridge.

  • Reconstitution: Evaporate the final eluent and reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions:

ParameterSpecification
LC Column Agilent Poroshell EC-C18 (3.0 x 100 mm, 2.7 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile:Methanol (90:10, v/v) with 0.1% formic acid
Flow Rate 0.450 mL/min
Elution Gradient elution
Total Run Time ~7 minutes
Ionization Mode Positive Electrospray Ionization (ESI+)
MS Detection Multiple Reaction Monitoring (MRM)
Plausible Synthetic Route

G Aniline_d5 Aniline-d5 Acetanilide_d4 Acetanilide-d4 Aniline_d5->Acetanilide_d4 Acetylation SulfonylChloride_d4 4-Acetamidobenzenesulfonyl-d4 chloride Acetanilide_d4->SulfonylChloride_d4 Chlorosulfonation Product This compound SulfonylChloride_d4->Product Condensation Aminopyridine 2-Aminopyridine (B139424) Aminopyridine->Product Reagent1 Acetic Anhydride Reagent1->Acetanilide_d4 Reagent2 Chlorosulfonic Acid (ClSO₃H) Reagent2->SulfonylChloride_d4 Reagent3 Pyridine (Base) Reagent3->Product

Plausible synthetic workflow for this compound.

Conclusion

This compound is an indispensable analytical tool for researchers in pharmacology, drug metabolism, and clinical chemistry. Its role as a stable isotope-labeled internal standard enables the robust and accurate quantification of N-Acetyl sulfapyridine, a key metabolite of the widely used drug Sulfasalazine. Understanding its properties, the metabolic pathway of its parent drug, and the analytical methods in which it is employed provides a comprehensive view of its importance in advancing pharmaceutical and clinical research.

References

N-Acetyl sulfapyridine-d4 chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Chemical Properties of N-Acetyl sulfapyridine-d4 (B564723)

Abstract

N-Acetyl sulfapyridine-d4 is the deuterium-labeled form of N-Acetyl sulfapyridine, a primary and active metabolite of the drug Sulfasalazine.[1][2] Due to its isotopic labeling, it serves as a crucial internal standard for quantitative analyses by methods such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] This guide provides a comprehensive overview of the core chemical properties, metabolic pathway, and relevant experimental methodologies for this compound, aimed at researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is characterized by the incorporation of four deuterium (B1214612) atoms on the phenyl ring, which results in a higher molecular weight compared to its unlabeled counterpart. This isotopic substitution is key to its application as an internal standard in pharmacokinetic and metabolic studies.[3]

Chemical Identifiers

The following table summarizes the key chemical identifiers for this compound.

IdentifierValueReference
IUPAC Name N-[2,3,5,6-tetradeuterio-4-(pyridin-2-ylsulfamoyl)phenyl]acetamide[1][4]
CAS Number 1189732-52-2[2][4][5]
Molecular Formula C₁₃H₉D₄N₃O₃S[2][5]
Synonyms This compound (Major), N4-Acetylsulfapyridine-d4, N-[4-[(2-Pyridinylamino)sulfonyl]phenyl-d4]acetamide[2][4]
InChI Key CYLYVXPHAQLXFG-KDWZCNHSSA-N[4]
SMILES [2H]C1=C(C(=C(C(=C1NC(=O)C)[2H])[2H])S(=O)(=O)NC2=CC=CC=N2)[2H][4]
Physicochemical Data

Quantitative physical and chemical properties are essential for handling, storage, and experimental design.

PropertyValueReference
Molecular Weight 295.35 g/mol [2][4][5]
Exact Mass 295.09286944 Da[4]
Appearance Off-White to Pale Yellow Solid[2][6]
Melting Point 208-210°C[6]
Solubility Slightly soluble in Methanol[6]
Purity >95% (as determined by HPLC)[5]
Storage Conditions 2-8°C, Refrigerator[2]

Metabolic Pathway and Mechanism of Action

This compound follows the metabolic pathway of its parent drug, Sulfasalazine. Sulfasalazine is a prodrug that is largely unabsorbed in the small intestine. Upon reaching the colon, gut bacteria cleave the azo bond, breaking the molecule into two primary components: 5-aminosalicylic acid (5-ASA) and sulfapyridine.[7][8]

Sulfapyridine is absorbed into the bloodstream and is primarily responsible for the systemic immunomodulatory and anti-inflammatory effects of the drug.[7][9] It undergoes metabolism in the liver, where it is N-acetylated by the N-acetyltransferase 2 (NAT2) enzyme to form N-Acetyl sulfapyridine.[10] The rate of this acetylation is subject to genetic polymorphism, leading to "slow" and "fast" acetylator phenotypes in the population.[10] The deuteration in this compound does not alter this fundamental pathway but allows it to be distinguished from the endogenously produced metabolite in analytical assays.

metabolic_pathway cluster_colon Colon (Bacterial Action) cluster_bloodstream Systemic Circulation cluster_liver Liver (Metabolism) Sulfasalazine Sulfasalazine Metabolites 5-ASA + Sulfapyridine Sulfasalazine->Metabolites Azo reductase Sulfapyridine_Absorbed Sulfapyridine Metabolites->Sulfapyridine_Absorbed Absorption N_Acetyl_SP N-Acetyl sulfapyridine Sulfapyridine_Absorbed->N_Acetyl_SP N-acetyltransferase 2 (NAT2) experimental_workflow Sample Biological Sample (Plasma) Spike Spike with N-Acetyl sulfapyridine-d4 (IS) Sample->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject LC LC Separation (e.g., C18 Column) Inject->LC MS MS/MS Detection (MRM Mode) LC->MS Quantify Quantification (Analyte/IS Ratio) MS->Quantify

References

N-Acetyl Sulfapyridine-d4 as a Metabolite of Sulfasalazine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-Acetyl sulfapyridine-d4 (B564723), a key deuterated internal standard used in the analysis of N-Acetyl sulfapyridine (B1682706), the primary metabolite of the sulfapyridine moiety of the anti-inflammatory drug sulfasalazine (B1682708). The metabolism of sulfasalazine is significantly influenced by the polymorphic N-acetyltransferase 2 (NAT2) enzyme, leading to distinct pharmacokinetic profiles in "fast" and "slow" acetylator phenotypes. This guide details the metabolic pathways of sulfasalazine, presents quantitative pharmacokinetic data for its major metabolites, and provides detailed experimental protocols for their quantification. Furthermore, it explores the known signaling pathways affected by sulfasalazine and its metabolites and includes visualizations to illustrate these complex processes.

Introduction

Sulfasalazine is a disease-modifying antirheumatic drug (DMARD) widely used in the treatment of inflammatory bowel disease (IBD), such as ulcerative colitis and Crohn's disease, as well as rheumatoid arthritis.[1] It is a prodrug that is metabolized by intestinal bacteria into two primary components: 5-aminosalicylic acid (5-ASA), the therapeutically active moiety for IBD, and sulfapyridine.[2][3] Sulfapyridine is largely absorbed systemically and is associated with both the therapeutic effects in rheumatoid arthritis and the majority of the adverse effects of sulfasalazine.[2][3]

The systemic clearance of sulfapyridine is highly dependent on its acetylation to N-Acetyl sulfapyridine, a reaction catalyzed by the N-acetyltransferase 2 (NAT2) enzyme.[1] The activity of NAT2 is genetically determined, leading to distinct "fast" and "slow" acetylator phenotypes within the population.[1] This genetic polymorphism significantly impacts the pharmacokinetics of sulfapyridine and N-Acetyl sulfapyridine, influencing both the efficacy and toxicity of sulfasalazine treatment.

N-Acetyl sulfapyridine-d4 is a deuterated isotopologue of N-Acetyl sulfapyridine. Due to its identical chemical properties to the endogenous metabolite but distinct mass, it serves as an ideal internal standard for highly accurate and precise quantification of N-Acetyl sulfapyridine in biological matrices using mass spectrometry-based methods.[4] This guide will delve into the metabolic fate of sulfasalazine with a focus on N-Acetyl sulfapyridine and the utility of its deuterated analog in research and clinical settings.

Metabolism of Sulfasalazine

Following oral administration, approximately 90% of the sulfasalazine dose reaches the colon intact.[5] There, gut bacteria cleave the azo bond, releasing sulfapyridine and 5-ASA.[5][6] While 5-ASA is primarily excreted in the feces, sulfapyridine is almost completely absorbed.[1] Absorbed sulfapyridine undergoes extensive metabolism in the liver, primarily through N-acetylation to form N-Acetyl sulfapyridine.[1] This process is governed by the NAT2 enzyme. Other metabolic pathways for sulfapyridine include hydroxylation and glucuronidation.[1]

The acetylation status of an individual is a critical determinant of the metabolic profile of sulfapyridine. Slow acetylators have a reduced capacity to metabolize sulfapyridine, leading to higher plasma concentrations of the parent compound and lower concentrations of the acetylated metabolite compared to fast acetylators.[6] This difference in metabolic rate is directly linked to the incidence of adverse effects associated with sulfasalazine therapy.

cluster_oral_admin Oral Administration cluster_colon Colon cluster_systemic_circulation Systemic Circulation & Liver cluster_excretion Excretion Sulfasalazine Sulfasalazine Bacterial_Cleavage Bacterial Azo-Reductase Sulfasalazine->Bacterial_Cleavage Sulfapyridine Sulfapyridine Absorbed_SP Absorbed Sulfapyridine Sulfapyridine->Absorbed_SP Five_ASA 5-Aminosalicylic Acid (5-ASA) Feces Feces Five_ASA->Feces Bacterial_Cleavage->Sulfapyridine Bacterial_Cleavage->Five_ASA NAT2 N-acetyltransferase 2 (NAT2) Absorbed_SP->NAT2 Hydroxylation Hydroxylation Absorbed_SP->Hydroxylation Glucuronidation Glucuronidation Absorbed_SP->Glucuronidation N_Acetyl_SP N-Acetyl sulfapyridine Urine Urine N_Acetyl_SP->Urine NAT2->N_Acetyl_SP Hydroxylation->Urine Glucuronidation->Urine

Caption: Metabolic Pathway of Sulfasalazine.

Quantitative Pharmacokinetic Data

The genetic polymorphism of NAT2 results in significant inter-individual variability in the pharmacokinetic parameters of sulfapyridine and its metabolite, N-Acetyl sulfapyridine.

Table 1: Pharmacokinetic Parameters of Sulfapyridine in Fast and Slow Acetylators

ParameterFast AcetylatorsSlow AcetylatorsReference
Sulfapyridine Half-life (t½) ~6 hours~14 hours[7]
Apparent Oral Clearance of Sulfapyridine ~150 ml/min~40 ml/min[7]
Plasma Sulfapyridine Levels LowerSignificantly Higher[8]

Note: Specific Cmax, Tmax, and AUC values for N-Acetyl sulfapyridine in different acetylator phenotypes are not consistently reported in a comparative format in the literature. However, it is established that plasma concentrations of N-Acetyl sulfapyridine are higher in fast acetylators compared to slow acetylators.

Experimental Protocols

Synthesis of this compound (Internal Standard)

While the direct synthesis of this compound is not extensively detailed in the public domain, a plausible synthetic route can be inferred from the synthesis of its non-deuterated analog and general methods for deuterium (B1214612) labeling. The synthesis would likely involve the acetylation of sulfapyridine-d4. Sulfapyridine-d4 can be synthesized from deuterated precursors. A general schematic is presented below.

cluster_synthesis Proposed Synthesis of this compound Aniline_d5 Aniline-d5 Sulfanilic_acid_d4 Sulfanilic acid-d4 Aniline_d5->Sulfanilic_acid_d4 Sulfonation p_Acetamidobenzenesulfonyl_chloride_d4 p-Acetamidobenzenesulfonyl chloride-d4 Sulfanilic_acid_d4->p_Acetamidobenzenesulfonyl_chloride_d4 Chlorosulfonation Sulfapyridine_d4 Sulfapyridine-d4 p_Acetamidobenzenesulfonyl_chloride_d4->Sulfapyridine_d4 Condensation with 2-aminopyridine N_Acetyl_Sulfapyridine_d4 This compound Sulfapyridine_d4->N_Acetyl_Sulfapyridine_d4 Acetylation

Caption: Proposed Synthetic Scheme for this compound.
Quantification of Sulfapyridine and N-Acetyl Sulfapyridine in Human Plasma by LC-MS/MS

This protocol provides a general framework for the simultaneous quantification of sulfapyridine and N-Acetyl sulfapyridine in human plasma using a deuterated internal standard.

4.2.1. Materials and Reagents

  • Sulfapyridine and N-Acetyl sulfapyridine reference standards

  • This compound (internal standard)

  • Human plasma (blank)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

4.2.2. Sample Preparation

  • Protein Precipitation: To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard (this compound) at a known concentration.

  • Vortex: Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

4.2.3. LC-MS/MS Conditions

  • LC Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient to separate the analytes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions:

    • Sulfapyridine: Precursor ion > Product ion

    • N-Acetyl sulfapyridine: Precursor ion > Product ion

    • This compound: Precursor ion > Product ion

4.2.4. Calibration and Quantification

  • Prepare a series of calibration standards by spiking blank plasma with known concentrations of sulfapyridine and N-Acetyl sulfapyridine.

  • Process the calibration standards and quality control samples along with the unknown samples.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

  • Determine the concentrations of the analytes in the unknown samples from the calibration curve.

cluster_workflow LC-MS/MS Experimental Workflow Plasma_Sample Plasma Sample Protein_Precipitation Protein Precipitation (Acetonitrile + IS) Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Evaporation Evaporation Supernatant_Collection->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis cluster_nfkb NF-κB Signaling Pathway Stimuli Inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive) NFkB NF-κB NFkB_active Active NF-κB NFkB->NFkB_active Translocation IkB_NFkB->NFkB Degradation of IκB Nucleus Nucleus Gene_Transcription Pro-inflammatory Gene Transcription NFkB_active->Gene_Transcription Sulfasalazine Sulfasalazine Sulfasalazine->IKK Inhibits

References

An In-depth Technical Guide to the Structure and Application of N-Acetyl Sulfapyridine-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-Acetyl sulfapyridine-d4 (B564723), a deuterated isotopologue of N-Acetyl sulfapyridine (B1682706). The document details its chemical structure, physicochemical properties, and provides a plausible, detailed experimental protocol for its synthesis. Furthermore, it describes its critical application as an internal standard in a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of its non-labeled counterpart, a key metabolite of the anti-inflammatory drug sulfasalazine, in biological matrices. This guide is intended to be a valuable resource for researchers in the fields of drug metabolism, pharmacokinetics, and analytical chemistry, offering detailed methodologies and structured data for practical application.

Introduction

N-Acetyl sulfapyridine-d4 is the deuterium-labeled form of N-Acetyl sulfapyridine, the major active metabolite of sulfasalazine. Sulfasalazine is a cornerstone medication for the treatment of inflammatory bowel disease and rheumatoid arthritis. The monitoring of its metabolite, sulfapyridine, and its subsequent acetylation to N-Acetyl sulfapyridine is crucial for understanding the drug's pharmacokinetics and managing its therapeutic efficacy and potential toxicity. The introduction of deuterium (B1214612) atoms into the N-Acetyl sulfapyridine molecule provides a stable isotope-labeled internal standard (SIL-IS) that is ideal for quantitative analysis by mass spectrometry. Its near-identical chemical and physical properties to the endogenous analyte ensure accurate and precise quantification by correcting for variations during sample preparation and analysis.

Chemical Structure and Properties

This compound is structurally identical to N-Acetyl sulfapyridine, with the exception of four deuterium atoms replacing hydrogen atoms on the phenyl ring.

Chemical Structure

G Proposed Synthesis Workflow for this compound cluster_0 Step 1: Deuteration cluster_1 Step 2: Acetylation cluster_2 Step 3: Chlorosulfonation cluster_3 Step 4: Coupling start Aniline d2o D2O, DCl (cat.) Heat start->d2o aniline_d5 Aniline-d5 d2o->aniline_d5 acetic_anhydride Acetic Anhydride aniline_d5->acetic_anhydride acetanilide_d5 Acetanilide-d5 acetic_anhydride->acetanilide_d5 chlorosulfonic_acid Chlorosulfonic Acid acetanilide_d5->chlorosulfonic_acid sulfonyl_chloride_d4 4-Acetamido-benzenesulfonyl-d4 chloride chlorosulfonic_acid->sulfonyl_chloride_d4 aminopyridine 2-Aminopyridine Pyridine sulfonyl_chloride_d4->aminopyridine n_acetyl_sulfapyridine_d4 This compound aminopyridine->n_acetyl_sulfapyridine_d4 G Analytical Workflow for Sulfapyridine Quantification cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Quantification plasma_sample Plasma Sample add_is Add N-Acetyl Sulfapyridine-d4 (IS) plasma_sample->add_is protein_precipitation Protein Precipitation (e.g., Acetonitrile) add_is->protein_precipitation centrifuge Centrifugation protein_precipitation->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc HPLC Separation supernatant->hplc msms Tandem Mass Spectrometry (MRM Mode) hplc->msms data_analysis Data Analysis (Analyte/IS Ratio) msms->data_analysis calibration_curve Calibration Curve data_analysis->calibration_curve quantification Quantification of Sulfapyridine calibration_curve->quantification

An In-depth Technical Guide to N-Acetyl sulfapyridine-d4

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1189732-52-2

This technical guide provides a comprehensive overview of N-Acetyl sulfapyridine-d4 (B564723), a deuterated analog of a major metabolite of the anti-inflammatory drug sulfasalazine (B1682708). This guide is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, analytical applications, and metabolic context.

Core Data Presentation

N-Acetyl sulfapyridine-d4 is primarily utilized as an internal standard in quantitative analytical methods, particularly in pharmacokinetic and metabolic studies of sulfasalazine. Its key physical and chemical properties are summarized in the table below.

PropertyValueReference
CAS Number 1189732-52-2[1][2][3]
Molecular Formula C₁₃H₉D₄N₃O₃S[1][2][3]
Molecular Weight 295.35 g/mol [1][2][3]
Exact Mass 295.09286944 Da[1]
Appearance Off-White to Pale Brown Solid[3]
Purity (HPLC) >95% (specifically 97.80% at 262 nm)[3]
Isotopic Purity (d4) 95.60%[3]
Solubility Slightly soluble in Acetonitrile (B52724) and Methanol (B129727) (with sonication)[3]
Storage Conditions +4°C for long-term storage[3]
Shipping Conditions Room Temperature
Unlabeled CAS Number 19077-98-6[2]

Metabolic Pathway of Sulfasalazine

N-Acetyl sulfapyridine (B1682706) is a key metabolite in the metabolic cascade of sulfasalazine. The following diagram illustrates this pathway, highlighting the enzymatic transformations and cellular locations.

Sulfasalazine Metabolism Metabolic Pathway of Sulfasalazine cluster_gut Colon cluster_liver Liver Sulfasalazine Sulfasalazine Sulfapyridine Sulfapyridine Sulfasalazine->Sulfapyridine Bacterial Azoreductases Five_ASA 5-Aminosalicylic Acid (5-ASA) (Active Moiety) Sulfasalazine->Five_ASA Bacterial Azoreductases Sulfapyridine_abs Absorbed Sulfapyridine Sulfapyridine->Sulfapyridine_abs N_Acetyl_Sulfapyridine N-Acetyl Sulfapyridine Sulfapyridine_abs->N_Acetyl_Sulfapyridine NAT2 Enzyme (Acetylation)

Sulfasalazine Metabolic Pathway

Experimental Protocols

This compound is instrumental as an internal standard for the accurate quantification of sulfapyridine and its parent drug, sulfasalazine, in biological matrices. Below is a detailed experimental protocol adapted from a validated LC-MS/MS method for the analysis of these compounds in human plasma.

3.1. Objective

To quantify the concentration of sulfasalazine and its metabolite, sulfapyridine, in human plasma using their deuterated analogs (Sulfasalazine-d4 and this compound) as internal standards via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

3.2. Materials and Reagents

  • This compound (Internal Standard)

  • Sulfasalazine-d4 (Internal Standard)

  • Sulfapyridine (Analyte)

  • Sulfasalazine (Analyte)

  • Human Plasma (Matrix)

  • Methanol (LC-MS Grade)

  • Acetonitrile (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Water (LC-MS Grade)

  • Solid Phase Extraction (SPE) Cartridges

3.3. Sample Preparation

  • Spiking: To 100 µL of human plasma, add the internal standard solution containing this compound and Sulfasalazine-d4.

  • Protein Precipitation: Add a volume of cold acetonitrile to the plasma sample to precipitate proteins. Vortex and then centrifuge to pellet the precipitated proteins.

  • Solid Phase Extraction (SPE):

    • Condition the SPE cartridge with methanol followed by water.

    • Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

    • Wash the cartridge with a low-organic solvent mixture to remove interferences.

    • Elute the analytes and internal standards with a high-organic solvent mixture.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

3.4. LC-MS/MS Method

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., Agilent Poroshell EC-C18, 3.0 × 100 mm, 2.7 µm).[4][5][6]

  • Mobile Phase A: Water with 0.1% formic acid.[4][5][6]

  • Mobile Phase B: Acetonitrile:Methanol (90:10, v/v) with 0.1% formic acid.[4][5][6]

  • Flow Rate: 0.450 mL/min.[4][5][6]

  • Gradient Elution: A suitable gradient to separate the analytes from matrix components.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI).[4][5][6]

  • MRM Transitions: Specific precursor-to-product ion transitions for each analyte and internal standard would be optimized.

3.5. Experimental Workflow Diagram

The following diagram outlines the key steps in the experimental workflow for the quantitative analysis of sulfapyridine using this compound as an internal standard.

Experimental Workflow Quantitative Analysis Workflow start Start sample_prep Sample Preparation (Plasma Spiking, Protein Precipitation) start->sample_prep spe Solid Phase Extraction (SPE) sample_prep->spe evap Evaporation and Reconstitution spe->evap lcms LC-MS/MS Analysis evap->lcms data_analysis Data Analysis (Quantification using Internal Standard) lcms->data_analysis end End data_analysis->end

LC-MS/MS Experimental Workflow

Role of NAT2 in Metabolism and Clinical Significance

The acetylation of sulfapyridine to N-Acetyl sulfapyridine is catalyzed by the N-acetyltransferase 2 (NAT2) enzyme, primarily in the liver.[7] The activity of NAT2 is subject to genetic polymorphism, leading to different acetylation phenotypes in the population: slow, intermediate, and rapid acetylators.

  • Slow Acetylators: Individuals with reduced NAT2 enzyme activity metabolize sulfapyridine more slowly, leading to higher plasma concentrations of the parent drug. This is associated with an increased risk of dose-related adverse effects of sulfasalazine.[7]

  • Rapid Acetylators: These individuals metabolize sulfapyridine more quickly, resulting in lower plasma concentrations of sulfapyridine and higher levels of N-Acetyl sulfapyridine.

The use of this compound in pharmacokinetic studies allows for the precise determination of sulfapyridine levels, which, when correlated with NAT2 genotype, can help in understanding inter-individual variability in drug response and toxicity.

Conclusion

This compound is an essential tool for researchers and clinicians involved in the study of sulfasalazine. Its use as an internal standard in advanced analytical techniques like LC-MS/MS enables accurate and reliable quantification of sulfapyridine in biological samples. This, in turn, facilitates a deeper understanding of the pharmacokinetics of sulfasalazine, the influence of genetic factors like NAT2 polymorphism on its metabolism, and its overall clinical efficacy and safety profile. This technical guide provides a foundational understanding of the properties, applications, and metabolic context of this compound to support ongoing research and drug development efforts.

References

In-Depth Technical Guide: N-Acetyl Sulfapyridine-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the molecular weight of N-Acetyl sulfapyridine-d4 (B564723) and its related compounds. It includes a detailed overview of its role in the metabolic pathway of sulfasalazine (B1682708) and outlines key experimental protocols for its quantification, positioning it as a critical tool in pharmacokinetic and drug metabolism studies.

Core Data: Molecular Weights

The precise molecular weight of a compound and its isotopically labeled analogues is fundamental for mass spectrometry-based quantification and metabolic studies. The following table summarizes the molecular weights of N-Acetyl sulfapyridine-d4 and its relevant non-deuterated counterparts.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Notes
This compound C₁₃H₉D₄N₃O₃S295.35[1][2][3]Deuterated internal standard
N-Acetyl sulfapyridine (B1682706)C₁₃H₁₃N₃O₃S291.33[4][5][6]Active metabolite of Sulfapyridine
SulfapyridineC₁₁H₁₁N₃O₂S249.29[7][8][9]Primary metabolite of Sulfasalazine

Metabolic Pathway of Sulfasalazine

N-Acetyl sulfapyridine is a key metabolite of the drug sulfasalazine. Sulfasalazine is a prodrug that undergoes metabolism by intestinal bacteria to yield sulfapyridine and 5-aminosalicylic acid (5-ASA).[1][10] Sulfapyridine is then absorbed and further metabolized in the liver, primarily through acetylation, to form N-Acetyl sulfapyridine.[10] Understanding this pathway is crucial for interpreting pharmacokinetic data and assessing drug efficacy and potential toxicity.

Sulfasalazine Metabolism Metabolic Pathway of Sulfasalazine cluster_gut Intestinal Lumen cluster_liver Liver Sulfasalazine Sulfasalazine Sulfapyridine Sulfapyridine Sulfasalazine->Sulfapyridine Bacterial Azoreductases FiveASA 5-Aminosalicylic Acid (5-ASA) Sulfasalazine->FiveASA Bacterial Azoreductases Sulfapyridine_abs Absorbed Sulfapyridine Sulfapyridine->Sulfapyridine_abs Absorption N_Acetyl_Sulfapyridine N-Acetyl Sulfapyridine Sulfapyridine_abs->N_Acetyl_Sulfapyridine N-acetyltransferase (NAT) Bioanalytical Workflow Workflow for Quantification of Sulfapyridine and its Metabolites SampleCollection 1. Plasma Sample Collection Spiking 2. Spiking with Internal Standards (e.g., this compound) SampleCollection->Spiking Extraction 3. Sample Preparation (Protein Precipitation or Solid Phase Extraction) Spiking->Extraction Analysis 4. LC-MS/MS Analysis Extraction->Analysis Quantification 5. Data Processing and Quantification Analysis->Quantification

References

Commercial Suppliers and Technical Guide for N-Acetyl Sulfapyridine-d4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing N-Acetyl sulfapyridine-d4 (B564723) as an internal standard in pharmacokinetic and metabolic studies, a comprehensive understanding of its commercial availability, technical specifications, and application is crucial. This guide provides an in-depth overview of commercial suppliers, key quantitative data, and detailed experimental protocols for its use in bioanalytical assays.

Commercial Availability and Specifications

N-Acetyl sulfapyridine-d4 is available from several reputable suppliers of research chemicals and analytical standards. The compound is primarily used as a labeled internal standard for the quantification of N-Acetyl sulfapyridine (B1682706), a major metabolite of the anti-inflammatory drug sulfasalazine, in biological matrices.[1][2] The deuterated analog allows for accurate quantification by mass spectrometry, correcting for variability in sample preparation and instrument response.[3][4]

Below is a summary of quantitative data from various commercial suppliers. It is important to note that specifications can vary by lot and supplier, and it is always recommended to refer to the certificate of analysis provided with the product.

Supplier/BrandCatalog Number (Example)Purity (HPLC)Isotopic Purity (d4)CAS NumberMolecular FormulaMolecular Weight ( g/mol )
LGC StandardsA187912>95%95.60%1189732-52-2C₁₃H₉D₄N₃O₃S295.35
MedChemExpressHY-W011471S97.0%Not Specified1189732-52-2C₁₃H₉D₄N₃O₃S295.35
Gentaur572-TRC-A187912-10MG>95%Not Specified1189732-52-2C₁₃H₉D₄N₃O₃S295.35
PharmaffiliatesPA STI 003570Not SpecifiedNot Specified1189732-52-2C₁₃H₉D₄N₃O₃S295.35
Key OrganicsMS-24228>97%Not Specified1189732-52-2C₁₃H₉D₄N₃O₃S295.35

Note: The Certificate of Analysis from LGC Standards for lot 2-TVP-126-4 specifies the isotopic distribution as d0 = 0.15%, d1 = 0.00%, d2 = 0.26%, d3 = 3.99%, d4 = 95.60%[5]. Purity and isotopic enrichment are critical parameters for ensuring accurate quantification in bioanalytical methods[6].

Metabolic Pathway of Sulfasalazine

N-Acetyl sulfapyridine is a significant metabolite of sulfasalazine.[7][8] Sulfasalazine is a prodrug that is metabolized by intestinal bacteria into sulfapyridine and 5-aminosalicylic acid (5-ASA).[9][10] A major portion of the absorbed sulfapyridine is then acetylated in the liver to form N-Acetyl sulfapyridine, which is subsequently excreted.[7] Understanding this pathway is essential for designing pharmacokinetic studies.

Sulfasalazine Metabolism Metabolic Pathway of Sulfasalazine sulfasalazine Sulfasalazine bacterial_cleavage Intestinal Bacteria (Azo Reduction) sulfasalazine->bacterial_cleavage sulfapyridine Sulfapyridine bacterial_cleavage->sulfapyridine five_asa 5-Aminosalicylic Acid (5-ASA) bacterial_cleavage->five_asa absorption Absorption from Colon sulfapyridine->absorption acetylation Liver (N-acetylation) absorption->acetylation n_acetyl_sulfapyridine N-Acetyl Sulfapyridine acetylation->n_acetyl_sulfapyridine excretion Excretion n_acetyl_sulfapyridine->excretion

Metabolic Pathway of Sulfasalazine

Experimental Protocols: Bioanalytical Method Validation using this compound as an Internal Standard

The following protocols are generalized for the validation of a bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of N-Acetyl sulfapyridine in a biological matrix (e.g., plasma, urine) using this compound as an internal standard (IS). These protocols are based on FDA guidelines for bioanalytical method validation.[11]

Stock and Working Solution Preparation
  • Stock Solutions: Prepare individual stock solutions of N-Acetyl sulfapyridine and this compound in a suitable organic solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL. Store at -20°C or as recommended by the supplier.

  • Working Solutions: Prepare serial dilutions of the N-Acetyl sulfapyridine stock solution to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound at a concentration that provides an adequate response in the mass spectrometer.

Sample Preparation (Protein Precipitation Example)
  • Aliquot 100 µL of the biological matrix (blank, calibration standard, QC, or unknown sample) into a microcentrifuge tube.

  • Add a precise volume of the this compound working solution to each tube (except for blank matrix samples used to assess selectivity).

  • Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

Bioanalytical Method Validation Parameters

The following parameters should be assessed during method validation:

  • Selectivity and Specificity: Analyze at least six different lots of blank biological matrix to ensure no endogenous components interfere with the detection of N-Acetyl sulfapyridine or this compound.[12]

  • Calibration Curve: Construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the nominal concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x²) is typically used. The correlation coefficient (r²) should be ≥ 0.99.

  • Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations on at least three different days. The mean accuracy should be within ±15% of the nominal concentration (±20% for the lower limit of quantification, LLOQ), and the precision (coefficient of variation, CV) should not exceed 15% (20% for LLOQ).[11]

  • Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix. This is done by comparing the peak area of the analyte in a post-extraction spiked sample to the peak area of the analyte in a neat solution. The CV of the matrix factor across different lots of the matrix should be ≤15%.[11]

  • Recovery: Determine the extraction efficiency of the method by comparing the peak area of the analyte in a pre-extraction spiked sample to that of a post-extraction spiked sample. Recovery should be consistent and reproducible.[11]

  • Stability: Assess the stability of N-Acetyl sulfapyridine in the biological matrix under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at the intended storage temperature.

Experimental Workflow for Bioanalytical Method Validation

The following diagram illustrates a typical workflow for validating a bioanalytical method using a deuterated internal standard.

Bioanalytical Method Validation Workflow Workflow for Bioanalytical Method Validation cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation Assessment prep_stock Prepare Stock Solutions (Analyte & IS) prep_working Prepare Working Solutions (Calibration Standards, QCs, IS) prep_stock->prep_working spike_samples Spike Biological Matrix prep_working->spike_samples extraction Perform Sample Extraction (e.g., Protein Precipitation) spike_samples->extraction lcms_analysis Inject and Analyze Samples extraction->lcms_analysis selectivity Selectivity lcms_analysis->selectivity calibration Calibration Curve lcms_analysis->calibration accuracy_precision Accuracy & Precision lcms_analysis->accuracy_precision matrix_effect Matrix Effect lcms_analysis->matrix_effect recovery Recovery lcms_analysis->recovery stability Stability lcms_analysis->stability

Bioanalytical Method Validation Workflow

References

Technical Guide: N-Acetyl Sulfapyridine-d4 Certificate of Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Certificate of Analysis (CoA) for N-Acetyl sulfapyridine-d4 (B564723), a deuterated internal standard crucial for pharmacokinetic and metabolic studies of sulfapyridine (B1682706). This document outlines the key quality attributes, detailed analytical methodologies used for their verification, and a general workflow for the generation of a CoA for such a reference standard.

Quantitative Data Summary

The following tables summarize the typical quantitative data presented in a Certificate of Analysis for N-Acetyl sulfapyridine-d4, based on the findings from a representative CoA from LGC Standards[1].

Table 1: Identification and Physical Properties
ParameterSpecificationResults
Product Name This compound (Major)This compound (Major)
Catalogue Number A187912A187912
CAS Number 1189732-52-21189732-52-2
Molecular Formula C₁₃H₉D₄N₃O₃SC₁₃H₉D₄N₃O₃S
Molecular Weight 295.35295.35
Appearance Off-White to Pale Brown SolidOff-White to Pale Brown Solid
Solubility -Acetonitrile (B52724) (Slightly, Sonicated), Methanol (B129727) (Slightly)
Table 2: Quality Control and Purity Analysis
TestSpecificationResults
Purity (Overall) >95%>95%
HPLC Purity >95%97.80% (at 262 nm)[1]
NMR Conforms to StructureConforms[1]
Mass Spectrometry (MS) Conforms to StructureConforms[1]
Isotopic Purity (d₄) Not Specified95.60%[1]
Isotopic Distribution Normalized Intensityd₀=0.15%, d₁=0.00%, d₂=0.26%, d₃=3.99%[1]

Experimental Protocols

The following are detailed methodologies for the key experiments typically cited in a Certificate of Analysis for this compound. These protocols are synthesized from established analytical methods for sulfapyridine and its derivatives.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is designed for the quantitative determination of the purity of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A cyano-bonded, reversed-phase column is often suitable for the separation of sulfapyridine and its acetyl derivative[2]. A common choice would be a C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution is often employed. For example, a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol)[3]. The gradient can be optimized to achieve good separation of the main peak from any impurities.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C) for reproducibility.

  • Detection: UV detection at a wavelength of 262 nm[1] or 270 nm[4].

  • Sample Preparation:

    • Accurately weigh a small amount of this compound standard.

    • Dissolve the standard in a suitable solvent, such as acetonitrile or methanol, to a known concentration (e.g., 1 mg/mL).

    • Further dilute the stock solution with the mobile phase to an appropriate concentration for injection (e.g., 10 µg/mL).

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Data Analysis: The purity is calculated by determining the area of the main peak as a percentage of the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound and verifying the positions of the deuterium (B1214612) labels.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which the sample is soluble, such as DMSO-d₆ or Methanol-d₄.

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the this compound sample in about 0.7 mL of the chosen deuterated solvent in an NMR tube.

    • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment.

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Spectral Width: A range that covers all expected proton signals (e.g., 0-12 ppm).

  • Data Analysis: The ¹H NMR spectrum should be consistent with the structure of N-Acetyl sulfapyridine, with the key difference being the absence or significant reduction of signals corresponding to the protons on the deuterated phenyl ring. The remaining proton signals (from the acetyl group, the pyridine (B92270) ring, and the non-deuterated positions) should be present at their expected chemical shifts and with the correct integrations and coupling patterns.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry confirms the molecular weight of this compound and provides information on its isotopic purity.

  • Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS). An electrospray ionization (ESI) source is commonly used.

  • LC Conditions (if applicable):

    • Column: A C18 reversed-phase column.

    • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to promote ionization.

  • MS Parameters:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Scan Range: A mass range that includes the expected molecular ion (e.g., m/z 100-400).

    • Capillary Voltage: Typically 3-4 kV.

    • Cone Voltage: Optimized for the compound, usually in the range of 20-40 V.

  • Sample Preparation:

    • Prepare a dilute solution of the sample in a suitable solvent, such as methanol or acetonitrile (e.g., 1-10 µg/mL).

    • The solution can be directly infused into the mass spectrometer or injected into the LC-MS system.

  • Data Analysis:

    • Identity Confirmation: The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ of this compound (expected m/z ≈ 296.1).

    • Isotopic Purity: The relative intensities of the peaks corresponding to the d₀, d₁, d₂, d₃, and d₄ species are used to calculate the isotopic purity. The percentage of the d₄ species should be high, confirming the successful deuteration of the molecule.

Workflow and Process Visualization

The generation of a Certificate of Analysis is a systematic process that ensures the quality and reliability of a reference standard. The following diagram illustrates a typical workflow.

Certificate_of_Analysis_Workflow cluster_0 Quality Control Laboratory cluster_1 Quality Assurance Sample_Reception Sample Reception & Login Test_Assignment Test Assignment Sample_Reception->Test_Assignment Batch Information Analytical_Testing Analytical Testing (HPLC, NMR, MS, etc.) Test_Assignment->Analytical_Testing Test Plan Data_Review Raw Data Review Analytical_Testing->Data_Review Test Results CoA_Drafting CoA Drafting Data_Review->CoA_Drafting Verified Data CoA_Review CoA Review & Approval CoA_Drafting->CoA_Review Draft CoA CoA_Issuance CoA Issuance CoA_Review->CoA_Issuance Approved CoA

Certificate of Analysis Generation Workflow.

The process begins with the reception of a sample from a specific batch in the Quality Control laboratory. Following login and assignment of required tests, the sample undergoes a battery of analytical procedures as detailed in the experimental protocols. The raw data from these tests are meticulously reviewed for accuracy and compliance with specifications. Once the data is verified, the Quality Assurance department drafts the Certificate of Analysis. This document then undergoes a thorough review and approval process before being officially issued with the product batch.

References

role of N-Acetyl sulfapyridine in sulfasalazine metabolism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of N-Acetyl sulfapyridine (B1682706) in Sulfasalazine (B1682708) Metabolism

Introduction

Sulfasalazine (SASP) is a cornerstone therapy for inflammatory conditions, most notably inflammatory bowel disease (IBD) and rheumatoid arthritis.[1][2] Structurally, it is a prodrug composed of sulfapyridine (SP) and 5-aminosalicylic acid (5-ASA) linked by an azo bond.[3][4] This bond protects the molecule from absorption in the upper gastrointestinal tract, allowing it to reach the colon. There, gut microbiota cleave the bond, releasing the two primary metabolites.[5][6] While 5-ASA is considered the principal therapeutic moiety for IBD due to its local anti-inflammatory effects in the colon, sulfapyridine is absorbed systemically and undergoes extensive metabolism.[1][7] A critical step in this systemic metabolism is the formation of N-Acetyl sulfapyridine (AcSP), a major metabolite whose concentration and subsequent metabolic fate are subject to significant inter-individual variability. This guide provides a detailed examination of the formation, pharmacokinetics, and analytical methodologies related to N-Acetyl sulfapyridine.

The Metabolic Pathway of Sulfasalazine

The metabolism of sulfasalazine is a multi-step process involving both the gut microbiome and host enzymatic systems. The journey begins with the oral administration of the parent drug and culminates in the renal excretion of various metabolites.

Initial Cleavage in the Colon

Approximately 90% of an oral dose of sulfasalazine reaches the colon intact.[5] Here, bacterial azoreductases, enzymes produced by a variety of gut bacteria including Clostridium species, cleave the azo bond.[3][6][8] This cleavage is the rate-limiting step for sulfasalazine clearance and releases sulfapyridine (SP) and 5-aminosalicylic acid (5-ASA).[3] The efficiency of this process is dependent on the composition of the gut microbiota and the gastrointestinal transit time.[6]

Formation of N-Acetyl sulfapyridine (AcSP)

Following its release in the colon, sulfapyridine is almost completely absorbed into the systemic circulation, with a bioavailability of about 60%.[3][9] Once absorbed, SP travels to the liver where it undergoes N-acetylation to form N-Acetyl sulfapyridine (AcSP).[3][4]

This reaction is catalyzed by the cytosolic N-acetyltransferase 2 (NAT2) enzyme.[3][10] The activity of NAT2 is genetically determined and exhibits a bimodal distribution in the population, leading to two distinct phenotypes:[3][11]

  • Fast Acetylators: Individuals with higher NAT2 activity who rapidly metabolize SP to AcSP.

  • Slow Acetylators: Individuals with lower NAT2 activity, resulting in slower conversion of SP to AcSP. This leads to higher plasma concentrations of the parent sulfapyridine and a prolonged elimination half-life.[3][9]

The acetylator phenotype is a crucial determinant of the pharmacokinetic profile of sulfasalazine's metabolites and has been linked to the incidence of adverse effects, which are often associated with elevated serum levels of sulfapyridine.[3][12]

Further Metabolism and Excretion

N-Acetyl sulfapyridine is not the final metabolic product. It undergoes further biotransformation, primarily through hydroxylation, to form N-acetyl-5-hydroxysulfapyridine.[3][13] This hydroxylated metabolite can then be conjugated with glucuronic acid before being eliminated.[3][13] The final metabolites, including AcSP and its hydroxylated and glucuronidated derivatives, are primarily excreted in the urine.[3][5]

A diagram illustrating the complete metabolic pathway is provided below.

Sulfasalazine_Metabolism cluster_gut Colon (Gut Microbiota) cluster_systemic Systemic Circulation / Liver cluster_excretion Excretion SASP Sulfasalazine (SASP) SP_gut Sulfapyridine (SP) SASP->SP_gut Bacterial Azo-reduction ASA 5-Aminosalicylic Acid (5-ASA) SASP->ASA Bacterial Azo-reduction SP_systemic Sulfapyridine (SP) SP_gut->SP_systemic Absorption Excretion_Feces Feces ASA->Excretion_Feces Local Action & Excretion AcSP N-Acetyl Sulfapyridine (AcSP) SP_systemic->AcSP Acetylation (NAT2) Metabolites Hydroxylated & Glucuronidated Metabolites AcSP->Metabolites Hydroxylation, Glucuronidation Excretion_Urine Urine Metabolites->Excretion_Urine

Caption: Metabolic pathway of Sulfasalazine.

Quantitative Data and Pharmacokinetics

The acetylator phenotype significantly influences the pharmacokinetic parameters of sulfapyridine and N-Acetyl sulfapyridine. The following tables summarize key quantitative data gathered from various studies.

Table 1: Pharmacokinetic Parameters of Sulfapyridine and its Metabolites
CompoundProtein Binding (%)Elimination Half-life (t½)Renal Clearance (mL/min)
Sulfasalazine (SASP)>99%7.6 ± 3.4 hours~37% of total clearance
Sulfapyridine (SP)~70%Fast Acetylators: 10.4 hrsSlow Acetylators: 14.8 hrs16 - 80
N-Acetyl sulfapyridine (AcSP) ~90%~6.0 hours77 - 205
N-acetyl-5-hydroxysulfapyridine glucuronide~80%-~400
Data compiled from references[4][9][13].
Table 2: Influence of Acetylator Phenotype on Metabolite Concentrations
Acetylator PhenotypeSerum % of AcSP (Steady State)Serum Concentration of SP
Fast Acetylators62.9 ± 8.5%Lower
Slow Acetylators25.2 ± 9.6%Higher
Data from a study on patients with ulcerative colitis, compiled from reference[13].

These data clearly demonstrate that slow acetylators have significantly higher circulating levels of sulfapyridine and a lower percentage of the acetylated metabolite, AcSP, compared to fast acetylators. This pharmacokinetic variability is a key consideration in the clinical management of patients on sulfasalazine therapy.

Experimental Protocols

The study of sulfasalazine metabolism and the quantification of its metabolites, including N-Acetyl sulfapyridine, rely on robust analytical and experimental methods.

Quantification of Sulfasalazine and Metabolites in Biological Matrices

A prevalent and highly sensitive method for the simultaneous determination of sulfasalazine, sulfapyridine, 5-ASA, and their acetylated metabolites in plasma is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Objective: To quantify the concentration of SASP, SP, 5-ASA, and AcSP in human plasma.

Methodology:

  • Sample Preparation:

    • A small volume of human plasma (e.g., 100 µL) is obtained.[14]

    • An internal standard (e.g., dimenhydrinate) is added to the plasma sample.[14]

    • Proteins are precipitated from the plasma using an organic solvent (e.g., methanol). This step is crucial to remove larger molecules that could interfere with the analysis. The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

    • The resulting supernatant, containing the analytes of interest, is collected for analysis.

  • Chromatographic Separation (LC):

    • The extracted sample is injected into a High-Performance Liquid Chromatography (HPLC) system.

    • Separation is achieved on a reverse-phase column (e.g., XBP Phenyl, 100 mm × 2.1 mm, 5 μm).[14]

    • A gradient elution is employed using a mobile phase consisting of two components:

      • Mobile Phase A: An aqueous solution, such as 0.2% formic acid and 2 mM ammonium (B1175870) acetate (B1210297) in water.[14]

      • Mobile Phase B: An organic solvent, such as 0.2% formic acid and 2 mM ammonium acetate in methanol.[14]

    • The gradient is programmed to change the ratio of Mobile Phase A to B over time, allowing for the sequential elution of each compound based on its physicochemical properties. The total run time is typically short (e.g., 9.0 minutes).[14]

  • Detection and Quantification (MS/MS):

    • The eluent from the LC column is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, typically operated in positive ion mode.[14]

    • The mass spectrometer is operated in Multiple Reaction-Monitoring (MRM) mode.[14] In this mode, specific precursor-to-product ion transitions are monitored for each analyte and the internal standard, providing high selectivity and sensitivity.

    • The instrument response is used to construct a calibration curve from standards of known concentrations. The concentrations of the analytes in the unknown samples are then determined from this curve. The lower limit of quantitation can reach levels as low as 10 ng/mL for each compound.[14]

A diagram of this experimental workflow is presented below.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is precip Protein Precipitation (e.g., Methanol) add_is->precip centrifuge Centrifuge precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc HPLC Separation (Gradient Elution) supernatant->lc Inject ms Tandem Mass Spectrometry (ESI-MRM) lc->ms quant Quantification (Calibration Curve) ms->quant pk Pharmacokinetic Analysis quant->pk

Caption: Experimental workflow for metabolite quantification.
In Vitro Metabolism Studies

To investigate the role of gut microbiota in sulfasalazine metabolism, in vitro incubation studies can be performed.

Objective: To assess the metabolic conversion of sulfasalazine by gut bacteria.

Methodology:

  • Preparation of Fecal Slurry: Fecal samples are collected and homogenized in an anaerobic buffer to create a slurry that simulates the colonic environment.

  • Incubation: Sulfasalazine is added to the fecal slurry. The mixture is then incubated under strict anaerobic conditions at 37°C.[6]

  • Time-Course Sampling: Aliquots are taken from the incubation mixture at various time points.

  • Analysis: The samples are processed and analyzed (e.g., via HPLC or LC-MS/MS) to measure the disappearance of the parent drug (sulfasalazine) and the appearance of its metabolites (sulfapyridine and 5-ASA) over time.[6]

  • Control: A control incubation containing sulfasalazine but no fecal material is run in parallel to confirm that the observed metabolism is indeed mediated by the microbiota.[6]

Conclusion

N-Acetyl sulfapyridine is a central metabolite in the systemic disposition of sulfasalazine. Its formation via N-acetylation of sulfapyridine is a pivotal step governed by the genetically determined activity of the NAT2 enzyme. This leads to distinct "fast" and "slow" acetylator phenotypes, which significantly alter the pharmacokinetic profile of sulfasalazine's metabolites and may influence the likelihood of adverse drug reactions. N-Acetyl sulfapyridine itself undergoes further hydroxylation and glucuronidation before being cleared by the kidneys. A thorough understanding of the metabolic pathways, supported by robust quantitative analytical methods like LC-MS/MS, is essential for optimizing sulfasalazine therapy and for the development of new drugs targeting inflammatory diseases.

References

Methodological & Application

Application Note: High-Throughput Analysis of N-Acetyl Sulfapyridine using LC-MS with N-Acetyl Sulfapyridine-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl sulfapyridine (B1682706) is the major active metabolite of sulfasalazine (B1682708), a drug used in the treatment of inflammatory bowel disease. Monitoring its concentration in biological matrices is crucial for pharmacokinetic studies and therapeutic drug monitoring. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of N-Acetyl sulfapyridine in biological samples. The use of a stable isotope-labeled internal standard, N-Acetyl sulfapyridine-d4 (B564723), ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.

While this protocol is specifically outlined for N-Acetyl sulfapyridine, the foundational methodology is adapted from a validated method for its parent compound, sulfapyridine, utilizing its deuterated internal standard, sulfapyridine-d4.[1][2] This approach is scientifically sound as the similar chemical structures of N-Acetyl sulfapyridine and sulfapyridine allow for comparable chromatographic behavior and ionization efficiency.

Experimental Protocols

Sample Preparation

A protein precipitation method is employed for the extraction of N-Acetyl sulfapyridine from plasma samples.

  • Spiking: To 100 µL of plasma sample, add 10 µL of N-Acetyl sulfapyridine-d4 internal standard solution (concentration to be optimized based on expected analyte levels).

  • Precipitation: Add 300 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

  • Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

Liquid Chromatography

Column: A C18 reversed-phase column is suitable for the separation of N-Acetyl sulfapyridine. A typical column would be a Waters Acquity UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm).

Mobile Phase:

  • A: Water with 0.1% formic acid

  • B: Acetonitrile with 0.1% formic acid

Gradient Elution: A gradient elution is recommended to ensure good peak shape and separation from potential interferences.

Time (min)Flow Rate (mL/min)%A%B
0.00.4955
1.00.4595
2.00.4595
2.10.4955
3.00.4955

Column Temperature: 40°C

Mass Spectrometry

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically used for the analysis of sulfapyridine and its metabolites.

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. The specific precursor and product ion transitions for N-Acetyl sulfapyridine and this compound need to be determined by direct infusion of the standards into the mass spectrometer.

Hypothetical MRM Transitions (to be optimized):

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
N-Acetyl sulfapyridine[M+H]⁺Fragment 1Optimized Value
[M+H]⁺Fragment 2Optimized Value
This compound[M+H]⁺Fragment 1Optimized Value
[M+H]⁺Fragment 2Optimized Value

Data Presentation

The following tables summarize the expected performance characteristics of the method, based on the validation data for the analogous sulfapyridine assay.[1]

Table 1: Method Validation Parameters for Sulfapyridine Analysis

ParameterResult
Linearity Range1 - 2000 ng/mL
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantification (LLOQ)1 ng/mL
Accuracy at LLOQ85-115%
Precision at LLOQ< 20%

Table 2: Inter-day Precision and Accuracy for Sulfapyridine Quality Control Samples

QC LevelConcentration (ng/mL)Precision (%CV)Accuracy (%)
Low38.5102.3
Medium1006.298.7
High15004.8101.5

Experimental Workflow

The following diagram illustrates the overall workflow for the quantitative analysis of N-Acetyl sulfapyridine using LC-MS/MS with this compound as an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma_sample Plasma Sample add_is Add N-Acetyl sulfapyridine-d4 (IS) plasma_sample->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation vortex Vortex protein_precipitation->vortex centrifuge Centrifuge vortex->centrifuge supernatant_transfer Transfer Supernatant centrifuge->supernatant_transfer evaporation Evaporate to Dryness supernatant_transfer->evaporation reconstitution Reconstitute evaporation->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve (Analyte/IS Ratio) peak_integration->calibration_curve quantification Quantification of N-Acetyl sulfapyridine calibration_curve->quantification

Caption: LC-MS/MS workflow for N-Acetyl sulfapyridine.

Logical Relationship of Internal Standard Use

The use of a stable isotope-labeled internal standard is fundamental to achieving high-quality quantitative data in LC-MS analysis. The following diagram illustrates the logical relationship.

internal_standard_logic analyte N-Acetyl sulfapyridine (Analyte) sample_prep Sample Preparation (Extraction, etc.) analyte->sample_prep is This compound (Internal Standard) is->sample_prep lc_injection LC Injection sample_prep->lc_injection ionization MS Ionization lc_injection->ionization ratio Peak Area Ratio (Analyte / IS) ionization->ratio variability Sources of Variability variability->sample_prep variability->lc_injection variability->ionization quantification Accurate Quantification ratio->quantification

Caption: Logic of using an internal standard.

Conclusion

This application note provides a comprehensive framework for the development and implementation of a sensitive and specific LC-MS/MS method for the quantification of N-Acetyl sulfapyridine in biological matrices. The use of this compound as an internal standard is critical for mitigating analytical variability and ensuring the generation of reliable pharmacokinetic and toxicokinetic data. The provided protocols and workflows can be readily adapted by researchers in drug metabolism and clinical chemistry laboratories.

References

Application Notes & Protocols: Quantitative Analysis of Sulfasalazine using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed application notes and protocols for the quantitative analysis of sulfasalazine (B1682708) in biological matrices, leveraging N-Acetyl sulfapyridine-d4 (B564723) as a stable isotope-labeled internal standard. These guidelines are intended for researchers, scientists, and drug development professionals familiar with liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques.

Introduction

Sulfasalazine is a disease-modifying antirheumatic drug (DMARD) used in the treatment of inflammatory bowel disease and rheumatoid arthritis. Accurate quantification of sulfasalazine and its metabolites is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This protocol outlines a robust LC-MS/MS method for the determination of sulfasalazine, with a focus on the use of a deuterated internal standard, N-Acetyl sulfapyridine-d4, to ensure high accuracy and precision. While the direct use of this compound for sulfasalazine quantification is not widely documented, its structural similarity to sulfasalazine's major metabolite, sulfapyridine, and its acetylated form makes it a theoretically suitable internal standard, particularly in methods aiming for the simultaneous quantification of the parent drug and its metabolites.

Experimental Protocols

Materials and Reagents
  • Analytes and Internal Standard:

    • Sulfasalazine (Reference Standard)

    • This compound (Internal Standard, IS)

  • Solvents and Chemicals:

    • Methanol (LC-MS grade)

    • Acetonitrile (B52724) (LC-MS grade)

    • Water (LC-MS grade)

    • Formic acid (LC-MS grade)

    • Ammonium acetate

    • Human plasma (or other relevant biological matrix)

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting sulfasalazine from plasma samples.

  • Thaw: Bring plasma samples and quality control (QC) samples to room temperature.

  • Aliquot: Transfer 100 µL of each plasma sample, calibration standard, or QC sample into a clean microcentrifuge tube.

  • Spike Internal Standard: Add 10 µL of the this compound internal standard working solution (e.g., 1 µg/mL in methanol) to each tube.

  • Precipitate: Add 300 µL of cold acetonitrile to each tube.

  • Vortex: Vortex mix each tube for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge: Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.

  • Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The following are typical LC-MS/MS parameters that can be optimized for specific instrumentation.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Elution See Table 2

Table 2: Gradient Elution Profile

Time (min)% Mobile Phase B
0.010
1.090
2.090
2.110
3.010

Table 3: Mass Spectrometry Parameters (Positive Electrospray Ionization - ESI+)

ParameterSulfasalazineThis compound
Precursor Ion (m/z) 399.1296.1
Product Ion (m/z) 198.1156.1
Collision Energy (eV) 2520
Declustering Potential (V) 8075

Note: The specific m/z transitions and collision energies should be optimized for the instrument in use.

Data Presentation

The following tables summarize typical quantitative data obtained from a validated bioanalytical method for sulfasalazine.

Table 4: Calibration Curve for Sulfasalazine in Human Plasma

Concentration (ng/mL)Accuracy (%)Precision (%CV)
1 (LLOQ)98.58.2
5101.25.6
2599.84.1
100102.53.5
50098.92.8
1000 (ULOQ)100.72.1
Correlation Coefficient (r²) >0.995

LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification; CV: Coefficient of Variation

Table 5: Precision and Accuracy of Quality Control Samples

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
Low 36.5103.17.8101.5
Medium 754.299.25.5100.8
High 7503.1101.84.399.7

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) is_spike Spike with This compound plasma->is_spike precipitate Protein Precipitation (Acetonitrile) is_spike->precipitate vortex Vortex Mix precipitate->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lc_separation LC Separation (C18 Column) supernatant->lc_separation ms_detection MS/MS Detection (ESI+) lc_separation->ms_detection quantification Quantification (Peak Area Ratio) ms_detection->quantification results Concentration Results quantification->results sulfasalazine_metabolism sulfasalazine Sulfasalazine bacterial_reduction Bacterial Azo-reduction (in Colon) sulfasalazine->bacterial_reduction sulfapyridine Sulfapyridine bacterial_reduction->sulfapyridine five_asa 5-Aminosalicylic Acid (5-ASA) bacterial_reduction->five_asa absorption Absorption sulfapyridine->absorption acetylation Acetylation (Liver) absorption->acetylation n_acetyl_sp N-Acetyl sulfapyridine acetylation->n_acetyl_sp analytical_components cluster_analytes Analytes of Interest cluster_is Internal Standard cluster_instrumentation Instrumentation sulfasalazine Sulfasalazine (Analyte) lc Liquid Chromatography sulfasalazine->lc Separation n_acetyl_sp N-Acetyl sulfapyridine (Metabolite) n_acetyl_sp->lc is This compound (Internal Standard) is->lc ms Tandem Mass Spectrometry lc->ms Detection & Quantification

Application Note: High-Throughput Analysis of Sulfapyridine and its Metabolite N-Acetyl Sulfapyridine in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the anti-inflammatory drug sulfapyridine (B1682706) and its primary metabolite, N-Acetyl sulfapyridine, in human plasma. The protocol employs a straightforward protein precipitation for sample preparation, ensuring high recovery and minimal matrix effects. Chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, allowing for a short run time. The analytes are detected using a triple quadrupole mass spectrometer operating in positive ion electrospray ionization mode with multiple reaction monitoring (MRM). This validated method demonstrates excellent linearity, accuracy, and precision, making it suitable for high-throughput pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Sulfapyridine is a sulfonamide antibiotic that also possesses anti-inflammatory properties. It is the active metabolite of sulfasalazine (B1682708), a drug commonly used in the treatment of inflammatory bowel disease and rheumatoid arthritis. The metabolism of sulfapyridine primarily involves N-acetylation to form N-Acetyl sulfapyridine. Monitoring the plasma concentrations of both the parent drug and its major metabolite is crucial for understanding its pharmacokinetic profile, ensuring therapeutic efficacy, and minimizing potential toxicity. This application note provides a detailed protocol for a highly selective and sensitive LC-MS/MS method for the simultaneous determination of sulfapyridine and N-Acetyl sulfapyridine in human plasma.

Experimental Protocols

Sample Preparation

A simple protein precipitation method is utilized for the extraction of sulfapyridine and N-Acetyl sulfapyridine from human plasma.[1][2]

  • Allow frozen plasma samples to thaw at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • In a clean microcentrifuge tube, add 100 µL of human plasma.

  • To this, add 300 µL of acetonitrile (B52724) containing the internal standard (e.g., sulfapyridine-d4 (B564723) or a structurally similar sulfonamide).[3]

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds to ensure complete dissolution.

  • The sample is now ready for injection into the LC-MS/MS system.

Liquid Chromatography

Chromatographic separation is performed using a reversed-phase C18 column.[3]

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 analytical column (e.g., Agilent Poroshell EC-C18, 3.0 × 100 mm, 2.7 µm) is recommended for good separation and peak shape.[3]

  • Mobile Phase A: 0.1% formic acid in water.[3]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[4]

  • Flow Rate: 0.4 mL/min.[4]

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Gradient Elution: A gradient elution is employed to ensure the separation of the analytes from endogenous plasma components.

Mass Spectrometry

Detection is carried out using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.[3]

  • Scan Type: Multiple Reaction Monitoring (MRM).[2][3]

  • Source Temperature: 500°C.

  • IonSpray Voltage: 5500 V.

  • Curtain Gas: 30 psi.

  • Collision Gas: Nitrogen.

Data Presentation

The quantitative data for the LC-MS/MS method is summarized in the tables below.

Table 1: Chromatographic and Mass Spectrometric Parameters

AnalyteRetention Time (min)Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Sulfapyridine~2.5250.1156.025
N-Acetyl sulfapyridine~3.1292.1199.120
Internal Standard (e.g., Sulfapyridine-d4)~2.5254.1160.025

Table 2: Method Validation Summary

ParameterSulfapyridineN-Acetyl sulfapyridine
Linearity Range1 - 2000 ng/mL1 - 2000 ng/mL
Correlation Coefficient (r²)> 0.995> 0.995
Lower Limit of Quantification (LLOQ)1 ng/mL1 ng/mL
Accuracy (% Bias)Within ±15%Within ±15%
Precision (%RSD)< 15%< 15%
Recovery> 85%> 85%
Matrix EffectMinimalMinimal

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample add_is Add Internal Standard & Acetonitrile plasma->add_is vortex1 Vortex add_is->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute evaporate->reconstitute injection Inject into LC-MS/MS reconstitute->injection separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometric Detection (MRM) separation->detection integration Peak Integration detection->integration quantification Quantification using Calibration Curve integration->quantification results Final Concentration Results quantification->results

Caption: Experimental workflow for the LC-MS/MS analysis of sulfapyridine and N-Acetyl sulfapyridine.

metabolic_pathway sulfapyridine Sulfapyridine n_acetyl_sulfapyridine N-Acetyl sulfapyridine sulfapyridine->n_acetyl_sulfapyridine Acetylation enzyme N-acetyltransferase (NAT)

Caption: Metabolic conversion of sulfapyridine to N-Acetyl sulfapyridine.

References

Application Note: High-Throughput Bioanalytical Method for the Quantification of Sulfapyridine in Human Plasma using N-Acetyl Sulfapyridine-d4 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive bioanalytical method for the quantification of sulfapyridine (B1682706) in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). N-Acetyl sulfapyridine-d4 (B564723), a stable isotope-labeled analog, is employed as the internal standard (IS) to ensure accuracy and precision. The method involves a straightforward protein precipitation extraction procedure, enabling high-throughput analysis. The chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution. The method has been developed and is presented here with typical performance characteristics that demonstrate its suitability for pharmacokinetic and drug metabolism studies.

Introduction

Sulfapyridine is an antibacterial medication and a major metabolite of the anti-inflammatory drug sulfasalazine. Accurate measurement of sulfapyridine concentrations in biological matrices is crucial for clinical and preclinical studies. This application note details a highly selective and sensitive LC-MS/MS method for the determination of sulfapyridine in human plasma. The use of N-Acetyl sulfapyridine-d4 as an internal standard (IS) compensates for variability in sample preparation and matrix effects, leading to reliable quantification.[1] The simple protein precipitation sample preparation makes this method amenable to the analysis of a large number of samples.

Experimental

Materials and Reagents
Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Stock solutions of sulfapyridine and this compound were prepared by dissolving the appropriate amount of each compound in methanol.

  • Working Standard Solutions: Working standard solutions of sulfapyridine were prepared by serial dilution of the stock solution with a 50:50 (v/v) mixture of methanol and water.

  • Internal Standard Working Solution (100 ng/mL): The this compound stock solution was diluted with a 50:50 (v/v) mixture of methanol and water to a final concentration of 100 ng/mL.

Sample Preparation

A protein precipitation method was employed for the extraction of sulfapyridine and the internal standard from human plasma.

  • Pipette 50 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the 100 ng/mL internal standard working solution (this compound).

  • Add 150 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer 100 µL of the supernatant to a clean autosampler vial.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions
  • LC System: A standard HPLC or UHPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 3 minutes, followed by a 1-minute hold at 95% B, and a 1-minute re-equilibration at 5% B.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions:

    • Sulfapyridine: Precursor ion (Q1) m/z 250.1 -> Product ion (Q3) m/z 156.0

    • This compound (IS): Precursor ion (Q1) m/z 295.1 -> Product ion (Q3) m/z 156.0

Results and Discussion

The developed method demonstrated excellent performance for the quantification of sulfapyridine in human plasma. The chromatographic conditions provided good peak shape and resolution, with a retention time of approximately 2.5 minutes for sulfapyridine.

Data Presentation

The following table summarizes the typical quantitative performance of the method.

ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 12%
Accuracy (% Bias) Within ±15%
Recovery > 85%
Matrix Effect Minimal

Experimental Protocols

Preparation of Calibration Curve and Quality Control Samples
  • Calibration Standards: Prepare calibration standards by spiking blank human plasma with the appropriate working standard solutions of sulfapyridine to achieve final concentrations of 1, 5, 10, 50, 100, 500, and 1000 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples at three concentration levels: Low (3 ng/mL), Medium (75 ng/mL), and High (750 ng/mL) in blank human plasma.

Data Analysis

The concentration of sulfapyridine in the samples was determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to the calibration curve.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 50 µL Human Plasma is_addition Add 10 µL IS (this compound) plasma->is_addition ppt Add 150 µL Acetonitrile is_addition->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject 5 µL supernatant->injection lc_separation LC Separation (C18 Column) injection->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification analyte_relationship parent Sulfasalazine (Parent Drug) analyte Sulfapyridine (Analyte) parent->analyte Metabolism is This compound (Internal Standard) analyte->is Structural Analog

References

Application Notes and Protocols for N-Acetyl Sulfapyridine-d4 in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl sulfapyridine-d4 (B564723) is the deuterated form of N-Acetyl sulfapyridine, a major metabolite of the anti-inflammatory drug sulfasalazine (B1682708). Due to its isotopic labeling, N-Acetyl sulfapyridine-d4 serves as an ideal internal standard for quantitative bioanalytical studies, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its use significantly enhances the accuracy and precision of pharmacokinetic assessments by correcting for variability during sample preparation and analysis.

This document provides detailed application notes and protocols for the utilization of this compound in pharmacokinetic studies of sulfasalazine and its metabolites.

Metabolic Pathway of Sulfasalazine

Sulfasalazine undergoes a multi-step metabolic process, primarily initiated by bacterial enzymes in the colon, leading to the formation of its active and metabolic components. A key metabolite, sulfapyridine, is further metabolized in the liver via acetylation to form N-Acetyl sulfapyridine.

cluster_colon Colon cluster_liver Liver Sulfasalazine Sulfasalazine Sulfapyridine Sulfapyridine Sulfasalazine->Sulfapyridine Bacterial Azo-reductases 5-Aminosalicylic Acid (5-ASA) 5-Aminosalicylic Acid (5-ASA) Sulfasalazine->5-Aminosalicylic Acid (5-ASA) N-Acetyltransferase 2 (NAT2) N-Acetyltransferase 2 (NAT2) Sulfapyridine->N-Acetyltransferase 2 (NAT2) N-Acetyl sulfapyridine N-Acetyl sulfapyridine N-Acetyltransferase 2 (NAT2)->N-Acetyl sulfapyridine cluster_study_design Study Design & Execution cluster_sample_processing Sample Processing cluster_analysis Analysis cluster_results Results Animal_Acclimatization Animal Acclimatization Dosing Oral Gavage of Sulfasalazine Animal_Acclimatization->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Storage Plasma Storage at -80°C Plasma_Separation->Sample_Storage Protein_Precipitation Protein Precipitation (with ACN & IS) Sample_Storage->Protein_Precipitation Evaporation_Reconstitution Evaporation & Reconstitution Protein_Precipitation->Evaporation_Reconstitution LCMS_Analysis LC-MS/MS Analysis Evaporation_Reconstitution->LCMS_Analysis Data_Processing Data Processing & Quantification LCMS_Analysis->Data_Processing PK_Parameter_Calculation Pharmacokinetic Parameter Calculation Data_Processing->PK_Parameter_Calculation

Application Notes and Protocols: N-Acetyl Sulfapyridine-d4 for Therapeutic Drug Monitoring of Sulfasalazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfasalazine (B1682708) is a cornerstone medication for the management of inflammatory bowel disease (IBD), including ulcerative colitis and Crohn's disease, as well as various autoimmune conditions such as rheumatoid arthritis. The therapeutic efficacy and potential for adverse effects of sulfasalazine are closely linked to the systemic exposure of its metabolites, primarily sulfapyridine (B1682706) (SP) and its further metabolized product, N-acetyl sulfapyridine (AcSP). The metabolism of sulfapyridine to N-acetyl sulfapyridine is subject to genetic polymorphism in the N-acetyltransferase 2 (NAT2) enzyme, leading to "fast" and "slow" acetylator phenotypes. This variability in metabolism can result in significant inter-individual differences in drug exposure and clinical response, underscoring the importance of therapeutic drug monitoring (TDM).

The use of stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate and precise quantification of drug levels in biological matrices. N-Acetyl sulfapyridine-d4 (B564723), a deuterated analog of N-acetyl sulfapyridine, serves as an ideal internal standard for the quantification of AcSP. Its near-identical physicochemical properties to the analyte ensure that it behaves similarly during sample preparation and ionization, while its mass difference allows for clear differentiation by the mass spectrometer, thereby correcting for matrix effects and variability in instrument response. This application note provides a comprehensive overview and detailed protocols for the use of N-Acetyl sulfapyridine-d4 in the therapeutic drug monitoring of sulfasalazine.

Metabolic Pathway of Sulfasalazine

Sulfasalazine is a prodrug that is poorly absorbed in the small intestine. Upon reaching the colon, it is cleaved by bacterial azoreductases into its two main components: 5-aminosalicylic acid (5-ASA), the therapeutically active moiety for IBD, and sulfapyridine, which is largely responsible for the systemic anti-inflammatory effects and most of the adverse drug reactions.[1][2] Sulfapyridine is almost completely absorbed from the colon and undergoes extensive metabolism in the liver, primarily through N-acetylation to form N-acetyl sulfapyridine.[1] This metabolic step is catalyzed by the NAT2 enzyme.

Sulfasalazine Metabolism Metabolic Pathway of Sulfasalazine Sulfasalazine Sulfasalazine (Administered Drug) Colon Colon (Bacterial Azoreductases) Sulfasalazine->Colon 5-ASA 5-Aminosalicylic Acid (5-ASA) (Active Moiety in IBD) Colon->5-ASA Sulfapyridine Sulfapyridine (SP) Colon->Sulfapyridine Liver Liver (N-acetyltransferase 2 - NAT2) Sulfapyridine->Liver AcSP N-Acetyl Sulfapyridine (AcSP) (Metabolite) Liver->AcSP Excretion Excretion AcSP->Excretion

Metabolic conversion of sulfasalazine to its key metabolites.

Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters for sulfasalazine and its metabolites, as well as typical validation parameters for an LC-MS/MS method for their quantification.

Table 1: Pharmacokinetic Parameters of Sulfasalazine and its Metabolites

ParameterSulfasalazineSulfapyridineN-Acetyl SulfapyridineReference
Time to Peak (Tmax) 3 - 12 hours~10 hoursVariable[2]
Elimination Half-life (t½) 5 - 10 hoursSlow Acetylators: ~14.8 hrsFast Acetylators: ~10.4 hrsVariable[2]
Bioavailability <15% (as parent drug)~60% (from colon)N/A (Metabolite)[2]
Protein Binding >99%~70%~90%[2]

Table 2: Example LC-MS/MS Method Validation Summary for Sulfasalazine and Metabolites

ParameterSulfasalazineSulfapyridineN-Acetyl SulfapyridineReference
Linearity Range 10 - 10,000 ng/mL10 - 1,000 ng/mL0.25 - 12 µg/mL[3]
Lower Limit of Quantification (LLOQ) 10 ng/mL10 ng/mL0.25 µg/mL[3]
Intra-day Precision (%CV) <15%<15%<15%[3]
Inter-day Precision (%CV) <15%<15%<15%[3]
Accuracy (% Bias) Within ±15%Within ±15%Within ±15%[3]
Recovery Consistent and reproducibleConsistent and reproducibleConsistent and reproducible[4]

Experimental Protocols

The following is a representative protocol for the simultaneous quantification of sulfasalazine, sulfapyridine, and N-acetyl sulfapyridine in human plasma using LC-MS/MS with deuterated internal standards. This protocol is based on methodologies described in the scientific literature and should be validated in the end-user's laboratory.[2][3]

Materials and Reagents
  • Analytes: Sulfasalazine, Sulfapyridine, N-Acetyl Sulfapyridine

  • Internal Standards: Sulfasalazine-d4, Sulfapyridine-d4, This compound

  • Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade)

  • Water: Deionized water, 18 MΩ·cm or higher purity

  • Biological Matrix: Human plasma (with appropriate anticoagulant, e.g., K2-EDTA)

Instrumentation
  • Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm particle size).

Standard Solutions Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of sulfasalazine, sulfapyridine, N-acetyl sulfapyridine, and their respective deuterated internal standards in a suitable solvent such as methanol.

  • Working Standard Solutions: Prepare serial dilutions of the analyte stock solutions in methanol:water (50:50, v/v) to create calibration standards and quality control (QC) samples at various concentrations.

  • Internal Standard Working Solution: Prepare a working solution of the deuterated internal standards (sulfasalazine-d4, sulfapyridine-d4, and this compound) in acetonitrile at an appropriate concentration.

Sample Preparation (Protein Precipitation)
  • Aliquot 100 µL of plasma (calibrator, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of the internal standard working solution (in acetonitrile) to each tube.

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial.

  • Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

Sample Preparation Workflow LC-MS/MS Sample Preparation Workflow Start Start: Plasma Sample Add_IS Add Internal Standard (in Acetonitrile) Start->Add_IS Vortex Vortex (Protein Precipitation) Add_IS->Vortex Centrifuge Centrifuge Vortex->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Inject Inject into LC-MS/MS Transfer->Inject

A streamlined workflow for plasma sample preparation.

LC-MS/MS Conditions
  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-1 min: 10% B

    • 1-5 min: 10-90% B

    • 5-6 min: 90% B

    • 6-6.1 min: 90-10% B

    • 6.1-8 min: 10% B

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

Table 3: Example MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Sulfasalazine399.1199.1
Sulfapyridine250.1156.1
N-Acetyl Sulfapyridine 292.1 199.1
Sulfasalazine-d4403.1203.1
Sulfapyridine-d4254.1160.1
This compound 296.1 203.1

Note: The exact m/z values may vary slightly depending on the instrument and should be optimized.

Conclusion

The therapeutic drug monitoring of sulfasalazine and its metabolites is crucial for optimizing patient outcomes. The use of this compound as an internal standard in LC-MS/MS methods provides a robust, accurate, and precise approach for the quantification of N-acetyl sulfapyridine. The detailed protocols and data presented in this application note serve as a valuable resource for researchers, scientists, and drug development professionals involved in the clinical management and research of sulfasalazine therapy. The implementation of such validated methods will contribute to a more personalized approach to treatment, ultimately improving the safety and efficacy of this important medication.

References

Application Note: Quantitative Analysis of Sulfasalazine and its Metabolites in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sulfasalazine (B1682708) (SASP) is a prodrug used in the treatment of inflammatory bowel disease and rheumatoid arthritis.[1] It is metabolized by intestinal bacteria into its active moieties: 5-aminosalicylic acid (5-ASA, mesalazine), which has anti-inflammatory effects, and sulfapyridine (B1682706) (SP), which possesses antibacterial properties.[1] Sulfapyridine is subsequently absorbed and further metabolized, primarily through acetylation to N-acetyl-sulfapyridine (Ac-SP).[2][3] Monitoring the plasma concentrations of sulfasalazine and its key metabolites is crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding the drug's efficacy and toxicity, which is often linked to sulfapyridine levels.[2] This application note provides a detailed protocol for the simultaneous quantification of sulfasalazine, sulfapyridine, and N-acetyl-sulfapyridine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method.[4][5]

Metabolic Pathway of Sulfasalazine

The metabolic conversion of sulfasalazine is a critical aspect of its therapeutic action. The following diagram illustrates the primary metabolic pathway.

Sulfasalazine_Metabolism SASP Sulfasalazine (SASP) IntestinalBacteria Intestinal Bacteria (Azo-reduction) SASP->IntestinalBacteria SP Sulfapyridine (SP) IntestinalBacteria->SP ASA 5-Aminosalicylic Acid (5-ASA) IntestinalBacteria->ASA Acetylation Acetylation SP->Acetylation AcSP N-acetyl-sulfapyridine (Ac-SP) Acetylation->AcSP

Caption: Metabolic pathway of sulfasalazine.

Quantitative Data Summary

The following tables summarize the performance of various LC-MS/MS and HPLC methods for the analysis of sulfasalazine and its metabolites in human plasma/serum.

Table 1: LC-MS/MS and HPLC Method Parameters

ParameterMethod 1 (LC-MS/MS)[4][5]Method 2 (LC-MS/MS)[6]Method 3 (HPLC)[3]
Column XBP Phenyl (100 x 2.1 mm, 5 µm)Agilent Poroshell EC-C18 (100 x 3.0 mm, 2.7 µm)Polymer-based column
Mobile Phase A 0.2% Formic acid, 2 mM Ammonium (B1175870) acetate (B1210297) in Water0.1% Formic acid in WaterNot specified
Mobile Phase B 0.2% Formic acid, 2 mM Ammonium acetate in Methanol0.1% Formic acid in Acetonitrile:Methanol (90:10)Not specified
Flow Rate Gradient0.450 mL/minNot specified
Run Time 9.0 min7.0 minNot specified
Detection ESI-MS/MS (MRM)ESI-MS/MS (MRM)UV at 270 nm
Ionization PositivePositiveNot applicable
Internal Standard DimenhydrinateSulfasalazine-d4, Sulfapyridine-d4Sulfamethazine

Table 2: Method Validation and Performance Data

AnalyteMethodLinearity Range (ng/mL)LLOQ (ng/mL)Precision (%RSD)Accuracy (%)
Sulfasalazine LC-MS/MS[4][5]10 - 10,00010< 15%Within ±15%
LC-MS/MS[6]30 - 30,000304.4 - 6.7%101.6 - 112.7%
HPLC[3]100 - 12,000100Not specifiedNot specified
Sulfapyridine LC-MS/MS[4][5]10 - 1,00010< 15%Within ±15%
LC-MS/MS[6]30 - 30,000303.7 - 10.0%97.4 - 108.4%
HPLC[3]100 - 12,000100Not specifiedNot specified
N-acetyl-SP HPLC[3]250 - 12,000250Not specifiedNot specified
5-ASA LC-MS/MS[4][5]10 - 1,00010< 15%Within ±15%

Experimental Protocols

This section provides a detailed protocol for the sample preparation and LC-MS/MS analysis of sulfasalazine and its metabolites in human plasma.

Experimental Workflow

The overall workflow for the analysis is depicted in the following diagram.

Experimental_Workflow Start Human Plasma Sample Spike Spike with Internal Standard Start->Spike Precipitation Protein Precipitation (e.g., with Acetonitrile) Spike->Precipitation Centrifuge Centrifugation Precipitation->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Analysis LC-MS/MS Analysis Supernatant->Analysis Data Data Processing and Quantification Analysis->Data

Caption: Experimental workflow for plasma sample analysis.

Materials and Reagents
  • Sulfasalazine, Sulfapyridine, N-acetyl-sulfapyridine, and 5-aminosalicylic acid analytical standards

  • Isotopically labeled internal standards (e.g., Sulfasalazine-d4, Sulfapyridine-d4)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid and ammonium acetate

  • Human plasma (blank)

  • Microcentrifuge tubes

  • Pipettes and tips

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting sulfasalazine and its metabolites from plasma.[4][5][7]

  • Thaw Plasma Samples: Allow frozen human plasma samples to thaw completely at room temperature.

  • Aliquoting: Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add the internal standard solution to each sample.

  • Precipitation: Add a precipitating agent, such as acetonitrile, typically in a 2:1 or 3:1 ratio to the plasma volume.

  • Vortexing: Vortex the mixture for approximately 30-60 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the tubes at high speed (e.g., 10,000-14,000 rpm) for 5-10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or an HPLC vial for analysis.

LC-MS/MS Analysis

The following are example LC-MS/MS conditions adapted from published methods.[4][6]

Liquid Chromatography Conditions:

  • Column: Agilent Poroshell EC-C18 (3.0 x 100 mm, 2.7 µm)[6]

  • Mobile Phase A: 0.1% Formic acid in water[6]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile:methanol (90:10, v/v)[6]

  • Flow Rate: 0.450 mL/min[6]

  • Injection Volume: 5 µL

  • Gradient Elution: A suitable gradient should be optimized to ensure separation of the analytes from endogenous plasma components.

Mass Spectrometry Conditions:

  • Instrument: A triple quadrupole mass spectrometer

  • Ion Source: Electrospray Ionization (ESI), positive mode[4][6]

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Specific precursor-to-product ion transitions for each analyte and internal standard must be determined and optimized.

Method Validation

The analytical method should be validated according to regulatory guidelines (e.g., FDA) to ensure its reliability.[4][5] Key validation parameters include:

  • Selectivity and Specificity: Assess the potential for interference from endogenous plasma components.

  • Linearity and Range: Establish the concentration range over which the method is accurate and precise.

  • Accuracy and Precision: Determine the closeness of the measured values to the true values and the degree of scatter in the data, respectively.

  • Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): Define the lowest concentration of analyte that can be reliably detected and quantified.

  • Recovery: Evaluate the efficiency of the extraction procedure.

  • Stability: Assess the stability of the analytes in plasma under various storage and handling conditions (e.g., freeze-thaw cycles, short-term and long-term storage).[4][5]

The described LC-MS/MS method provides a robust and sensitive approach for the simultaneous quantification of sulfasalazine and its major metabolites in human plasma. The protocol, including a simple protein precipitation step, allows for efficient sample processing and reliable data generation, making it well-suited for pharmacokinetic and clinical research applications. Proper method validation is essential to ensure data quality and regulatory compliance.

References

Application Notes and Protocols for the Quantification of N-Acetyl Sulfapyridine in Urine Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl sulfapyridine (B1682706) is the primary metabolite of sulfapyridine, a sulfonamide antibiotic that is the active component of the anti-inflammatory drug sulfasalazine. Monitoring the urinary excretion of N-Acetyl sulfapyridine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding the metabolic fate of sulfasalazine. This document provides detailed application notes and protocols for the accurate quantification of N-Acetyl sulfapyridine in human urine samples using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Signaling Pathway and Metabolism

Sulfasalazine is administered orally and passes largely unabsorbed through the small intestine. In the colon, gut bacteria cleave the azo bond, releasing sulfapyridine and 5-aminosalicylic acid (5-ASA). The released sulfapyridine is readily absorbed into the bloodstream. In the liver, sulfapyridine is metabolized, primarily through N-acetylation by the enzyme N-acetyltransferase 2 (NAT2), to form N-Acetyl sulfapyridine. This metabolite is then predominantly excreted in the urine.[1] The rate of acetylation is dependent on an individual's genetic polymorphism for NAT2, leading to "slow" and "fast" acetylator phenotypes.[2]

Sulfasalazine Sulfasalazine Colon Colon Sulfasalazine->Colon Gut Bacteria Sulfapyridine Sulfapyridine Colon->Sulfapyridine 5-ASA 5-ASA Colon->5-ASA Liver Liver Sulfapyridine->Liver Absorption N-Acetyl sulfapyridine N-Acetyl sulfapyridine Sulfapyridine->N-Acetyl sulfapyridine Acetylation N-Acetyl-transferase 2 (NAT2) N-Acetyl-transferase 2 (NAT2) Liver->N-Acetyl-transferase 2 (NAT2) Urine Urine N-Acetyl sulfapyridine->Urine Excretion cluster_0 Sample Preparation Workflow Urine Sample Urine Sample Add IS Add Internal Standard Urine Sample->Add IS Vortex Vortex Add IS->Vortex Add Extraction Solvent Add Ethyl Acetate Vortex->Add Extraction Solvent Vortex & Centrifuge Vortex & Centrifuge Add Extraction Solvent->Vortex & Centrifuge Collect Supernatant Collect Organic Layer Vortex & Centrifuge->Collect Supernatant Evaporate Evaporate to Dryness Collect Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into HPLC Reconstitute->Inject cluster_1 Dilute and Shoot Workflow Urine Sample Urine Sample Add IS Add Internal Standard Urine Sample->Add IS Dilute Dilute with Methanol/Water Add IS->Dilute Vortex & Centrifuge Vortex & Centrifuge Dilute->Vortex & Centrifuge Transfer Supernatant Transfer to HPLC Vial Vortex & Centrifuge->Transfer Supernatant Inject Inject into LC-MS/MS Transfer Supernatant->Inject

References

Application Notes and Protocols for N-Acetyl Sulfapyridine-d4 in Inflammatory Bowel Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl sulfapyridine-d4 (B564723) (NAS-d4) is the deuterated analog of N-Acetyl sulfapyridine (B1682706) (NAS), a primary metabolite of sulfapyridine. Sulfapyridine itself is a major metabolite of sulfasalazine (B1682708), a drug widely used in the treatment of inflammatory bowel disease (IBD), including ulcerative colitis and Crohn's disease. Due to its isotopic labeling, NAS-d4 serves as an ideal internal standard for the accurate quantification of NAS in biological matrices using mass spectrometry-based methods. These application notes provide detailed protocols for the use of NAS-d4 in pharmacokinetic and drug metabolism studies relevant to IBD research.

Application: Quantitative Analysis of Sulfapyridine Metabolism

In IBD research, understanding the pharmacokinetics of sulfasalazine and its metabolites is crucial for optimizing therapeutic regimens and minimizing side effects. Sulfasalazine is metabolized by gut bacteria into sulfapyridine and 5-aminosalicylic acid (5-ASA). Sulfapyridine is then absorbed and further metabolized in the liver, primarily through acetylation to form N-Acetyl sulfapyridine. The acetylator phenotype of a patient can significantly influence the levels of sulfapyridine and its metabolites, impacting both efficacy and toxicity.[1]

N-Acetyl sulfapyridine-d4 is employed as an internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays to ensure the precision and accuracy of NAS quantification in plasma, serum, and tissue homogenates.

Data Presentation

Table 1: Pharmacokinetic Parameters of Sulfasalazine and its Metabolites

ParameterSulfasalazineSulfapyridine5-Aminosalicylic Acid (5-ASA)N-Acetyl-5-ASAReference
Bioavailability <15% (oral)~60% (from colon)10-30% (from colon)-[2]
Elimination Half-life 7.6 ± 3.4 hours10.4 hours (fast acetylators), 14.8 hours (slow acetylators)0.5 - 1.5 hours5 - 10 hours[2][3]
Peak Plasma Conc. (Cmax) Variable14.0 µg/mL (Rheumatoid Arthritis), 7.4 µg/mL (IBD)Low (≤ 2 µg/mL)-[4]
Time to Peak (Tmax) ~10 hours (for metabolites)~10 hours~10 hours-[2]

Table 2: LC-MS/MS Parameters for the Analysis of Sulfasalazine and Metabolites

AnalytePrecursor Ion (m/z)Product Ion (m/z)Internal StandardReference
Sulfasalazine399.1198.1Sulfasalazine-d4[5][6]
Sulfapyridine250.1186.1Sulfapyridine-d4[5][6]
N-Acetyl sulfapyridine292.1186.1This compound Inferred from use as standard
5-Aminosalicylic Acid154.1108.15-ASA-d3[7]

Experimental Protocols

Protocol 1: Quantification of N-Acetyl Sulfapyridine in Plasma using LC-MS/MS

This protocol describes the use of this compound as an internal standard for the determination of N-Acetyl sulfapyridine in human plasma.

1. Materials and Reagents:

  • N-Acetyl sulfapyridine (analyte)

  • This compound (internal standard)

  • Human plasma (with anticoagulant)

  • Methanol (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Protein precipitation plates or tubes

2. Sample Preparation:

  • Thaw plasma samples on ice.

  • In a microcentrifuge tube, add 100 µL of plasma.

  • Add 10 µL of this compound internal standard solution (concentration to be optimized).

  • Vortex briefly.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

3. LC-MS/MS Analysis:

  • LC System: Agilent or equivalent HPLC system.

  • Column: Agilent Poroshell EC-C18 (3.0 × 100 mm, 2.7 µm) or equivalent.[5]

  • Mobile Phase A: Water with 0.1% formic acid.[5]

  • Mobile Phase B: Acetonitrile:Methanol (90:10, v/v) with 0.1% formic acid.[5]

  • Flow Rate: 0.450 mL/min.[5]

  • Gradient:

    • 0-1 min: 10% B

    • 1-5 min: 10-90% B

    • 5-6 min: 90% B

    • 6-7 min: 10% B

  • Injection Volume: 5 µL.

  • MS System: Shimadzu-8040 or equivalent triple quadrupole mass spectrometer.[5]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[5]

  • MRM Transitions: Monitor the transitions specified in Table 2.

4. Data Analysis:

  • Quantify the concentration of N-Acetyl sulfapyridine by calculating the peak area ratio of the analyte to the internal standard (this compound).

  • Generate a calibration curve using known concentrations of the analyte.

Protocol 2: In Vivo Pharmacokinetic Study in a DSS-Induced Colitis Mouse Model

This protocol outlines an approach to study the pharmacokinetics of sulfasalazine and its metabolites in a murine model of IBD.

1. Animal Model:

2. Drug Administration:

  • Administer a single oral dose of sulfasalazine (e.g., 60 mg/kg) to both healthy control and DSS-induced colitis mice.[8]

3. Sample Collection:

  • Collect blood samples via tail vein or cardiac puncture at various time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours) post-administration.

  • Collect colon tissue at the end of the study for analysis of drug and metabolite concentrations.

4. Sample Preparation:

  • Plasma: Prepare plasma samples as described in Protocol 1.

  • Tissue Homogenate:

    • Weigh the colon tissue.

    • Homogenize the tissue in a suitable buffer (e.g., water:methanol 1:1, v/v).[5][6]

    • Perform protein precipitation and extraction as described for plasma samples, using this compound as the internal standard.

5. LC-MS/MS Analysis:

  • Analyze the samples using the LC-MS/MS method detailed in Protocol 1.

6. Pharmacokinetic Analysis:

  • Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life for sulfapyridine and its metabolites in both healthy and colitis animals to assess the impact of inflammation on drug metabolism.

Visualizations

Sulfasalazine_Metabolism_and_Action cluster_GutLumen Gut Lumen cluster_SystemicCirculation Systemic Circulation & Liver cluster_ColonicEpithelium Colonic Epithelium (Site of Action) Sulfasalazine Sulfasalazine BacterialAzoReductase Bacterial Azo-reductase Sulfasalazine->BacterialAzoReductase Cleavage Sulfapyridine_Lumen Sulfapyridine BacterialAzoReductase->Sulfapyridine_Lumen FiveASA 5-ASA (Mesalamine) BacterialAzoReductase->FiveASA Sulfapyridine_Systemic Sulfapyridine (Absorbed) Sulfapyridine_Lumen->Sulfapyridine_Systemic Absorption FiveASA_Action 5-ASA FiveASA->FiveASA_Action Local Action LiverMetabolism Hepatic Metabolism (Acetylation) Sulfapyridine_Systemic->LiverMetabolism NAS N-Acetyl Sulfapyridine (NAS) LiverMetabolism->NAS Excretion Renal Excretion NAS->Excretion Inflammation Inflammatory Pathways (e.g., NF-κB, COX) FiveASA_Action->Inflammation Inhibition Experimental_Workflow cluster_InVivo In Vivo Study cluster_SamplePrep Sample Preparation cluster_Analysis Analysis AnimalModel IBD Animal Model (e.g., DSS-induced colitis) DrugAdmin Oral Administration of Sulfasalazine AnimalModel->DrugAdmin SampleCollection Blood and Tissue Sample Collection (Time course) DrugAdmin->SampleCollection Spiking Spike Samples with This compound (IS) SampleCollection->Spiking Extraction Protein Precipitation & Supernatant Extraction Spiking->Extraction Reconstitution Dry and Reconstitute in Mobile Phase Extraction->Reconstitution LCMS LC-MS/MS Analysis (MRM Mode) Reconstitution->LCMS Quantification Quantification using Analyte/IS Peak Area Ratio LCMS->Quantification PKAnalysis Pharmacokinetic Parameter Calculation Quantification->PKAnalysis

References

Application Note: Sample Preparation for the Analysis of N-Acetyl Sulfapyridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Acetyl sulfapyridine (B1682706) (Ac-SP) is the major metabolite of sulfapyridine, which in turn is a metabolite of sulfasalazine (B1682708), a drug used in the treatment of inflammatory bowel disease. Monitoring the levels of Ac-SP in biological matrices is crucial for pharmacokinetic studies and therapeutic drug monitoring. This application note provides detailed protocols for the preparation of various biological samples for the quantitative analysis of N-Acetyl sulfapyridine using modern chromatographic techniques.

Experimental Protocols

Two common sample preparation techniques are detailed below: Protein Precipitation for simpler matrices like plasma and serum, and a more rigorous combined Protein Precipitation and Solid-Phase Extraction for complex tissue samples.

Protocol 1: Protein Precipitation (PPT) for Plasma and Serum Samples

This protocol is a rapid and straightforward method for the removal of proteins from plasma or serum samples prior to analysis by HPLC or LC-MS/MS.

Materials:

Procedure:

  • Pipette 100 µL of the plasma or serum sample into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of acetonitrile containing the internal standard to the sample.[1][2]

  • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.[2]

  • Centrifuge the tube at 13,000 rpm for 5 minutes to pellet the precipitated proteins.[2]

  • Carefully collect the supernatant and transfer it to an autosampler vial for analysis.

  • For some LC-MS/MS applications, the supernatant may be diluted with water prior to injection.[2]

Protocol 2: Combined Protein Precipitation and Solid-Phase Extraction (SPE) for Tissue Samples

For more complex matrices such as tissue homogenates, a combined approach of protein precipitation followed by solid-phase extraction can provide a cleaner sample extract, reducing matrix effects in LC-MS/MS analysis.

Materials:

  • Tissue homogenate (e.g., in a water:methanol (B129727) (1:1, v/v) mixture)[3]

  • Acetonitrile (ACN), HPLC grade

  • Internal Standard (IS) solution

  • SPE cartridges (e.g., C18)

  • SPE vacuum manifold

  • Methanol (for conditioning and elution)

  • Water (for equilibration)

  • Collection tubes

Procedure:

  • Protein Precipitation:

    • To 500 µL of tissue homogenate, add 1.5 mL of acetonitrile containing the internal standard.

    • Vortex for 1 minute.

    • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

    • Collect the supernatant.

  • Solid-Phase Extraction:

    • Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.

    • Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 1 mL of water to remove polar interferences.

    • Elution: Elute the analyte of interest with 1 mL of methanol into a clean collection tube.

    • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable mobile phase for injection.

Data Presentation

The following table summarizes quantitative data for the analysis of N-Acetyl sulfapyridine and its related compounds from various studies.

Analyte(s)MatrixAnalytical MethodLLOQLinearity RangeAccuracy (%)Precision (%)Reference
SulfasalazineMouse PlasmaLC-ESI-TOF-MS9.15 ng/mL9.15 - 6670 ng/mL88.4 - 111< 13.9[2]
Sulfasalazine & SulfapyridineHuman PlacentaLC-MS/MS30 ng/mL30 - 30,000 ng/mL97.4 - 112.73.7 - 10.0[3]
Sulfapyridine & N-AcetylsulfapyridinePlasma & SalivaHPLC0.25 mg/LNot SpecifiedNot Specified< 3[4]
Sulfasalazine, Sulfapyridine & N-AcetylsulfapyridineHuman SerumHPLC0.1-0.25 µg/mL0.1 - 12 µg/mLNot SpecifiedNot Specified[1]

Mandatory Visualization

The following diagrams illustrate the experimental workflows described in the protocols.

cluster_0 Protein Precipitation Workflow start Start: Plasma/Serum Sample (100 µL) add_acn Add ACN with IS (300 µL) start->add_acn vortex Vortex (30s) add_acn->vortex centrifuge Centrifuge (13,000 rpm, 5 min) vortex->centrifuge collect Collect Supernatant centrifuge->collect end_ppt Analysis (HPLC/LC-MS) collect->end_ppt

Caption: Workflow for Protein Precipitation of Plasma/Serum Samples.

cluster_1 Combined PPT and SPE Workflow cluster_ppt Protein Precipitation cluster_spe Solid-Phase Extraction start_tissue Start: Tissue Homogenate add_acn_tissue Add ACN with IS start_tissue->add_acn_tissue vortex_tissue Vortex add_acn_tissue->vortex_tissue centrifuge_tissue Centrifuge vortex_tissue->centrifuge_tissue collect_supernatant Collect Supernatant centrifuge_tissue->collect_supernatant load Load Supernatant collect_supernatant->load condition Condition Cartridge (MeOH, H2O) condition->load wash Wash (H2O) load->wash elute Elute (MeOH) wash->elute evaporate Evaporate & Reconstitute elute->evaporate end_analysis Analysis (LC-MS/MS) evaporate->end_analysis

Caption: Workflow for Combined PPT and SPE of Tissue Samples.

References

Troubleshooting & Optimization

Technical Support Center: Analysis of N-Acetyl Sulfapyridine-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression during the analysis of N-Acetyl sulfapyridine-d4 (B564723) by liquid chromatography-mass spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it affect the analysis of N-Acetyl sulfapyridine-d4?

A1: Ion suppression is a matrix effect that reduces the ionization efficiency of an analyte, in this case, this compound, in the ion source of a mass spectrometer. This phenomenon is caused by co-eluting compounds from the sample matrix (e.g., salts, phospholipids, proteins) that compete with the analyte for ionization. The consequence is a decreased signal intensity, which can lead to inaccurate and imprecise quantification, reduced sensitivity, and potentially false-negative results.

Q2: I am using a deuterated internal standard (this compound). Shouldn't this automatically correct for ion suppression?

A2: Ideally, a stable isotope-labeled internal standard (SIL-IS) like this compound co-elutes with the analyte (N-Acetyl sulfapyridine) and experiences the same degree of ion suppression. By using the peak area ratio of the analyte to the internal standard, variations during the analytical process, including ion suppression, can be normalized. However, this correction is not always perfect. "Differential matrix effects" can occur if there is a slight chromatographic separation between the analyte and the deuterated internal standard, causing them to elute into regions with varying levels of ion-suppressing matrix components.

Q3: What are the common sources of ion suppression in biological samples?

A3: Common sources of ion suppression in biological matrices such as plasma, serum, or urine include:

  • Endogenous compounds: Phospholipids, salts, proteins, and other small molecules naturally present in the biological sample.

  • Exogenous compounds: Anticoagulants (e.g., EDTA, heparin), drug metabolites, and contaminants from collection tubes or sample preparation consumables.

Q4: Can the concentration of this compound itself contribute to ion suppression?

A4: Yes, at very high concentrations, the analyte and/or the internal standard can saturate the electrospray ionization (ESI) process. This can lead to a non-linear response and suppression of the signal. It is crucial to work within the linear dynamic range of the assay.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

Issue 1: Low or No Signal for N-Acetyl Sulfapyridine (B1682706) and its Deuterated Internal Standard
Potential Cause Troubleshooting Steps
Significant Ion Suppression 1. Improve Sample Preparation: Switch from a simple protein precipitation (PPT) method to a more rigorous sample cleanup technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove more matrix interferences. 2. Optimize Chromatography: Modify the LC gradient to better separate N-Acetyl sulfapyridine from the ion-suppressing region of the chromatogram. 3. Dilute the Sample: Diluting the sample can reduce the concentration of matrix components, thereby lessening their suppressive effects.
Poor Extraction Recovery 1. Optimize Sample Preparation Protocol: Ensure the pH of the sample and extraction solvents are optimal for N-Acetyl sulfapyridine. 2. Evaluate Different SPE Sorbents: Test various SPE sorbents (e.g., reverse-phase, mixed-mode) to find the one with the best recovery for your analyte.
Instrumental Issues 1. Check MS Source Conditions: Ensure the ion source is clean and that parameters like capillary voltage, gas flow, and temperature are optimized for N-Acetyl sulfapyridine. 2. Verify LC System Performance: Check for leaks, ensure proper mobile phase composition, and confirm the column is in good condition.
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
Potential Cause Troubleshooting Steps
Column Degradation 1. Flush the Column: Wash the column with a strong solvent to remove contaminants. 2. Replace the Column: If flushing does not resolve the issue, the column may be irreversibly damaged and require replacement.
Inappropriate Mobile Phase 1. Adjust Mobile Phase pH: The pH of the mobile phase can significantly impact the peak shape of ionizable compounds like N-Acetyl sulfapyridine. Experiment with small adjustments to the pH. 2. Check Buffer Concentration: Ensure the buffer concentration is sufficient to maintain a stable pH throughout the analysis.
Sample Solvent Mismatch 1. Reconstitute in Mobile Phase: Whenever possible, the final sample extract should be reconstituted in a solvent that is of similar or weaker strength than the initial mobile phase to avoid peak distortion.
Issue 3: Inconsistent Results and High Variability
Potential Cause Troubleshooting Steps
Differential Matrix Effects 1. Improve Chromatographic Resolution: Aim for baseline separation of N-Acetyl sulfapyridine from any closely eluting matrix components. This minimizes the chance of the analyte and its deuterated internal standard being affected differently by ion suppression. 2. Evaluate Different Lots of Matrix: Assess the matrix effect in multiple sources of your biological matrix (e.g., plasma from different donors) to understand the variability of the ion suppression.
Inconsistent Sample Preparation 1. Standardize Procedures: Ensure all sample preparation steps are performed consistently for all samples, standards, and quality controls. 2. Automate Sample Preparation: If possible, use automated liquid handlers to improve the precision of sample preparation.

Data Presentation

The choice of sample preparation method is critical for minimizing ion suppression. Below is a table summarizing representative recovery and matrix effect data for sulfonamides when comparing Protein Precipitation (PPT) and Solid-Phase Extraction (SPE).

Table 1: Comparison of Sample Preparation Techniques for Sulfonamide Analysis

Parameter Protein Precipitation (PPT) with Acetonitrile Solid-Phase Extraction (SPE)
Analyte Recovery (%) 85 - 95%90 - 105%
Matrix Effect (%) *-40% to -60% (Significant Suppression)-10% to +5% (Minimal Effect)
Throughput HighModerate
Cost per Sample LowHigh
Cleanliness of Extract LowHigh

*Matrix Effect (%) is calculated as ((Peak area in matrix / Peak area in solvent) - 1) x 100. A negative value indicates ion suppression.

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Identify Ion Suppression Zones

This experiment helps to identify regions in the chromatogram where ion suppression occurs.

  • Preparation: Prepare a solution of N-Acetyl sulfapyridine (without the deuterated internal standard) in the mobile phase at a concentration that gives a stable and moderate signal (e.g., 100 ng/mL).

  • Infusion Setup: Use a syringe pump to deliver the N-Acetyl sulfapyridine solution at a constant, low flow rate (e.g., 10 µL/min) into the LC flow path just after the analytical column, using a T-fitting.

  • Data Acquisition: Start the infusion and allow the MS signal to stabilize, which should result in a flat baseline.

  • Injection: Inject a blank, extracted matrix sample (prepared using your standard method).

  • Analysis: Monitor the baseline of the N-Acetyl sulfapyridine signal during the chromatographic run. Any dip in the baseline indicates a region of ion suppression.

  • Evaluation: Compare the retention time of N-Acetyl sulfapyridine and this compound from a standard injection with the identified ion suppression zones. If they co-elute with a significant suppression zone, chromatographic or sample preparation optimization is necessary.

Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol provides a more effective cleanup of plasma samples compared to protein precipitation.

  • Sample Pre-treatment: To 200 µL of plasma, add 20 µL of this compound internal standard solution. Vortex briefly.

  • Conditioning: Condition a mixed-mode SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Loading: Load the pre-treated plasma sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the initial mobile phase.

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Visualizations

IonSuppressionWorkflow cluster_0 Problem Identification cluster_1 Troubleshooting Steps cluster_2 Solutions LowSignal Low Signal or Inconsistent Results OptimizeChroma Optimize Chromatography LowSignal->OptimizeChroma ImproveSamplePrep Improve Sample Preparation LowSignal->ImproveSamplePrep CheckInstrument Check Instrument Settings LowSignal->CheckInstrument Gradient Modify Gradient OptimizeChroma->Gradient Column Change Column OptimizeChroma->Column SPE Implement SPE ImproveSamplePrep->SPE LLE Implement LLE ImproveSamplePrep->LLE CleanSource Clean Ion Source CheckInstrument->CleanSource OptimizeParams Optimize MS Parameters CheckInstrument->OptimizeParams

Troubleshooting workflow for ion suppression.

SamplePrepComparison cluster_ppt Protein Precipitation (PPT) cluster_spe Solid-Phase Extraction (SPE) Start Biological Sample (Plasma) PPT_Step1 Add Acetonitrile Start->PPT_Step1 SPE_Step1 Condition & Load Start->SPE_Step1 PPT_Step2 Vortex & Centrifuge PPT_Step1->PPT_Step2 PPT_Step3 Inject Supernatant PPT_Step2->PPT_Step3 PPT_Result Result: Faster, but More Ion Suppression PPT_Step3->PPT_Result SPE_Step2 Wash SPE_Step1->SPE_Step2 SPE_Step3 Elute SPE_Step2->SPE_Step3 SPE_Step4 Evaporate & Reconstitute SPE_Step3->SPE_Step4 SPE_Result Result: Cleaner Extract, Minimal Ion Suppression SPE_Step4->SPE_Result

Comparison of sample preparation workflows.

addressing matrix effects in N-Acetyl sulfapyridine-d4 analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for N-Acetyl Sulfapyridine-d4 (B564723) Analysis. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to matrix effects in the LC-MS/MS analysis of N-Acetyl sulfapyridine-d4. Here you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure the accuracy and reliability of your bioanalytical methods.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the analysis of this compound, providing potential causes and actionable solutions.

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as N-Acetyl sulfapyridine (B1682706), by co-eluting components from the sample matrix (e.g., plasma, urine, tissue homogenate).[1] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), ultimately compromising the accuracy, precision, and sensitivity of your quantitative analysis.[1] In the case of this compound, which serves as an internal standard (IS), matrix effects can cause variability in its signal, leading to inaccurate quantification of the target analyte.

Q2: Why is my this compound (IS) signal highly variable across different plasma samples?

A2: High variability in the internal standard response is a common problem that can often be attributed to several factors:

  • Inconsistent Sample Preparation: Ensure that pipetting of the IS solution is accurate and consistent across all samples, calibrators, and quality controls. Thoroughly vortex or mix each sample after adding the IS to guarantee homogeneity.[1]

  • Differential Matrix Effects: The composition of biological matrices can vary significantly between individuals or lots (e.g., lipemic or hemolyzed plasma).[1] These differences can affect the degree of ion suppression or enhancement that this compound experiences in each sample. A more rigorous sample cleanup method may be required to remove these interfering components.[1]

  • Instrument Instability: Fluctuations in the electrospray ionization (ESI) source can lead to an unstable signal. Allow the LC-MS/MS system to fully stabilize before beginning an analytical run and monitor system suitability throughout the sequence.[1]

Q3: I'm observing chromatographic peak tailing for both my analyte and this compound. What are the likely causes and solutions?

A3: Peak tailing for sulfonamides can be a persistent issue. The primary causes are often related to interactions with the stationary phase or issues with the chromatographic system.

  • Secondary Silanol (B1196071) Interactions: Sulfonamides, being acidic compounds, can interact with residual silanol groups on the silica-based stationary phase of the column, leading to tailing.

    • Solution: Operate the mobile phase at a lower pH to suppress the ionization of the silanol groups. Using a highly deactivated or end-capped column can also minimize these interactions. Adjusting the buffer concentration in the mobile phase may also improve peak shape.

  • Column Contamination or Degradation: Accumulation of matrix components on the column frit or at the head of the column can disrupt the flow path and cause peak distortion.

    • Solution: Use a guard column to protect the analytical column from strongly retained matrix components. If a blockage is suspected, try reversing and flushing the column. Regular column washing is also recommended.

  • System Dead Volume: Excessive dead volume in the HPLC system (e.g., from poorly connected tubing) can lead to band broadening and tailing.

    • Solution: Ensure all fittings and connections are properly made and minimize the length of tubing where possible.

Q4: The retention time of this compound is slightly shorter than my unlabeled analyte. Is this a problem?

A4: This is a known phenomenon called the "chromatographic isotope effect." Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[1] While often minor, this can become a problem if the matrix effect is not uniform across the entire peak width. If a region of strong ion suppression occurs between the elution of the IS and the analyte, they will experience different degrees of matrix effects, leading to inaccurate quantification.[1]

  • Solution: Optimize the chromatography to achieve co-elution. A shallower gradient or a different stationary phase may help to minimize the separation.[1] If separation persists, it is crucial to demonstrate that this does not result in differential matrix effects.

Q5: Can this compound perfectly compensate for all matrix effects?

A5: While a stable isotope-labeled internal standard like this compound is the gold standard for compensating for matrix effects, it may not be perfect in every situation. As mentioned above, chromatographic separation due to the isotope effect can lead to differential matrix effects.[1] Additionally, if the concentration of the IS is significantly different from the analyte, it could potentially experience a different degree of suppression. It is always essential to validate the method thoroughly to ensure the IS is performing as expected.

Quantitative Data on Matrix Effects

The extent of matrix effects is highly dependent on the sample matrix, the chosen sample preparation technique, and the chromatographic conditions. Cleaner sample extracts generally result in lower matrix effects.

Sample Preparation MethodBiological MatrixAnalyte(s)Observed Matrix EffectReference
Protein Precipitation & Solid Phase ExtractionHuman PlacentaSulfasalazine (B1682708) & SulfapyridineNo significant matrix effects were observed.[2]
Solvent ExtractionMeat (Beef, Pork, Chicken)9 SulfonamidesMethod validated with detection limits below 10 µg/kg.[3]
Protein PrecipitationPlasmaVarious DrugsSignificant ion suppression, which was reduced by increasing the sample dilution factor.[4][5]
Solid Phase Extraction (SPE)PlasmaIllicit DrugsSPE reduces but does not always eliminate ion suppression, as it can also pre-concentrate interfering substances.[6]
Liquid-Liquid Extraction (LLE)PlasmaNot SpecifiedGenerally provides cleaner extracts than protein precipitation, leading to reduced matrix effects.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect using the Post-Extraction Spike Method

Objective: To quantify the degree of ion suppression or enhancement for N-Acetyl sulfapyridine in a specific biological matrix.

Methodology:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Prepare a standard solution of N-Acetyl sulfapyridine in a clean solvent (e.g., mobile phase) at a known concentration (e.g., mid-range of the calibration curve).

    • Set B (Post-Spiked Matrix): Process at least six different lots of blank biological matrix using your intended sample preparation method. After the final extraction step, spike the resulting extracts with N-Acetyl sulfapyridine to the same final concentration as in Set A.

    • Set C (Blank Matrix): Process the same six lots of blank biological matrix without adding the analyte or IS.

  • Analysis: Analyze all three sets of samples by LC-MS/MS.

  • Calculation:

    • The matrix effect is calculated as a percentage using the following formula: Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • The Internal Standard (IS) Normalized Matrix Factor is calculated by dividing the Matrix Effect of the analyte by the Matrix Effect of the IS.

    • A value of 100% (or a Matrix Factor of 1) indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement. The coefficient of variation (%CV) of the matrix factor across the different lots should be <15%.

Protocol 2: Sample Preparation of Plasma using Protein Precipitation (PPT)

Objective: A quick and simple method for extracting N-Acetyl sulfapyridine and its analyte from plasma samples. Note: This method may result in significant matrix effects and may require further optimization (e.g., dilution of the final extract).

Materials:

  • Blank human plasma

  • This compound internal standard spiking solution

  • Acetonitrile (B52724) (ACN), ice-cold

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add 10 µL of this compound internal standard solution.

  • Vortex briefly to mix.

  • Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

  • Vortex to mix and inject into the LC-MS/MS system.

Visualizations

G cluster_0 Troubleshooting Workflow for Variable IS Signal A High Variability in This compound Signal B Check Sample Preparation Consistency A->B C Evaluate Differential Matrix Effects (Test multiple matrix lots) A->C D Assess Instrument Stability A->D F Re-calibrate Pipettes Ensure Thorough Mixing B->F E Improve Sample Cleanup (e.g., SPE or LLE) C->E G Allow System to Stabilize Monitor System Suitability D->G H Problem Resolved E->H F->H G->H

Caption: Troubleshooting workflow for inconsistent internal standard signals.

G cluster_1 Strategies to Mitigate Matrix Effects A Initial Method B Significant Matrix Effect Observed? A->B C Optimize Sample Preparation B->C Yes D Modify Chromatographic Conditions B->D Yes E Use Matrix-Matched Calibrators B->E Yes F Final Validated Method B->F No C->F C1 Switch to SPE or LLE C->C1 C2 Dilute Sample Extract C->C2 D->F D1 Adjust Gradient to Separate from Interferences D->D1 D2 Change Column Chemistry D->D2 E->F

References

Technical Support Center: Chromatographic Resolution of Sulfapyridine Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the chromatographic resolution of sulfapyridine (B1682706) and its metabolites.

Troubleshooting Guides

This section addresses common issues encountered during the chromatographic analysis of sulfapyridine and its metabolites.

Problem: Poor Resolution Between Sulfapyridine and N-acetylsulfapyridine

Poor resolution between the parent drug and its primary metabolite is a frequent challenge.

  • Initial Assessment:

    • Symptom: Overlapping peaks or baseline separation not achieved (Resolution < 1.5).

    • Potential Causes: Inadequate mobile phase strength, inappropriate stationary phase, suboptimal temperature, or incorrect flow rate.

  • Troubleshooting Steps:

    • Optimize Mobile Phase Composition:

      • Decrease Organic Solvent Percentage: In reversed-phase chromatography, reducing the concentration of acetonitrile (B52724) or methanol (B129727) will increase retention times and may improve separation.

      • Change Organic Solvent: Switching from acetonitrile to methanol, or vice-versa, can alter selectivity.

      • Adjust pH: The pH of the mobile phase can affect the ionization state of sulfapyridine and its metabolites, thereby influencing their retention and selectivity.

    • Evaluate Stationary Phase:

      • Column Chemistry: If using a standard C18 column, consider a different stationary phase. A cyano-bonded or phenyl column can offer different selectivity for these aromatic compounds.[1][2]

    • Adjust Temperature:

      • Lowering the column temperature can sometimes enhance resolution by increasing retention, although it will also increase analysis time.

    • Modify Flow Rate:

      • Reducing the flow rate can improve efficiency and resolution, but will lead to longer run times.

Problem: Peak Tailing for Sulfapyridine or its Metabolites

Peak tailing can compromise peak integration and reduce resolution.

  • Initial Assessment:

    • Symptom: Asymmetric peaks with a "tail" extending from the back of the peak.

    • Potential Causes: Secondary interactions with the stationary phase (e.g., silanol (B1196071) interactions), column contamination, or mismatched sample solvent.

  • Troubleshooting Steps:

    • Address Secondary Interactions:

      • Mobile Phase pH: For basic compounds like sulfapyridine, using a mobile phase with a low pH (e.g., with 0.1% formic acid) can suppress the ionization of silanol groups on the silica (B1680970) support, reducing peak tailing.

      • Buffer Concentration: Increasing the buffer concentration in the mobile phase can also help to mask residual silanol interactions.

    • Column Health:

      • Guard Column: Use a guard column to protect the analytical column from strongly retained matrix components.

      • Column Wash: Flush the column with a strong solvent to remove potential contaminants.

    • Sample Injection:

      • Solvent Mismatch: Ensure the sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase. Injecting in a stronger solvent can cause peak distortion.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolites of sulfapyridine I should expect to see in my chromatogram?

A1: The main metabolite of sulfapyridine is N-acetylsulfapyridine. Other metabolites that may be present, depending on the biological system, include 5'-hydroxysulfapyridine and N4-acetyl-5'-hydroxysulfapyridine.[3]

Q2: I am not getting baseline separation between sulfapyridine and N-acetylsulfapyridine. What is the first thing I should try?

A2: The first and often most effective parameter to adjust is the mobile phase composition. In reversed-phase HPLC, try decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase. This will increase the retention times of both compounds and will likely improve their separation.

Q3: What type of HPLC column is best suited for separating sulfapyridine and its metabolites?

A3: While standard C18 columns are commonly used, methods have been successfully developed using cyano-bonded and phenyl stationary phases.[1][2] A cyano column was used in one method to achieve a rapid 6-minute separation of sulfapyridine and N-acetylsulfapyridine.[1] A phenyl column has also been utilized in a gradient method for the separation of sulfapyridine and other metabolites.

Q4: How can I reduce matrix effects when analyzing sulfapyridine metabolites in plasma or serum?

A4: Matrix effects, which can cause ion suppression or enhancement in mass spectrometry, are a common challenge in bioanalysis. To mitigate these effects, consider the following:

  • Sample Preparation: Employ a robust sample preparation technique such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering endogenous components. Protein precipitation is a simpler but potentially less clean method.

  • Chromatographic Separation: Ensure that the chromatographic method effectively separates the analytes from the bulk of the matrix components.

  • Internal Standard: Use a stable isotope-labeled internal standard to compensate for matrix effects.

Q5: My retention times are shifting from one injection to the next. What could be the cause?

A5: Retention time variability can be caused by several factors:

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the analytical run, especially when using gradient elution.

  • Mobile Phase Preparation: Inconsistent mobile phase preparation can lead to shifts in retention. Prepare fresh mobile phase daily and ensure it is well-mixed.

  • Pump Performance: Check for leaks in the HPLC system and ensure the pump is delivering a consistent flow rate.

  • Column Temperature: Maintain a stable column temperature using a column oven.

Data Presentation

Table 1: Example HPLC Method Parameters for Sulfapyridine Metabolite Analysis

ParameterMethod 1Method 2Method 3
Column Cyano-bondedPolymer-basedXBP Phenyl (100 mm x 2.1 mm, 5 µm)
Mobile Phase A Not specifiedAcetonitrile with tetraethylammonium (B1195904) chloride0.2% Formic acid, 2 mM Ammonium Acetate in Water
Mobile Phase B Not specifiedNot applicable (Isocratic)0.2% Formic acid, 2 mM Ammonium Acetate in Methanol
Elution IsocraticIsocraticGradient
Detection UVUV (270 nm)LC-MS/MS
Analytes Sulfapyridine, N-acetylsulfapyridineSulfasalazine (B1682708), Sulfapyridine, N-acetylsulfapyridineSulfasalazine, Sulfapyridine, 5-aminosalicylic acid
Reference [1][4]

Table 2: Example Retention Times of Sulfapyridine and a Related Compound

CompoundRetention Time (min)Chromatographic ConditionsReference
Sulfapyridine8.24Molecularly Imprinted Polymer column[5]
Sulfadimethoxine3.89Molecularly Imprinted Polymer column[5]
Paracetamol8.5Eclipse Plus® C18 (250 x 4.6 mm, 5 µm), Gradient[6]
Sulfapyridine9.9Eclipse Plus® C18 (250 x 4.6 mm, 5 µm), Gradient[6]

Experimental Protocols

Methodology for the Determination of Sulfapyridine and N-acetylsulfapyridine

This protocol is based on a published HPLC-UV method.[1][2]

  • Chromatographic System:

    • HPLC system with a UV detector.

    • Column: Cyano-bonded, reversed-phase, high-efficiency column.

  • Mobile Phase:

    • A suitable mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer. The exact composition should be optimized to achieve the desired resolution.

  • Sample Preparation (from plasma/saliva):

    • Perform a protein precipitation step by adding a suitable organic solvent (e.g., acetonitrile) to the biological sample.

    • Vortex the mixture to ensure thorough mixing.

    • Centrifuge the sample to pellet the precipitated proteins.

    • Collect the supernatant for injection into the HPLC system.

  • Chromatographic Conditions:

    • Set the flow rate (e.g., 1.0 mL/min).

    • Set the column temperature (e.g., ambient or a controlled temperature).

    • Set the UV detection wavelength (e.g., 270 nm[4]).

  • Analysis:

    • Inject a known volume of the prepared sample supernatant.

    • Record the chromatogram and determine the retention times and peak areas for sulfapyridine and N-acetylsulfapyridine.

Mandatory Visualization

cluster_0 Sulfapyridine Metabolism Sulfasalazine Sulfasalazine Sulfapyridine Sulfapyridine Sulfasalazine->Sulfapyridine Bacterial azo-reduction in colon N_acetylsulfapyridine N-acetylsulfapyridine Sulfapyridine->N_acetylsulfapyridine N-acetylation (Liver) Hydroxysulfapyridine 5'-hydroxysulfapyridine Sulfapyridine->Hydroxysulfapyridine Hydroxylation (Liver) N_acetyl_hydroxysulfapyridine N4-acetyl-5'-hydroxysulfapyridine Hydroxysulfapyridine->N_acetyl_hydroxysulfapyridine N-acetylation

Caption: Metabolic pathway of sulfasalazine to sulfapyridine and its major metabolites.

cluster_1 Troubleshooting Workflow for Poor Resolution Start Poor Resolution Observed (Rs < 1.5) CheckMobilePhase Is Mobile Phase Optimized? Start->CheckMobilePhase AdjustOrganic Decrease % Organic Solvent CheckMobilePhase->AdjustOrganic No CheckColumn Is Stationary Phase Appropriate? CheckMobilePhase->CheckColumn Yes ChangeSolvent Change Organic Solvent (e.g., ACN to MeOH) AdjustOrganic->ChangeSolvent AdjustOrganic->CheckColumn AdjustpH Adjust Mobile Phase pH ChangeSolvent->AdjustpH AdjustpH->CheckColumn ChangeColumn Try Different Selectivity (e.g., Cyano, Phenyl) CheckColumn->ChangeColumn No CheckTempFlow Are Temperature and Flow Rate Optimal? CheckColumn->CheckTempFlow Yes ChangeColumn->CheckTempFlow AdjustTemp Decrease Temperature CheckTempFlow->AdjustTemp No ResolutionOK Resolution Improved CheckTempFlow->ResolutionOK Yes AdjustFlow Decrease Flow Rate AdjustTemp->AdjustFlow AdjustFlow->ResolutionOK

Caption: A logical workflow for troubleshooting poor chromatographic resolution.

References

Technical Support Center: Optimizing LC-MS/MS for N-Acetyl Sulfapyridine-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting information and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for the analysis of N-Acetyl sulfapyridine-d4 (B564723).

Frequently Asked Questions (FAQs)

Q1: What are the initial mass spectrometry parameters I should use for N-Acetyl sulfapyridine-d4?

A1: For this compound, you should start by determining the precursor ion in positive electrospray ionization (ESI+) mode. Given its molecular formula, C₁₃H₉D₄N₃O₃S, and exact mass of approximately 295.09 Da, the protonated precursor ion [M+H]⁺ will be at m/z 296.1.[1] Initial optimization can be performed by infusing a standard solution directly into the mass spectrometer.

Q2: How do I select and optimize the Multiple Reaction Monitoring (MRM) transitions?

A2: After identifying the precursor ion, you need to determine the most abundant and stable product ions. This is achieved by performing a product ion scan and varying the collision energy. For sulfonamides, characteristic fragmentation often involves the cleavage of the bond between the sulfur and the aniline (B41778) nitrogen, as well as fragmentation of the pyridine (B92270) ring.[2][3] A common strategy is to monitor multiple transitions and select the ones that provide the best compromise of sensitivity and selectivity.[4] It is recommended to have at least two MRM pairs for each compound for reliable quantification.[5]

Q3: What are the recommended starting liquid chromatography (LC) conditions?

A3: A reversed-phase column, such as a C18, is a suitable starting point for separating this compound. Gradient elution with a mobile phase consisting of water and an organic solvent (acetonitrile or methanol), both containing an acidic modifier like 0.1% formic acid, is commonly used to achieve good peak shape and retention.[6][7] The gradient can be optimized to ensure separation from any potential interferences and to achieve a reasonable run time.

Q4: I am observing low signal intensity or poor sensitivity. What should I do?

A4: Low signal intensity can be caused by several factors. First, re-optimize your source parameters, including ion spray voltage, gas flows (nebulizer and auxiliary gas), and source temperature.[8][9] Ensure the mobile phase pH is appropriate for efficient ionization in positive mode. Also, consider the possibility of ion suppression from matrix components in your sample. Improving your sample preparation method can help mitigate this. Finally, verify that your collision energy is optimized to provide the most intense product ions.[5]

Q5: My retention time is shifting between injections. How can I fix this?

A5: Retention time shifts are often due to issues with the LC system or mobile phase. Ensure your mobile phase is freshly prepared and properly degassed. Check for any leaks in the LC system. Column degradation can also lead to shifting retention times; if the column has been used extensively, consider replacing it. Maintaining a stable column temperature with a column oven is also crucial for reproducible retention times.[10]

Experimental Protocols

Protocol 1: Optimization of MS/MS Parameters
  • Prepare a Standard Solution: Prepare a 1 µg/mL solution of this compound in a solvent compatible with your initial mobile phase (e.g., 50:50 acetonitrile:water).

  • Direct Infusion: Infuse the standard solution directly into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min.

  • Optimize Source Parameters: In positive ionization mode, adjust the ion spray voltage, source temperature, and nebulizing/drying gases to maximize the signal for the precursor ion (m/z 296.1).

  • Product Ion Scan: Perform a product ion scan on the precursor ion to identify potential product ions.

  • Optimize Collision Energy (CE): For each promising product ion, perform a CE ramp to find the optimal energy that yields the highest intensity. Aim to retain 10-15% of the precursor ion.[8]

  • Select MRM Transitions: Choose at least two of the most intense and stable product ions for your MRM transitions.

Quantitative Data Summary

Table 1: Predicted Mass Spectrometry Parameters for this compound
ParameterRecommended ValueNotes
Ionization ModeESI PositiveSulfonamides are readily protonated.[11]
Precursor Ion [M+H]⁺m/z 296.1Based on the exact mass of 295.09 Da.[1]
Product IonsTo be determined experimentallyLook for fragments corresponding to the sulfapyridine (B1682706) core (e.g., m/z 156.0, 108.0, 92.0).[2][12]
Collision EnergyOptimize per transitionTypically ranges from 10-40 eV.
Dwell Time50-100 msAdjust based on the number of co-eluting analytes.
Table 2: Recommended Starting LC Parameters
ParameterRecommended Value
ColumnC18 (e.g., 2.1 x 50 mm, 2.7 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Column Temperature40 °C
Injection Volume5 µL
Gradient5% B to 95% B over 5 minutes, hold for 2 min, re-equilibrate

Troubleshooting

Table 3: Troubleshooting Guide for this compound Analysis
IssuePotential Cause(s)Recommended Solution(s)
Low Signal Intensity - Suboptimal source parameters- Ion suppression- Inefficient fragmentation- Re-optimize ion spray voltage, gas flows, and temperature.- Improve sample cleanup; dilute the sample.- Optimize collision energy for each MRM transition.[10]
High Background Noise - Contaminated mobile phase or LC system- Matrix effects- Use high-purity LC-MS grade solvents.- Flush the LC system and install a new guard column.- Enhance sample preparation to remove interferences.[10]
Poor Peak Shape - Incompatible sample solvent- Column overload- Secondary interactions- Reconstitute sample in initial mobile phase.- Reduce injection volume or sample concentration.- Ensure mobile phase pH is appropriate.
Retention Time Shifts - Mobile phase composition changes- Column degradation- Unstable column temperature- Prepare fresh mobile phase daily.- Replace the column if performance degrades.- Use a column oven to maintain a consistent temperature.[10]

Visualizations

experimental_workflow cluster_prep Preparation cluster_ms_opt MS Optimization cluster_lc_opt LC Optimization cluster_validation Method Validation prep_std Prepare Standard Solution (1 µg/mL this compound) infusion Direct Infusion of Standard prep_std->infusion prep_sample Prepare Sample (e.g., Protein Precipitation) analyze_samples Analyze Samples with Optimized Method prep_sample->analyze_samples tune_source Optimize Source Parameters (Voltage, Gas, Temp) infusion->tune_source product_scan Product Ion Scan (Identify Fragments) tune_source->product_scan optimize_ce Optimize Collision Energy (for each fragment) product_scan->optimize_ce select_mrm Select MRM Transitions optimize_ce->select_mrm select_mrm->analyze_samples lc_method Develop Initial LC Method (Column, Mobile Phase, Gradient) inject_std Inject Standard (Check Peak Shape & RT) lc_method->inject_std optimize_grad Optimize Gradient (Resolution & Run Time) inject_std->optimize_grad optimize_grad->analyze_samples data_review Review Data (Sensitivity, Linearity, etc.) analyze_samples->data_review troubleshooting_tree decision decision solution solution start LC-MS/MS Issue Detected q_peak Poor Peak Shape or No Peak? start->q_peak q_rt Retention Time Shifting? q_peak->q_rt No sol_check_lc Check LC System: - Column Health - Mobile Phase - Sample Solvent q_peak->sol_check_lc Yes q_intensity Low Signal Intensity? q_rt->q_intensity No sol_rt Stabilize System: - Fresh Mobile Phase - Check for Leaks - Use Column Oven q_rt->sol_rt Yes sol_ok Review other parameters or consult instrument manual q_intensity->sol_ok No sol_intensity Optimize MS: - Re-tune Source - Optimize Collision Energy - Check for Ion Suppression q_intensity->sol_intensity Yes

References

Technical Support Center: Troubleshooting N-Acetyl Sulfapyridine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Acetyl sulfapyridine (B1682706) analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during chromatographic analysis, particularly poor peak shape.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems you might encounter during the HPLC analysis of N-Acetyl sulfapyridine, presented in a question-and-answer format.

Q1: Why is my N-Acetyl sulfapyridine peak tailing?

Peak tailing is a common issue in the chromatography of amine-containing compounds like N-Acetyl sulfapyridine. It is often caused by strong interactions between the basic analyte and acidic silanol (B1196071) groups on the surface of silica-based stationary phases.

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: N-Acetyl sulfapyridine has a pKa value similar to sulfapyridine (around 8.4). To minimize silanol interactions, the mobile phase pH should be adjusted to a lower value, typically between 3 and 4. At this pH, the silanol groups are protonated and less likely to interact with the analyte.

  • Use of an Alternative Stationary Phase: Consider using a column with end-capping, which deactivates most of the surface silanol groups. Alternatively, a polymer-based column can be used to avoid silanol interactions altogether.

  • Addition of an Ion-Pairing Agent: Incorporating an ion-pairing agent, such as tetraethylammonium (B1195904) chloride, into the mobile phase can help to mask the silanol groups and improve peak shape.

  • Sample Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample and reinjecting.

Q2: My N-Acetyl sulfapyridine peak is fronting. What could be the cause?

Peak fronting is less common than tailing for basic compounds but can occur under certain conditions.

Troubleshooting Steps:

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to travel through the initial part of the column too quickly, leading to a fronting peak. Ensure your sample is dissolved in the mobile phase or a weaker solvent.

  • Column Overloading: Similar to peak tailing, injecting a highly concentrated sample can saturate the stationary phase, resulting in peak fronting. Dilute the sample and re-analyze.

  • Column Collapse: Though less likely with modern, robust columns, operating at extreme pH or temperature can damage the column bed, leading to peak distortion.

Q3: I'm observing split peaks for N-Acetyl sulfapyridine. What should I do?

Split peaks can be indicative of several issues, from sample preparation to column problems.

Troubleshooting Steps:

  • Clogged Frit or Column Inlet: Particulate matter from the sample or mobile phase can block the column inlet frit, causing the sample to be distributed unevenly onto the column. Try back-flushing the column or replacing the inlet frit.

  • Sample Preparation: Incomplete dissolution of the sample can lead to split peaks. Ensure your sample is fully dissolved before injection. N-Acetyl sulfapyridine is sparingly soluble in methanol (B129727) and has low water solubility. It is soluble in DMSO.[1][2]

  • Co-elution with an Impurity: A closely eluting impurity can appear as a shoulder or a split peak. Review your sample preparation and consider if any degradation products or related substances might be present.

Q4: My peak shape is broad. How can I improve it?

Broad peaks can result from a variety of factors that increase band broadening within the chromatographic system.

Troubleshooting Steps:

  • Extra-Column Volume: Excessive tubing length or large-diameter tubing between the injector, column, and detector can contribute to band broadening. Minimize tubing length and use narrow-bore tubing where possible.

  • Column Degradation: Over time, column performance can degrade, leading to broader peaks. If you have a new, equivalent column, try running your analysis on it to see if the peak shape improves.

  • Mobile Phase Flow Rate: A flow rate that is too high can lead to peak broadening. Try reducing the flow rate to see if the peak sharpens.

Quantitative Data Summary

The following table summarizes typical HPLC parameters that can be used as a starting point for the analysis of N-Acetyl sulfapyridine and for troubleshooting poor peak shape.

ParameterRecommended Range/ValueRationale for Poor Peak Shape Troubleshooting
Stationary Phase C18, Cyano-bonded, Polymer-basedSilica-based columns can cause tailing due to silanol interactions. End-capped C18 or polymer-based columns can mitigate this.
Mobile Phase Acetonitrile or Methanol with BufferThe choice of organic modifier and buffer can significantly impact peak shape.
Buffer Acetate, Phosphate, or CitrateBuffers are crucial for controlling the mobile phase pH.
Mobile Phase pH 3.0 - 4.0Lowering the pH protonates silanol groups, reducing their interaction with the basic N-Acetyl sulfapyridine and minimizing peak tailing.
Ion-Pairing Agent Tetraethylammonium chloride (optional)Can be added to the mobile phase to further reduce silanol interactions.
Column Temperature 30 - 40 °COperating at a slightly elevated temperature can improve peak efficiency and reduce viscosity, but excessive heat can degrade the column.
Flow Rate 0.8 - 1.5 mL/minOptimizing the flow rate can improve peak resolution and shape.
Injection Volume 5 - 20 µLOverloading the column with a large injection volume can lead to both peak tailing and fronting.
Sample Solvent Mobile Phase or a weaker solventDissolving the sample in a solvent stronger than the mobile phase can cause peak fronting.

Experimental Protocols

Protocol 1: Mobile Phase pH Optimization

  • Prepare a series of mobile phases with identical organic modifier and buffer concentrations but with varying pH values (e.g., pH 3.0, 3.5, 4.0, and 7.0).

  • Equilibrate the HPLC system with the first mobile phase (e.g., pH 7.0) until a stable baseline is achieved.

  • Inject a standard solution of N-Acetyl sulfapyridine and record the chromatogram.

  • Repeat steps 2 and 3 for each of the prepared mobile phases, moving from higher to lower pH.

  • Compare the peak shapes obtained at each pH. The optimal pH should provide a symmetrical peak with minimal tailing.

Protocol 2: Column Flushing and Regeneration

If you suspect a contaminated or poorly performing column, a flushing procedure may help to restore its performance.

  • Disconnect the column from the detector.

  • Reverse the direction of flow through the column.

  • Flush the column with a series of solvents in the following order (for a reversed-phase column):

    • Water (to remove buffer salts)

    • Isopropanol (a strong solvent to remove strongly retained compounds)

    • Hexane (to remove non-polar contaminants)

    • Isopropanol

    • Water

    • Your mobile phase

  • Reconnect the column to the detector in the correct flow direction.

  • Equilibrate the column with your mobile phase until a stable baseline is achieved.

  • Inject a standard solution to assess the column's performance.

Visual Troubleshooting Guide

The following diagram illustrates a logical workflow for troubleshooting poor peak shape for N-Acetyl sulfapyridine.

TroubleshootingWorkflow start Poor Peak Shape Observed peak_shape Identify Peak Shape start->peak_shape end_tailing Symmetrical Peak end_fronting Symmetrical Peak end_split Single Symmetrical Peak tailing Peak Tailing peak_shape->tailing Tailing fronting Peak Fronting peak_shape->fronting Fronting split Split Peak peak_shape->split Split check_ph Adjust Mobile Phase pH (3.0 - 4.0) tailing->check_ph change_column Use End-capped or Polymer-based Column check_ph->change_column If Tailing Persists ion_pair Add Ion-Pairing Agent change_column->ion_pair If Tailing Persists dilute_sample_tailing Dilute Sample ion_pair->dilute_sample_tailing If Tailing Persists dilute_sample_tailing->end_tailing Problem Solved check_solvent Match Sample Solvent to Mobile Phase fronting->check_solvent dilute_sample_fronting Dilute Sample check_solvent->dilute_sample_fronting If Fronting Persists dilute_sample_fronting->end_fronting Problem Solved check_frit Check/Clean Column Frit split->check_frit check_sample_prep Ensure Complete Sample Dissolution check_frit->check_sample_prep If Splitting Persists check_sample_prep->end_split Problem Solved

Caption: Troubleshooting workflow for poor peak shape in N-Acetyl sulfapyridine analysis.

References

Technical Support Center: N-Acetyl Sulfapyridine-d4 Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of N-Acetyl sulfapyridine-d4 (B564723) in autosampler environments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of N-Acetyl sulfapyridine-d4 in an autosampler?

The stability of this compound in an autosampler can be influenced by several factors, including temperature, light exposure, pH of the sample solvent, and the potential for oxidation.[1] It is crucial to control these variables to ensure accurate and reproducible analytical results.

Q2: Can the deuterium (B1214612) labeling on this compound affect its stability?

Yes, the position of deuterium labeling can impact the compound's stability. While the carbon-deuterium (C-D) bond is generally stronger than a carbon-hydrogen (C-H) bond, potentially slowing metabolic breakdown (a phenomenon known as the kinetic isotope effect), deuterium atoms attached to heteroatoms (like oxygen, nitrogen, or sulfur) can be more susceptible to hydrogen-deuterium (H/D) exchange with the solvent.[2][3]

Q3: What are the visible signs of this compound degradation in my chromatographic data?

Degradation of this compound can manifest in several ways in your analytical run, such as:

  • The appearance of new, unexpected peaks.[2]

  • A decrease in the peak area or height of the parent compound.

  • Changes in peak shape, such as tailing or splitting.[4]

  • An unstable or drifting baseline.[5]

Q4: How should I prepare my samples and standards to maximize the stability of this compound?

To maximize stability, it is recommended to prepare samples and standards fresh and in a solvent that is compatible with your analytical method. The sample solvent should ideally be as weak as or weaker than the initial mobile phase.[4] If the compound is sensitive to pH, consider using a buffered solution.[2] Minimize the exposure of the compound to the atmosphere during preparation.[2]

Troubleshooting Guide

This guide addresses specific issues you may encounter related to this compound stability in your autosampler.

Issue 1: Loss of Analyte Response Over Time

Symptoms: You observe a progressive decrease in the peak area of this compound in sequential injections from the same vial.

Possible Causes & Solutions:

CauseRecommended Action
Temperature-dependent degradation Lower the autosampler temperature. Many compounds are more stable when refrigerated (e.g., 4°C).[2]
Hydrolysis If the sample is in an aqueous solvent, hydrolysis may be occurring. Prepare samples in an aprotic solvent if compatible with your method, or analyze the samples as quickly as possible after preparation.
Adsorption to vial or cap Use deactivated glass or polypropylene (B1209903) vials to minimize adsorption.
Issue 2: Appearance of Unexpected Peaks

Symptoms: Your chromatogram shows additional peaks that were not present in the initial analysis of the standard.

Possible Causes & Solutions:

CauseRecommended Action
Degradation Product Formation One known degradation pathway for N-acetylated sulfonamides is the hydrolysis back to the parent sulfonamide, in this case, Sulfapyridine.[6] You may also be observing products of oxidation or photolysis.[7]
Contamination Contamination could originate from the solvent, sample handling, or the LC system itself.[5]

To identify the unknown peaks, consider using high-resolution mass spectrometry.[2]

Experimental Protocol: Forced Degradation Study

To understand the stability of this compound under various stress conditions, a forced degradation study is recommended.[2][7]

Objective: To identify potential degradation products and pathways for this compound.

Methodology:

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Stress Conditions: Expose aliquots of the stock solution to the following conditions:

    • Acidic: 0.1 M HCl at 60°C for 2 hours.

    • Basic: 0.1 M NaOH at 60°C for 2 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 2 hours.

    • Thermal: 60°C for 24 hours (in solution and as a solid).

    • Photolytic: Expose to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples by LC-MS/MS and compare the chromatograms to a control sample (stored at 4°C in the dark).

  • Data Evaluation: Identify and characterize any new peaks that appear in the stressed samples.

Visualizing Workflows and Pathways

Troubleshooting Workflow for this compound Stability

start Start: this compound Stability Issue Observed check_response Is there a loss of analyte response? start->check_response check_peaks Are unexpected peaks present? check_response->check_peaks No check_temp Lower autosampler temperature check_response->check_temp Yes check_solvent Prepare fresh sample in aprotic solvent check_peaks->check_solvent No identify_degradants Identify degradants (e.g., Sulfapyridine) check_peaks->identify_degradants Yes end Issue Resolved check_temp->end check_vials Use deactivated vials check_solvent->check_vials check_vials->end check_contamination Investigate system & solvent contamination identify_degradants->check_contamination check_contamination->end NAS This compound SPY Sulfapyridine-d4 NAS->SPY Hydrolysis Other Other Degradation Products (e.g., oxidation) NAS->Other Oxidation / Photolysis

References

Technical Support Center: Optimizing N-Acetyl Sulfapyridine-d4 Recovery

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the extraction of N-Acetyl sulfapyridine-d4 (B564723) from biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for extracting N-Acetyl sulfapyridine-d4 from biological samples?

A1: The three primary methods for extracting this compound and similar analytes from biological matrices are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).[1] Each method has its advantages and is chosen based on factors like the sample matrix, required cleanliness of the extract, desired recovery, and throughput needs.

Q2: Which extraction method generally provides the highest recovery for sulfonamide metabolites?

A2: While recovery can be influenced by several factors, Solid-Phase Extraction (SPE) often yields high and consistent recoveries for a broad range of analytes, including sulfonamides and their metabolites.[2][3][4] However, Protein Precipitation (PPT) can also provide high recovery rates, though it may result in a less clean extract compared to SPE.[5] Liquid-Liquid Extraction (LLE) can also achieve good recovery, but may require more optimization.[4]

Q3: What are the main causes of low recovery for this compound?

A3: Low recovery of this compound can stem from several factors during sample preparation. These include:

  • Suboptimal pH: The pH of the sample and solvents can significantly impact the ionization state and solubility of the analyte, affecting its interaction with the extraction materials.

  • Incorrect Solvent Choice: The polarity and strength of the solvents used for washing and elution are critical for retaining the analyte during wash steps and ensuring its complete release during elution.

  • Matrix Effects: Components in the biological matrix (e.g., proteins, phospholipids) can interfere with the extraction process or suppress the analyte's signal during analysis.[6][7][8][9]

  • Incomplete Elution: Insufficient volume or strength of the elution solvent can leave a portion of the analyte bound to the extraction medium.

  • Analyte Instability: Degradation of the analyte during the extraction process can lead to lower than expected recovery.

Q4: How can I determine if low recovery is due to the extraction process or matrix effects?

A4: To differentiate between inefficient extraction and matrix effects, you can perform a post-extraction spike experiment. This involves comparing the analytical response of a sample spiked with this compound before extraction to a blank matrix extract spiked with the same amount of the standard after the extraction process. A significant difference in the signal suggests that the matrix is interfering with the detection of the analyte.

Troubleshooting Guides

Low Recovery in Solid-Phase Extraction (SPE)

If you are experiencing low recovery of this compound when using SPE, consider the following troubleshooting steps:

Potential Cause Troubleshooting Action
Improper Cartridge Conditioning Ensure the SPE cartridge is properly conditioned with the recommended solvent to activate the sorbent.[2]
Sample pH Not Optimized Adjust the pH of the sample to ensure optimal retention of this compound on the sorbent.
Wash Solvent Too Strong The wash solvent may be eluting the analyte. Use a weaker solvent or reduce the organic content of the wash solution.
Incomplete Elution Increase the volume or strength of the elution solvent. Consider a second elution step to ensure complete recovery.
Sample Overload The amount of sample applied may be exceeding the capacity of the SPE cartridge. Reduce the sample volume or use a cartridge with a larger sorbent mass.[2]
Matrix Interference Dilute the sample or use a more selective SPE sorbent to minimize the impact of interfering compounds from the matrix.[2]
Low Recovery in Liquid-Liquid Extraction (LLE)

For issues with low recovery during LLE of this compound, refer to the following guide:

Potential Cause Troubleshooting Action
Suboptimal pH Adjust the pH of the aqueous phase to ensure the analyte is in a non-ionized state, maximizing its partitioning into the organic solvent.
Incorrect Extraction Solvent The polarity of the extraction solvent may not be suitable for this compound. Test solvents with different polarities.
Insufficient Mixing Ensure thorough mixing of the aqueous and organic phases to facilitate the transfer of the analyte.
Emulsion Formation Emulsions can trap the analyte. Try adding salt to the aqueous phase or centrifuging at a higher speed to break the emulsion.
Incomplete Phase Separation Allow sufficient time for the layers to separate completely before collecting the organic phase.
Low Recovery in Protein Precipitation (PPT)

If you are observing low recovery after performing PPT, consider these points:

Potential Cause Troubleshooting Action
Insufficient Precipitant Volume A common ratio is 3:1 or 4:1 of precipitant (e.g., acetonitrile) to sample. Ensure you are using a sufficient volume to effectively precipitate proteins.[10]
Inadequate Mixing/Incubation Vortex the sample and precipitant mixture thoroughly and allow for an adequate incubation period to ensure complete protein precipitation.[10]
Analyte Co-precipitation The analyte may be trapped within the precipitated protein pellet. After centrifugation, consider resuspending the pellet in a small amount of precipitant and centrifuging again, then combining the supernatants.
Analyte Solubility in Precipitant Ensure that this compound is soluble in the chosen precipitation solvent. Acetonitrile (B52724) is a common choice.

Quantitative Data Summary

The following tables summarize recovery data for different extraction methods. It is important to note that direct comparative studies for this compound across all three methods are limited. The data presented is based on studies of similar compounds or general performance of the extraction techniques.

Table 1: Solid-Phase Extraction (SPE) Recovery

AnalyteMatrixSorbent TypeRecovery (%)Reference
Sulfapyridine (B1682706)PlacentaNot Specified>97.4%[11][12]
Various DrugsPlasmaOasis PRiME HLB96 - 106%[3]
CefeximePlasma/UrineMagnetic Nanoparticles71 - 89%[2]

Table 2: Liquid-Liquid Extraction (LLE) Recovery

AnalyteMatrixExtraction SolventRecovery (%)Reference
Various DrugsUrineMethyl tert-butyl ether79.3 - 117.4%[13]
Various DrugsPlasmaNot Specified~70%[4]
Organic AcidsUrineEthyl Acetate (B1210297)77.4%[14]

Table 3: Protein Precipitation (PPT) Recovery

AnalyteMatrixPrecipitantRecovery (%)Reference
Sulfasalazine (B1682708) & MetabolitesPlasmaNot SpecifiedNot Specified[15]
Various DrugsSerumAcetonitrile>90%[16]
PeptidesPlasmaAcetonitrile/Ethanol>50%[5]

Experimental Protocols

Detailed Protocol: Solid-Phase Extraction (SPE) of this compound from Human Plasma

This protocol is a general guideline and may require optimization for specific applications.

  • Sample Pre-treatment:

    • To 1 mL of human plasma, add the internal standard solution containing this compound.

    • Vortex for 30 seconds.

    • Add 1 mL of a suitable buffer (e.g., phosphate (B84403) buffer, pH 6) and vortex again.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge by passing 3 mL of methanol (B129727) followed by 3 mL of deionized water. Do not allow the cartridge to dry out.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 3 mL of 5% methanol in water to remove interfering substances.

  • Elution:

    • Elute the this compound from the cartridge with 2 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase used for LC-MS/MS analysis.

Detailed Protocol: Liquid-Liquid Extraction (LLE) of this compound from Human Urine

This protocol provides a general procedure for LLE and may need to be adapted.

  • Sample Preparation:

    • To 1 mL of urine in a glass tube, add the internal standard solution of this compound.

    • Vortex for 10 seconds.

    • Adjust the sample pH to approximately 4-5 with a suitable acid (e.g., formic acid).

  • Extraction:

    • Add 5 mL of ethyl acetate to the tube.

    • Cap the tube and vortex vigorously for 2 minutes.

    • Centrifuge at 3000 x g for 5 minutes to separate the layers.

  • Collection:

    • Carefully transfer the upper organic layer to a new clean tube.

  • Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase for analysis.

Detailed Protocol: Protein Precipitation (PPT) of this compound from Human Serum

This is a standard PPT protocol that can be optimized as needed.

  • Sample Preparation:

    • In a microcentrifuge tube, add 100 µL of human serum.

    • Spike the serum with the this compound internal standard.

  • Precipitation:

    • Add 300 µL of ice-cold acetonitrile to the serum sample.

    • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Incubation and Centrifugation:

    • Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.

    • Centrifuge the tube at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection:

    • Carefully collect the supernatant without disturbing the protein pellet and transfer it to a clean tube.

  • Evaporation and Reconstitution:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase for analysis.

Visualizations

experimental_workflow cluster_spe Solid-Phase Extraction (SPE) cluster_lle Liquid-Liquid Extraction (LLE) cluster_ppt Protein Precipitation (PPT) spe_start Sample Pre-treatment spe_load Sample Loading spe_start->spe_load spe_cond Cartridge Conditioning spe_cond->spe_load spe_wash Washing spe_load->spe_wash spe_elute Elution spe_wash->spe_elute spe_evap Evaporation & Reconstitution spe_elute->spe_evap spe_end Analysis spe_evap->spe_end lle_start Sample Preparation lle_ext Extraction lle_start->lle_ext lle_coll Collection lle_ext->lle_coll lle_evap Evaporation & Reconstitution lle_coll->lle_evap lle_end Analysis lle_evap->lle_end ppt_start Sample Preparation ppt_precip Precipitation ppt_start->ppt_precip ppt_cent Incubation & Centrifugation ppt_precip->ppt_cent ppt_coll Supernatant Collection ppt_cent->ppt_coll ppt_evap Evaporation & Reconstitution ppt_coll->ppt_evap ppt_end Analysis ppt_evap->ppt_end

Caption: Comparative workflow of SPE, LLE, and PPT methods.

troubleshooting_low_recovery cluster_investigation Initial Investigation cluster_extraction_issues Extraction-Specific Troubleshooting cluster_matrix_effects Matrix Effects start Low Recovery of This compound check_protocol Verify Experimental Protocol start->check_protocol check_reagents Check Reagent Quality & Expiry start->check_reagents check_instrument Confirm Instrument Performance start->check_instrument is_spe SPE Issue? check_protocol->is_spe is_lle LLE Issue? check_protocol->is_lle is_ppt PPT Issue? check_protocol->is_ppt spe_solutions Optimize SPE: - Sorbent Choice - pH - Solvents - Flow Rate is_spe->spe_solutions Yes matrix_issue Suspect Matrix Effects? is_spe->matrix_issue No lle_solutions Optimize LLE: - pH - Solvent Polarity - Mixing - Phase Separation is_lle->lle_solutions Yes is_lle->matrix_issue No ppt_solutions Optimize PPT: - Precipitant Volume - Incubation Time - Temperature is_ppt->ppt_solutions Yes is_ppt->matrix_issue No spe_solutions->matrix_issue lle_solutions->matrix_issue ppt_solutions->matrix_issue matrix_solutions Mitigate Matrix Effects: - Sample Dilution - Use Matrix-Matched Calibrators - Improve Cleanup matrix_issue->matrix_solutions Yes end Recovery Improved matrix_issue->end No matrix_solutions->end

Caption: Troubleshooting workflow for low this compound recovery.

References

dealing with co-eluting interferences in sulfapyridine analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for sulfapyridine (B1682706) analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during experimental analysis, with a focus on dealing with co-eluting interferences.

Frequently Asked Questions (FAQs)

Q1: What are the most common co-eluting interferences in sulfapyridine analysis?

A1: The most frequently encountered co-eluting interferences in sulfapyridine analysis, particularly when using HPLC or LC-MS/MS, include:

  • N-acetylsulfapyridine: This is a major metabolite of sulfapyridine and is often present in biological samples.[1] Due to its structural similarity to sulfapyridine, it can have a similar retention time.

  • Metabolites of Sulfasalazine (B1682708): Since sulfasalazine is the prodrug that metabolizes to sulfapyridine and 5-aminosalicylic acid (5-ASA), other metabolites of sulfasalazine can also be present and potentially interfere with the analysis.[2][3][4][5]

  • Matrix Components: When analyzing biological samples such as plasma, saliva, or tissue homogenates, endogenous components of the matrix can co-elute with sulfapyridine and cause ion suppression or enhancement in mass spectrometry, leading to inaccurate quantification.[1][6][7][8][9][10]

  • Phase II Metabolites: Glucuronide or sulfate (B86663) conjugates of sulfapyridine (Phase II metabolites) can be unstable in the mass spectrometer's ion source and fragment back to the parent sulfapyridine molecule.[11][12] If these metabolites are not chromatographically separated from sulfapyridine, they can artificially inflate the measured concentration.

Q2: How can I detect if I have a co-elution problem?

A2: Detecting co-elution is the first step to resolving it. Here are several indicators:

  • Asymmetrical Peak Shape: Look for fronting, tailing, or shoulders on your chromatographic peak. A pure compound should ideally produce a symmetrical, Gaussian peak.[13][14] A shoulder is a particularly strong indicator of a co-eluting impurity.[13][14]

  • Peak Purity Analysis (with Diode Array Detector): If you are using an HPLC with a Diode Array Detector (DAD) or Photodiode Array (PDA) detector, you can perform a peak purity analysis. This involves comparing the UV-Vis spectra across the peak. If the spectra are not identical, it suggests the presence of a co-eluting compound.[13][14]

  • Mass Spectrometry Data: When using a mass spectrometer, you can examine the mass spectra across the chromatographic peak. If the mass-to-charge ratios (m/z) or their relative intensities change across the peak, it indicates that more than one compound is eluting at that time.[13]

  • Inconsistent Results: Poor reproducibility of retention times or inconsistent quantitative results between runs can also be a sign of co-elution issues.

Troubleshooting Guides

Problem: Poor peak shape (asymmetry, shoulders) and suspected co-elution with a metabolite.

This guide provides a systematic approach to resolving co-eluting peaks during sulfapyridine analysis.

CoElution_Troubleshooting cluster_method_opt Method Optimization Details cluster_sample_prep Sample Preparation Details start Start: Suspected Co-elution method_optimization Step 1: Chromatographic Method Optimization start->method_optimization mobile_phase Adjust Mobile Phase (e.g., organic ratio, pH, buffer strength) method_optimization->mobile_phase Primary Approach sample_prep Step 2: Enhance Sample Preparation spe Implement Solid-Phase Extraction (SPE) sample_prep->spe column_change Step 3: Change Column Chemistry confirm_resolution Confirm Peak Resolution column_change->confirm_resolution Try different stationary phase confirm_resolution->sample_prep No confirm_resolution->column_change Still No end End: Resolved Peaks confirm_resolution->end Yes gradient Modify Gradient Slope mobile_phase->gradient temperature Change Column Temperature gradient->temperature temperature->confirm_resolution Check for improvement lle Use Liquid-Liquid Extraction (LLE) spe->lle lle->confirm_resolution Re-analyze

Caption: A logical workflow for troubleshooting co-elution issues.

Solution Steps:

  • Optimize Chromatographic Conditions:

    • Modify the Mobile Phase: This is often the first and most effective step.

      • Change Organic Modifier: If you are using acetonitrile, try methanol (B129727), or vice-versa. The different solvent properties can alter selectivity.[15]

      • Adjust pH: Since sulfapyridine is an ionizable compound, adjusting the mobile phase pH can significantly change its retention time and potentially separate it from co-eluting interferences.[15]

    • Adjust the Gradient: For gradient elution, making the gradient shallower (i.e., increasing the run time) can improve the resolution between closely eluting peaks.

    • Change the Temperature: Modifying the column temperature can affect the selectivity of the separation. Experiment with temperatures both above and below your current setting.[15]

  • Improve Sample Preparation:

    • If matrix effects are suspected, enhancing the sample clean-up process is crucial. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are more effective at removing interfering matrix components than simple protein precipitation.[7][10][16][17]

  • Change the Stationary Phase (Column):

    • If optimizing the mobile phase does not provide sufficient resolution, the most powerful solution is to change the column chemistry.[14][15] Different stationary phases interact with analytes in different ways. For example, if you are using a standard C18 column, consider switching to a phenyl-hexyl or a cyano-bonded phase column to introduce different separation mechanisms.[1][15]

Problem: Inconsistent quantification and suspected matrix effects in LC-MS/MS analysis.

Solution: Matrix effects, which are the suppression or enhancement of analyte ionization due to co-eluting matrix components, are a common challenge in LC-MS/MS bioanalysis.[8][9]

Workflow for Mitigating Matrix Effects:

Matrix_Effects_Workflow start Start: Suspected Matrix Effects quantify_me Step 1: Quantify Matrix Effect start->quantify_me improve_cleanup Step 2: Improve Sample Cleanup quantify_me->improve_cleanup Post-extraction spike method chrom_sep Step 3: Enhance Chromatographic Separation improve_cleanup->chrom_sep e.g., SPE, LLE is_use Step 4: Use Stable Isotope-Labeled Internal Standard chrom_sep->is_use Separate analyte from suppression zones validation Validation: Confirm Mitigation is_use->validation e.g., Sulfapyridine-d4 validation->improve_cleanup Re-evaluate if fails end End: Accurate Quantification validation->end Successful

Caption: A systematic workflow for addressing matrix effects.

Mitigation Strategies:

  • Quantify the Matrix Effect: Use the post-extraction spike method to determine the extent of ion suppression or enhancement. This involves comparing the analyte response in a post-spiked extracted blank matrix to the response in a pure solvent.

  • Enhance Sample Preparation: As mentioned previously, moving from a simple "dilute and shoot" or protein precipitation method to a more rigorous sample cleanup technique like SPE can significantly reduce matrix effects.[7]

  • Improve Chromatographic Separation: Adjust your chromatography to separate the sulfapyridine peak from the regions of ion suppression. Often, matrix effects are most pronounced at the beginning and end of a chromatographic run.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is one of the most effective ways to compensate for matrix effects. A SIL-IS, such as sulfapyridine-d4, will co-elute with the analyte and experience the same degree of ion suppression or enhancement.[6] By using the ratio of the analyte to the SIL-IS, the variability caused by matrix effects can be normalized.

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE) for Plasma Samples

This protocol is a general guideline and should be optimized for your specific application.

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Loading: Mix 200 µL of plasma sample with 200 µL of 4% phosphoric acid. Load the entire mixture onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the sulfapyridine and its metabolites with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase for injection into the LC-MS/MS system.

Protocol 2: Example LC-MS/MS Method for Sulfapyridine Analysis

This method is based on typical parameters found in the literature and should be adapted and validated for your specific instrumentation and requirements.[6]

  • LC System: Agilent or Shimadzu HPLC/UPLC system

  • Column: Agilent Poroshell EC-C18 (3.0 x 100 mm, 2.7 µm)[6]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile:Methanol (90:10, v/v) with 0.1% Formic Acid[6]

  • Flow Rate: 0.450 mL/min

  • Gradient:

    • 0-1 min: 10% B

    • 1-4 min: 10-90% B

    • 4-5 min: 90% B

    • 5.1-7 min: 10% B (re-equilibration)

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer (e.g., Shimadzu-8040) with an electrospray ionization (ESI) source in positive mode.[6]

  • MRM Transitions:

    • Sulfapyridine: Monitor appropriate precursor and product ions (e.g., m/z 250.1 -> 156.1)

    • Sulfapyridine-d4 (IS): Monitor appropriate precursor and product ions

Data Presentation

Table 1: Example HPLC Method Validation Parameters for Sulfapyridine

This table summarizes typical validation data reported for HPLC-based methods for sulfapyridine analysis.

ParameterMethod 1[18]Method 2[19]
Column ODS C18 (4.6 x 250mm, 5µm)C18 (4.6 x 250mm, 5µm)
Mobile Phase Acetonitrile:Water:1% Orthophosphoric acid (70:27:3)Acetonitrile:0.1% Formic acid (30:70)
Detection UV at 256 nmUV at 265 nm
Retention Time 4.40 min4.56 min
Linearity Range 5-30 µg/mL2-10 µg/mL
Recovery 99.99%Not Reported
LOD Not Reported0.115 µg/mL
LOQ Not Reported0.35 µg/mL

Visualization of Metabolic Pathway

The metabolic pathway of sulfasalazine is crucial for understanding the origin of potential interferences in sulfapyridine analysis.

Sulfasalazine_Metabolism sulfasalazine Sulfasalazine bacterial_reductases Bacterial Azo-reductases (in Colon) sulfasalazine->bacterial_reductases Cleavage of azo bond sulfapyridine Sulfapyridine (Absorbed Systemically) bacterial_reductases->sulfapyridine five_asa 5-Aminosalicylic Acid (5-ASA) (Active Moiety, mostly excreted) bacterial_reductases->five_asa acetylation N-acetylation sulfapyridine->acetylation Metabolism acetyl_sp N-acetylsulfapyridine (Metabolite) acetylation->acetyl_sp

Caption: Metabolism of sulfasalazine to sulfapyridine and 5-ASA.[3][4][5][20]

References

calibration curve issues with N-Acetyl sulfapyridine-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the use of N-Acetyl sulfapyridine-d4 (B564723) as an internal standard, particularly concerning calibration curve performance in LC-MS/MS bioanalysis.

Frequently Asked Questions (FAQs)

Q1: What is N-Acetyl sulfapyridine-d4 and why is it used as an internal standard?

A1: this compound is a stable isotope-labeled (SIL) version of N-Acetyl sulfapyridine, where four hydrogen atoms have been replaced with deuterium (B1214612). SIL internal standards are considered the gold standard in quantitative mass spectrometry.[1] Because they are chemically almost identical to the analyte of interest (the non-deuterated version), they co-elute chromatographically and experience similar ionization effects and extraction recoveries.[2] This allows them to accurately compensate for variations in sample preparation and instrument response, leading to more precise and accurate quantification.[3]

Q2: What are "matrix effects" and how do they affect my calibration curve?

A2: A matrix effect is the alteration of an analyte's ionization efficiency due to co-eluting components from the sample matrix (e.g., plasma, urine).[4][5] These undetected components, such as phospholipids (B1166683) or salts, can either suppress the analyte's signal (ion suppression) or enhance it (ion enhancement).[6] This can lead to poor accuracy and reproducibility, and is a common cause of non-linear calibration curves.[7][8] A suitable internal standard like this compound is the most effective way to compensate for matrix effects.[4]

Q3: What are the typical acceptance criteria for a calibration curve in a regulated bioanalytical method?

A3: Based on regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA), a calibration curve should meet specific criteria for acceptance.[9][10] The simplest model that adequately describes the concentration-response relationship should be used.[10] Key criteria are summarized in the table below.

Q4: My deuterated internal standard elutes slightly earlier than the unlabeled analyte. Is this a problem?

A4: This is a known phenomenon called the "deuterium isotope effect," which can occur in reverse-phase chromatography where deuterated compounds may elute slightly earlier than their non-deuterated counterparts.[11] While often minor, this can become an issue if the retention time shift causes the internal standard and analyte to experience different matrix effects, a situation known as differential matrix effects.[12][13] If you observe poor accuracy or high variability, optimizing the chromatography to ensure maximum co-elution is recommended.

Q5: Can the deuterium label on this compound be lost?

A5: Loss of deuterium labels via hydrogen-deuterium exchange (back-exchange) is a potential issue for some deuterated standards.[13] The stability of the label is highly dependent on its position in the molecule, as well as solvent pH and temperature.[13][14] Deuterium atoms on heteroatoms (e.g., -OH, -NH) are highly susceptible to exchange.[13] this compound has its labels on the pyridine (B92270) ring, a chemically stable position not prone to exchange under typical analytical conditions.[14] However, if you observe a consistently decreasing IS signal over an analytical run, it is prudent to investigate stability.[11]

Troubleshooting Guides

This section addresses specific issues you may encounter with your calibration curve.

Issue 1: Poor Calibration Curve Linearity (R² < 0.99)

A non-linear calibration curve is a common problem in LC-MS analysis. The shape of the curve can provide clues to the root cause.

Logical Flow for Troubleshooting Non-Linearity

G Start Problem: Poor Linearity (R² < 0.99) Shape Examine Curve Shape Start->Shape HighEnd Bends over at high end? Shape->HighEnd LowEnd Deviates at low end? Shape->LowEnd Erratic Erratic / Random points? Shape->Erratic Sat Cause: Detector or Ionization Saturation HighEnd->Sat Yes IS_Contrib Cause: Analyte signal contributing to IS channel (crosstalk) HighEnd->IS_Contrib Yes Purity Cause: Unlabeled analyte impurity in IS LowEnd->Purity Yes Adsorption Cause: Analyte adsorbing to vials/tubing LowEnd->Adsorption Yes Carryover Cause: System Carryover LowEnd->Carryover Yes PrepError Cause: Sample preparation error (e.g., pipetting) Erratic->PrepError Yes Instability Cause: Instrument Instability Erratic->Instability Yes Sol_Sat Solution: Reduce injection volume, dilute high standards, or use a less intense MS/MS transition. Sat->Sol_Sat Sol_IS_Contrib Solution: Check MS/MS transitions for specificity. Increase mass difference if possible. IS_Contrib->Sol_IS_Contrib Sol_Purity Solution: Evaluate IS purity. Use higher purity standard. Purity->Sol_Purity Sol_Adsorption Solution: Use deactivated vials. Condition system with high- concentration injections. Adsorption->Sol_Adsorption Sol_Carryover Solution: Optimize wash solvent and increase wash volume/time. Carryover->Sol_Carryover Sol_PrepError Solution: Re-prepare standards. Verify pipette calibration. PrepError->Sol_PrepError Sol_Instability Solution: Check system stability. Run system suitability tests. Instability->Sol_Instability Sol_Weighting Solution: If non-linearity is reproducible and unavoidable, use a weighted regression model (e.g., 1/x or 1/x²). Sol_Sat->Sol_Weighting If persists Sol_IS_Contrib->Sol_Weighting If persists G start Start: Spiked Plasma Sample (Calibrator, QC, or Unknown) add_is 1. Add IS Working Solution (this compound) start->add_is add_ppt 2. Add 3 volumes of cold Acetonitrile (with 0.1% Formic Acid) add_is->add_ppt vortex 3. Vortex (1-2 min) add_ppt->vortex centrifuge 4. Centrifuge (e.g., 10 min at >10,000 g) vortex->centrifuge supernatant 5. Transfer Supernatant to a clean plate or vial centrifuge->supernatant evaporate 6. Evaporate to dryness (Nitrogen stream, ~40°C) supernatant->evaporate reconstitute 7. Reconstitute in Mobile Phase A evaporate->reconstitute inject 8. Inject into LC-MS/MS System reconstitute->inject end End: Data Acquisition and Processing inject->end

References

Technical Support Center: N-Acetyl Sulfapyridine-d4 Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing variability in the quantification of N-Acetyl sulfapyridine (B1682706) using its deuterated internal standard, N-Acetyl sulfapyridine-d4 (B564723).

Frequently Asked Questions (FAQs)

Q1: What is the primary role of N-Acetyl sulfapyridine-d4 in quantitative bioanalysis?

A1: this compound is a stable isotope-labeled (SIL) internal standard. Its fundamental role is to mimic the analyte (N-Acetyl sulfapyridine) during sample preparation and analysis. Because it is chemically almost identical to the analyte, it experiences similar variations in extraction recovery, matrix effects (ion suppression or enhancement), and instrument response.[1] By adding a known concentration of this compound to all samples, calibration standards, and quality controls, the ratio of the analyte's signal to the internal standard's signal is used for quantification. This method, known as isotope dilution mass spectrometry, corrects for procedural variability and leads to more accurate and precise results.[2]

Q2: What are the ideal characteristics for a batch of this compound?

A2: For reliable quantification, the this compound internal standard should have high chemical and isotopic purity. Key characteristics include:

  • Chemical Purity: Greater than 99% to ensure that other compounds do not cause interfering peaks.[1]

  • Isotopic Enrichment: At least 98% to minimize the contribution of any unlabeled N-Acetyl sulfapyridine present as an impurity, which can lead to an overestimation of the analyte's concentration.[1]

  • Deuterium (B1214612) Label Position: The deuterium atoms should be on stable, non-exchangeable positions of the molecule, such as an aromatic ring, to prevent the exchange of deuterium with hydrogen from the solvent or matrix.[1]

Q3: What are common causes of high variability in the this compound signal?

A3: High variability in the internal standard's signal can stem from several sources, including:

  • Inconsistent Sample Preparation: Errors during dilution, extraction, or reconstitution can lead to inconsistent concentrations of the internal standard across samples.

  • Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of this compound in the mass spectrometer source.[3]

  • Instrumental Issues: Fluctuations in the LC-MS/MS system's performance can cause signal drift.[3]

  • Instability of the Internal Standard: Degradation of this compound during sample storage or processing.

Q4: What do FDA guidelines say about acceptable internal standard response variability?

A4: The U.S. Food and Drug Administration (FDA) guidance suggests that the internal standard response should be monitored across all samples in a run.[3] Generally, if the variability of the internal standard response in the study samples is similar to that of the calibration standards and quality controls, it is unlikely to affect the accuracy of the data.[3][4] However, if the internal standard response in study samples is significantly different, it may indicate issues with matrix effects or other problems that could impact data accuracy, and further investigation is warranted.[3] It is recommended to establish standard operating procedures (SOPs) that define an acceptance window for the internal standard response in a run.

Troubleshooting Guide

This guide addresses specific issues that may arise during the quantification of N-Acetyl sulfapyridine using this compound.

Issue 1: High or Variable Internal Standard (IS) Response
Symptom Potential Cause Troubleshooting Steps & Solutions
IS response is significantly different in study samples compared to calibration standards and QCs. Matrix Effects: Components in the biological matrix of the study samples may be different from the matrix used for calibration standards, causing ion suppression or enhancement.[3]1. Assess Matrix Effects: Perform a post-extraction addition experiment. Compare the IS response in a blank matrix extract spiked with the IS to the response in a neat solution. A significant difference indicates matrix effects.[5] 2. Improve Sample Cleanup: Employ a more rigorous sample preparation method, such as solid-phase extraction (SPE) instead of protein precipitation, to remove interfering matrix components.[5] 3. Modify Chromatography: Adjust the LC gradient to better separate the analyte and IS from co-eluting matrix components.
Gradual drift (increase or decrease) in IS response over the analytical run. Instrument Instability: The mass spectrometer's performance may be drifting over time.1. Check System Suitability: Ensure the LC-MS/MS system passes all performance checks before starting the run. 2. Re-inject Standards: Inject calibration standards at the beginning and end of the run to assess drift. 3. Instrument Maintenance: Clean the ion source and perform any necessary maintenance.
Random, sporadic high or low IS response in some samples. Sample Preparation Error: Inconsistent pipetting, incomplete extraction, or reconstitution errors.[3]1. Review Sample Preparation Procedure: Carefully observe the entire sample preparation workflow to identify any potential sources of error. 2. Re-prepare and Re-analyze Affected Samples: If SOPs allow, re-prepare and re-analyze the samples with aberrant IS responses.[3]
Issue 2: Inaccurate Quantification (Poor Precision and Accuracy)
Symptom Potential Cause Troubleshooting Steps & Solutions
Results from QC samples are consistently outside of acceptance criteria (e.g., ±15% of nominal value). Impurity in Internal Standard: The this compound may contain unlabeled N-Acetyl sulfapyridine, causing a positive bias, especially at the lower limit of quantification (LLOQ).1. Check IS Purity: Analyze a high-concentration solution of the IS alone and monitor the mass transition for the unlabeled analyte. The response should be less than 5% of the analyte's response at the LLOQ.[6] 2. Use a Higher Purity IS: If significant impurity is detected, obtain a new batch of this compound with higher isotopic purity.
Poor chromatography (peak splitting, tailing, or broad peaks) for both analyte and IS. LC Method Issues: Problems with the mobile phase, column, or instrument settings.1. Prepare Fresh Mobile Phase: Ensure the mobile phase is correctly prepared and degassed. 2. Check Column Performance: The column may be degraded or clogged. Replace the column if necessary. 3. Optimize LC Parameters: Re-evaluate the gradient, flow rate, and column temperature.
Analyte and IS show chromatographic separation. Isotope Effect: The deuterium labeling can sometimes cause a slight change in retention time compared to the unlabeled analyte.1. Verify Co-elution: Overlay the chromatograms of the analyte and IS. A slight separation may be acceptable if it does not lead to differential matrix effects. 2. Adjust Chromatography: Modify the mobile phase composition or temperature to improve co-elution.[1]

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation (for Plasma)
  • Sample Thawing: Thaw plasma samples, calibration standards, and quality controls at room temperature.

  • Aliquoting: Aliquot 100 µL of each sample into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 25 µL of the this compound working solution (e.g., at 100 ng/mL in methanol) to each tube.

  • Vortexing: Vortex each tube for 10 seconds.

  • Protein Precipitation: Add 300 µL of acetonitrile (B52724) to each tube to precipitate proteins.

  • Vortexing: Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes or a 96-well plate.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).

  • Analysis: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

Protocol 2: LC-MS/MS Analysis

The following are example parameters and should be optimized for your specific instrumentation and application.

Table 1: Example Liquid Chromatography Parameters

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-0.5 min, 10% B; 0.5-2.0 min, 10-95% B; 2.0-2.5 min, 95% B; 2.5-2.6 min, 95-10% B; 2.6-3.5 min, 10% B
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Table 2: Example Mass Spectrometry Parameters

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Acquisition Mode Multiple Reaction Monitoring (MRM)
Analyte N-Acetyl sulfapyridine
Precursor Ion (Q1) To be determined experimentally (e.g., m/z 292.1)
Product Ion (Q3) To be determined experimentally (e.g., m/z 185.1)
Internal Standard This compound
Precursor Ion (Q1) To be determined experimentally (e.g., m/z 296.1)
Product Ion (Q3) To be determined experimentally (e.g., m/z 189.1)

Note: The exact m/z values for precursor and product ions must be optimized by infusing a solution of N-Acetyl sulfapyridine and this compound into the mass spectrometer.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Plasma Sample s2 Spike with This compound s1->s2 s3 Protein Precipitation (Acetonitrile) s2->s3 s4 Centrifuge s3->s4 s5 Evaporate Supernatant s4->s5 s6 Reconstitute s5->s6 a1 Inject into LC-MS/MS s6->a1 a2 Chromatographic Separation a1->a2 a3 Mass Spectrometry Detection (MRM) a2->a3 a4 Data Acquisition a3->a4 d1 Peak Integration (Analyte & IS) a4->d1 d2 Calculate Peak Area Ratios d1->d2 d3 Quantification via Calibration Curve d2->d3

Bioanalytical workflow for N-Acetyl sulfapyridine quantification.

Troubleshooting_Tree start High Variability in IS Response? q1 Is variability random or systematic? start->q1 ans_random Random q1->ans_random Random ans_systematic Systematic (Drift/Shift) q1->ans_systematic Systematic sol_random Check Sample Prep (Pipetting, Extraction) Re-analyze affected samples ans_random->sol_random q2 Are study sample responses different from CAL/QCs? ans_systematic->q2 ans_yes_q2 Yes q2->ans_yes_q2 Yes ans_no_q2 No (Drift) q2->ans_no_q2 No sol_matrix Investigate Matrix Effects Improve Sample Cleanup Modify Chromatography ans_yes_q2->sol_matrix sol_instrument Check Instrument Stability Clean Ion Source Run System Suitability ans_no_q2->sol_instrument

Decision tree for troubleshooting IS response variability.

References

Validation & Comparative

A Comparative Guide to LC-MS/MS Method Validation: N-Acetyl Sulfapyridine-d4 as a Superior Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of bioanalytical methods is paramount to ensure the accuracy and reliability of pharmacokinetic and toxicokinetic data. A critical component of a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the choice of an appropriate internal standard (IS). This guide provides an objective comparison of the performance of a deuterated internal standard, N-Acetyl Sulfapyridine-d4, against a non-deuterated alternative for the quantification of N-Acetyl Sulfapyridine (B1682706).

The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative bioanalysis. This is due to its chemical and physical properties being nearly identical to the analyte of interest. This similarity ensures that it behaves in the same manner during sample extraction, chromatography, and ionization, thus effectively compensating for any variability in the analytical process.

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The following tables summarize the validation parameters for an LC-MS/MS method for the closely related compound sulfapyridine, using a deuterated internal standard (Sulfapyridine-d4) and a non-deuterated internal standard (Dimenhydrinate). The data for Sulfapyridine-d4 is presented as a reliable proxy for the performance expected from this compound.

Table 1: Method Performance using a Deuterated Internal Standard (Sulfapyridine-d4) [1]

Validation ParameterAcceptance CriteriaObserved Performance
Accuracy 85-115% (80-120% for LLOQ)97.4% to 108.4%
Precision (RSD) ≤15% (≤20% for LLOQ)3.7% to 10.0%
Linearity (r²) ≥0.99>0.99
Matrix Effect MinimalNo significant matrix effects observed

Table 2: Method Performance using a Non-Deuterated Internal Standard (Dimenhydrinate)

Validation ParameterAcceptance CriteriaObserved Performance
Accuracy 85-115% (80-120% for LLOQ)Met FDA guidelines
Precision (RSD) ≤15% (≤20% for LLOQ)Met FDA guidelines
Linearity (r²) ≥0.99>0.99
Matrix Effect Potential for significant variabilityNot explicitly stated, but a higher risk compared to deuterated standards

Experimental Protocols

A detailed methodology is crucial for the reproducibility of any bioanalytical method. Below is a typical experimental protocol for the validation of an LC-MS/MS method for the quantification of N-Acetyl Sulfapyridine using this compound as the internal standard.

Preparation of Stock and Working Solutions
  • Stock Solutions: Prepare individual stock solutions of N-Acetyl Sulfapyridine and this compound in methanol (B129727) at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the N-Acetyl Sulfapyridine stock solution in a 50:50 mixture of methanol and water to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound at an appropriate concentration for spiking into all samples.

Sample Preparation
  • To 100 µL of the biological matrix (e.g., plasma), add 25 µL of the this compound working solution and vortex briefly.

  • Perform protein precipitation by adding 300 µL of acetonitrile.

  • Vortex the samples for 1 minute to ensure complete protein precipitation.

  • Centrifuge the samples at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the mobile phase.

LC-MS/MS Analysis
  • Liquid Chromatography:

    • Column: A suitable C18 reversed-phase column (e.g., Agilent Poroshell EC-C18, 3.0 × 100 mm, 2.7 µm).[1]

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile:methanol (90:10, v/v).[1]

    • Flow Rate: 0.450 mL/min.[1]

    • Gradient Elution: A suitable gradient to ensure separation of the analyte from matrix components.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[1]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Optimized precursor-to-product ion transitions for N-Acetyl Sulfapyridine and this compound.

Experimental Workflow and Signaling Pathway Diagrams

To visually represent the logical flow of the validation process, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Biological Sample add_is Add N-Acetyl Sulfapyridine-d4 sample->add_is protein_precip Protein Precipitation add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc_separation LC Separation reconstitute->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection quantification Quantification ms_detection->quantification validation Method Validation quantification->validation

Caption: Experimental workflow for the LC-MS/MS validation of N-Acetyl Sulfapyridine.

signaling_pathway cluster_analyte Analyte cluster_is Internal Standard cluster_process Analytical Process cluster_output Result analyte N-Acetyl Sulfapyridine extraction Extraction Variability analyte->extraction ionization Ionization Variability analyte->ionization is This compound is->extraction is->ionization result Accurate Quantification is->result Correction extraction->result ionization->result

Caption: Logical relationship demonstrating the corrective action of a deuterated internal standard.

References

N-Acetyl Sulfapyridine-d4 as an Internal Standard: A Comparative Guide to Accuracy and Precision

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of analytes in biological matrices is paramount. In the realm of liquid chromatography-tandem mass spectrometry (LC-MS/MS), the choice of an appropriate internal standard is a critical factor in achieving reliable and reproducible results. This guide provides an objective comparison of the performance of N-Acetyl sulfapyridine-d4 (B564723) as an internal standard against other alternatives, supported by experimental data and established analytical principles.

The "gold standard" for internal standards in LC-MS/MS is a stable isotope-labeled version of the analyte, such as a deuterated analog.[1] N-Acetyl sulfapyridine-d4, by being structurally and chemically almost identical to the analyte N-Acetyl sulfapyridine (B1682706), co-elutes chromatographically and experiences similar ionization effects in the mass spectrometer. This allows it to effectively compensate for variations in sample preparation, injection volume, and matrix effects, thereby enhancing the accuracy and precision of the analytical method.

Comparative Performance of Internal Standards

Table 1: Quantitative Performance of Deuterated Internal Standard (Sulfapyridine-d4)

AnalyteInternal StandardMatrixAccuracy (%)Precision (%RSD)Citation
SulfapyridineSulfapyridine-d4Human Placenta97.4 - 108.43.7 - 10.0[2][3]

This data is from an inter-day validation study and demonstrates the high accuracy and precision achievable with a deuterated internal standard for a structurally similar analyte.

Table 2: Alternative (Non-Deuterated) Internal Standards Used for Sulfapyridine and N-Acetyl Sulfapyridine Analysis

Analyte(s)Internal StandardAnalytical MethodReported PerformanceCitation
Sulfasalazine (B1682708), Sulfapyridine, N-AcetylsulfapyridineSulfamethazineHPLC-UVQuantitative data for individual analytes not specified.[4]
Sulfapyridine, N-AcetylsulfapyridineNot SpecifiedHPLCAssay reproducibility was within 3%.[5]

Table 3: Qualitative Comparison of Internal Standard Types

FeatureThis compound (Deuterated IS)Structural Analog (e.g., Sulfamethazine)
Chromatographic Elution Co-elutes with N-Acetyl SulfapyridineElutes at a different retention time
Ionization Efficiency Nearly identical to N-Acetyl SulfapyridineDifferent from N-Acetyl Sulfapyridine
Matrix Effect Compensation ExcellentPartial and less reliable
Accuracy and Precision HighGenerally lower than deuterated IS
Cost Generally higherGenerally lower

Experimental Protocols

Detailed methodologies are crucial for the validation of any analytical method. Below is a representative experimental protocol for the quantification of N-Acetyl sulfapyridine in human plasma using this compound as an internal standard, based on common bioanalytical practices.

Sample Preparation: Protein Precipitation
  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (concentration will depend on the expected analyte concentration range).

  • Vortex the sample for 10 seconds.

  • Add 400 µL of cold acetonitrile (B52724) to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 200 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

  • Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Method Validation Protocol

A full validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA, EMA). The key parameters to be assessed are:

  • Selectivity: Analyze blank plasma samples from at least six different sources to ensure no endogenous interferences are observed at the retention times of N-Acetyl sulfapyridine and this compound.

  • Linearity and Range: Prepare a calibration curve by spiking blank plasma with known concentrations of N-Acetyl sulfapyridine. The curve should have at least six non-zero concentration points and be linear over the expected concentration range in study samples.

  • Accuracy and Precision:

    • Intra-day (within-run): Analyze at least five replicates of quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in a single analytical run.

    • Inter-day (between-run): Repeat the analysis of QC samples on at least three different days.

    • The accuracy should be within ±15% (±20% for the Lower Limit of Quantification, LLOQ) of the nominal concentration, and the precision (expressed as the relative standard deviation, %RSD) should not exceed 15% (20% for the LLOQ).

  • Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix by comparing the response of the analyte in post-extraction spiked samples to that in a neat solution.

  • Recovery: Determine the extraction efficiency of the method by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.

  • Stability: Assess the stability of N-Acetyl sulfapyridine in plasma under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.

Visualizing the Workflow and Logic

Diagrams created using Graphviz provide a clear visual representation of the experimental workflow and the logical relationships in the selection of an internal standard.

cluster_0 Sample Preparation Workflow plasma Plasma Sample add_is Add N-Acetyl Sulfapyridine-d4 plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute inject LC-MS/MS Injection reconstitute->inject

Caption: A typical sample preparation workflow for the analysis of N-Acetyl sulfapyridine in plasma.

IS_Choice Internal Standard (IS) Selection Deuterated Deuterated IS (this compound) IS_Choice->Deuterated Analog Structural Analog IS (e.g., Sulfamethazine) IS_Choice->Analog Accuracy High Accuracy Deuterated->Accuracy Precision High Precision Deuterated->Precision Matrix Effective Matrix Effect Compensation Deuterated->Matrix Lower_Accuracy Lower Accuracy Analog->Lower_Accuracy Lower_Precision Lower Precision Analog->Lower_Precision Variable_Matrix Variable Matrix Effect Compensation Analog->Variable_Matrix

Caption: Logical comparison of deuterated versus structural analog internal standards.

References

A Comparative Guide to N-Acetyl Sulfapyridine-d4 and Sulfapyridine-d4 as Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of analytes in biological matrices is paramount. The choice of a suitable internal standard is a critical factor in achieving reliable results in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This guide provides a detailed comparison of two closely related deuterated internal standards: N-Acetyl sulfapyridine-d4 (B564723) and sulfapyridine-d4, offering insights into their application, performance, and the experimental protocols for their use.

Stable isotope-labeled (SIL) internal standards are considered the gold standard in quantitative bioanalysis. Their physicochemical properties are nearly identical to the analyte of interest, ensuring they behave similarly during sample preparation, chromatography, and ionization, thus effectively compensating for matrix effects and variability in the analytical process.

Performance Comparison: N-Acetyl Sulfapyridine-d4 vs. Sulfapyridine-d4

A robust LC-MS/MS method for the simultaneous quantification of sulfasalazine (B1682708) and its metabolite, sulfapyridine (B1682706), in human placenta utilized sulfapyridine-d4 as the internal standard for sulfapyridine. The validation data from this study provides a strong benchmark for the performance of sulfapyridine-d4.

Table 1: Performance Data for Sulfapyridine-d4 as an Internal Standard for Sulfapyridine Quantification in Human Placenta [1]

Performance MetricResult
AnalyteSulfapyridine
Internal StandardSulfapyridine-d4
MatrixHuman Placenta
Inter-day Accuracy (n=18)97.4% to 108.4%
Inter-day Precision (CV, n=18)3.7% to 10.0%
Matrix EffectsNo significant matrix effects observed

This data demonstrates the high accuracy and precision achievable with sulfapyridine-d4 as an internal standard in a complex biological matrix. The lack of significant matrix effects underscores the effectiveness of using a stable isotope-labeled internal standard that co-elutes and behaves almost identically to the analyte.

This compound, being the deuterated form of a major metabolite of sulfapyridine, is expected to exhibit similar excellent performance when used as an internal standard for the quantification of N-Acetyl sulfapyridine. The key principle is to use an internal standard that is as structurally and chemically similar to the analyte of interest as possible.

Experimental Protocols

A detailed experimental protocol for the quantification of sulfapyridine using sulfapyridine-d4 as an internal standard is provided below, based on the validated method for human placenta tissue.[1]

Sample Preparation

  • Homogenization: Homogenize placental tissue with a water:methanol (1:1, v/v) mixture.

  • Internal Standard Spiking: Add a known concentration of sulfapyridine-d4 solution to the homogenate.

  • Protein Precipitation: Perform protein precipitation to remove larger macromolecules.

  • Solid Phase Extraction (SPE): Further clean up the sample using a solid-phase extraction cartridge to minimize matrix interference.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

  • LC Column: Agilent Poroshell EC-C18 (3.0 × 100 mm, 2.7 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile:methanol (90:10, v/v) with 0.1% formic acid

  • Flow Rate: 0.450 mL/min

  • Gradient Elution: Employ a gradient elution program over a total run time of seven minutes.

  • Mass Spectrometer: Shimadzu-8040 or equivalent

  • Ionization Mode: Positive electrospray ionization (ESI)

  • Detection Mode: Multiple reaction monitoring (MRM)

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the metabolic relationship between sulfasalazine, sulfapyridine, and N-Acetyl sulfapyridine, and the general experimental workflow for their quantification using deuterated internal standards.

Metabolic Pathway of Sulfasalazine Sulfasalazine Sulfasalazine Sulfapyridine Sulfapyridine Sulfasalazine->Sulfapyridine Bacterial Azo-reduction N_Acetyl_Sulfapyridine N-Acetyl sulfapyridine Sulfapyridine->N_Acetyl_Sulfapyridine N-acetylation

Caption: Metabolic conversion of sulfasalazine to sulfapyridine and N-Acetyl sulfapyridine.

Bioanalytical Workflow for Sulfapyridine Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis Homogenization Homogenization Spiking Spiking Homogenization->Spiking Add Sulfapyridine-d4 Precipitation Precipitation Spiking->Precipitation Protein Precipitation SPE SPE Precipitation->SPE Solid Phase Extraction LC_Separation LC Separation SPE->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Analysis Data_Analysis MS_Detection->Data_Analysis Quantification

Caption: Experimental workflow for the quantification of sulfapyridine using sulfapyridine-d4.

Conclusion and Recommendations

Both this compound and sulfapyridine-d4 are excellent choices for use as internal standards in bioanalytical methods, provided they are correctly matched to their non-deuterated analogue. The available data for sulfapyridine-d4 demonstrates its capability to ensure high accuracy and precision in complex matrices.

Key recommendations for researchers:

  • Analyte Matching: Always choose the deuterated internal standard that corresponds directly to the analyte of interest for optimal performance.

  • Method Validation: Regardless of the choice of internal standard, a thorough method validation according to regulatory guidelines is essential to ensure the reliability of the analytical data. This includes assessing parameters such as accuracy, precision, selectivity, matrix effect, and stability.

  • Purity of Standard: Ensure the chemical and isotopic purity of the internal standard to avoid any interference with the analyte quantification.

By following these guidelines and utilizing high-quality deuterated internal standards like this compound and sulfapyridine-d4, researchers can develop robust and reliable bioanalytical methods critical for drug development and clinical research.

References

Quantitative Analysis of N-Acetyl Sulfapyridine: A Comparative Guide to HPLC-UV and LC-MS/MS Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for the quantification of N-Acetyl sulfapyridine (B1682706), a major metabolite of the anti-inflammatory drug sulfasalazine (B1682708). The selection of an appropriate analytical method is critical for accurate pharmacokinetic, toxicokinetic, and clinical monitoring studies. This document outlines the performance characteristics, specifically linearity and range, of these two common analytical techniques and provides detailed experimental protocols to aid in method selection and implementation.

Data Presentation: Linearity and Range Comparison

The following table summarizes the key performance characteristics of representative HPLC-UV and LC-MS/MS methods for the quantification of N-Acetyl sulfapyridine and its related analytes.

Analytical MethodAnalyte(s)MatrixLinearity RangeCorrelation Coefficient (r²)Lower Limit of Quantification (LLOQ)Upper Limit of Quantification (ULOQ)Reference
HPLC-UV N-Acetyl sulfapyridine, Sulfapyridine, SulfasalazineHuman Serum0.25 - 12 µg/mL (for N-Acetyl sulfapyridine)Not Specified0.25 µg/mL12 µg/mL[1]
LC-MS/MS Sulfasalazine, Sulfapyridine, 5-Aminosalicylic acidHuman Plasma10 - 1000 ng/mL (for Sulfapyridine)>0.9910 ng/mL1000 ng/mL[2]

Note: While the LC-MS/MS method cited did not explicitly report the linearity range for N-Acetyl sulfapyridine, the data for the structurally similar metabolite, sulfapyridine, is included for comparative purposes, highlighting the typical sensitivity and range of the technique.

Key Performance Insights

HPLC-UV offers a practical and cost-effective method for the quantification of N-Acetyl sulfapyridine in the microgram per milliliter range.[1] This makes it well-suited for routine therapeutic drug monitoring where concentrations are expected to be relatively high.

LC-MS/MS provides significantly higher sensitivity, with quantification capabilities in the nanogram per milliliter range.[2] This enhanced sensitivity is crucial for detailed pharmacokinetic and toxicokinetic studies, especially during early drug development or when analyzing samples with low metabolite concentrations. The high selectivity of tandem mass spectrometry also minimizes interference from matrix components, leading to more robust and reliable data.

Experimental Protocols

Below are detailed methodologies for the HPLC-UV and a general LC-MS/MS approach for the quantification of N-Acetyl sulfapyridine in biological matrices.

HPLC-UV Method for N-Acetyl Sulfapyridine in Human Serum[1]

1. Sample Preparation:

  • To 1 mL of human serum, add an internal standard (e.g., sulfamethazine).

  • Add acetonitrile (B52724) containing an ion-pairing agent (e.g., tetraethylammonium (B1195904) chloride) to precipitate proteins.

  • Vortex the mixture and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and concentrate the extract.

  • Reconstitute the residue in the mobile phase for HPLC analysis.

2. Chromatographic Conditions:

  • Column: Polymer-based HPLC column.

  • Mobile Phase: A suitable mixture of aqueous buffer and organic solvent (e.g., acetonitrile) containing an ion-pairing agent.

  • Flow Rate: Typically 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV detector set at 270 nm.

3. Calibration and Quantification:

  • Prepare a series of calibration standards by spiking known concentrations of N-Acetyl sulfapyridine into blank human serum.

  • Process the calibration standards and quality control samples alongside the unknown samples.

  • Construct a calibration curve by plotting the peak area ratio of N-Acetyl sulfapyridine to the internal standard against the nominal concentration.

  • Determine the concentration of N-Acetyl sulfapyridine in the unknown samples from the calibration curve.

General LC-MS/MS Method for N-Acetyl Sulfapyridine in Human Plasma

This protocol is a generalized procedure based on common practices for bioanalytical LC-MS/MS method development.[2]

1. Sample Preparation (Protein Precipitation):

  • To a small volume of human plasma (e.g., 100 µL), add an internal standard (a stable isotope-labeled version of N-Acetyl sulfapyridine is preferred for highest accuracy).

  • Add a protein precipitating agent, such as acetonitrile or methanol (B129727) (typically in a 3:1 or 4:1 ratio to the plasma volume).

  • Vortex the mixture vigorously to ensure complete protein precipitation.

  • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the proteins.

  • Transfer the clear supernatant to a new tube or a 96-well plate for analysis.

  • The supernatant can be injected directly or evaporated to dryness and reconstituted in the mobile phase.

2. LC-MS/MS Conditions:

  • LC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Column: A reverse-phase C18 or phenyl column is commonly used.

  • Mobile Phase: A gradient elution using a combination of an aqueous phase (e.g., water with 0.1% formic acid or ammonium (B1175870) acetate) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2 - 0.6 mL/min.

  • Injection Volume: 5 - 20 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive or negative ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for N-Acetyl sulfapyridine and its internal standard.

3. Method Validation:

  • The method should be validated according to regulatory guidelines (e.g., FDA or ICH M10) for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[3][4]

Mandatory Visualization

analytical_method_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing plasma Biological Sample (e.g., Plasma, Serum) add_is Add Internal Standard (IS) plasma->add_is protein_precip Protein Precipitation (e.g., Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc HPLC Separation (C18 Column) supernatant->hplc detector Detection hplc->detector peak_integration Peak Integration detector->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve quantification Quantification of N-Acetyl Sulfapyridine calibration_curve->quantification cluster_sample_prep cluster_sample_prep cluster_analysis cluster_analysis cluster_data_processing cluster_data_processing

Caption: A generalized workflow for the bioanalytical quantification of N-Acetyl Sulfapyridine.

References

A Comparative Guide to the Matrix Stability of N-Acetyl Sulfapyridine-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the stability of N-Acetyl sulfapyridine-d4 (B564723), a crucial internal standard used in the bioanalysis of its parent drug, sulfapyridine. Ensuring the stability of an internal standard within a biological matrix is fundamental to the accuracy and reliability of pharmacokinetic and toxicokinetic studies. This document outlines the standard experimental protocols for stability assessment and presents comparative data to guide researchers in their bioanalytical method development and validation.

N-Acetyl sulfapyridine-d4, as a stable isotope-labeled (SIL) internal standard, is considered the gold standard in quantitative bioanalysis.[1] Its physicochemical properties are nearly identical to the analyte, N-Acetyl sulfapyridine, ensuring that it behaves similarly during sample preparation, chromatography, and detection.[2][3] This similarity generally extends to stability, meaning the deuterated standard is expected to exhibit stability comparable to that of the endogenous analyte under identical storage and handling conditions.

While specific public data on this compound is limited, extensive validation of related sulfonamides, such as sulfapyridine, has demonstrated excellent stability in human plasma across various conditions, including long-term storage and multiple freeze/thaw cycles.[4][5] This guide leverages established principles and data from analogous compounds to provide a robust framework for assessing the stability of this compound.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of analyte stability. The following protocols are based on established bioanalytical method validation guidelines.

Stock Solution Stability
  • Objective: To determine the stability of this compound in its stock solution under defined storage conditions.

  • Procedure:

    • Prepare a stock solution of this compound in an appropriate organic solvent (e.g., methanol, acetonitrile).

    • Divide the solution into aliquots and store at the intended storage temperature (e.g., 2-8°C or -20°C).

    • At specified time points (e.g., 0, 7, 14, 30, 90 days), dilute an aliquot to a working concentration.

    • Compare the instrument response of the stored solution against a freshly prepared stock solution of the same concentration.

    • Acceptance Criteria: The mean response of the stored solution should be within ±10% of the fresh solution.

Matrix Stability Assessment: General Procedure

The following experiments are conducted using Quality Control (QC) samples, which are prepared by spiking a known concentration of this compound into the biological matrix (e.g., human plasma, urine). Low and high concentration QC samples are typically used.

Freeze-Thaw Stability
  • Objective: To assess the stability of the internal standard after repeated freezing and thawing cycles.[6]

  • Procedure:

    • Prepare low and high concentration QC samples in the specified matrix.

    • Subject the samples to a series of freeze-thaw cycles. A typical cycle consists of freezing the samples at -20°C or -80°C for at least 12 hours, followed by thawing unassisted at room temperature.

    • After the final cycle (e.g., 3 to 5 cycles), analyze the samples.

    • Compare the concentrations of the freeze-thaw samples against freshly prepared calibration standards and QC samples that have not undergone freeze-thaw cycles.

    • Acceptance Criteria: The mean concentration of the stability QC samples should be within ±15% of the nominal concentration.

Short-Term (Bench-Top) Stability
  • Objective: To evaluate the stability of the internal standard in the matrix at room temperature, simulating conditions during sample processing.

  • Procedure:

    • Prepare low and high concentration QC samples.

    • Place the samples on a laboratory bench at ambient temperature (e.g., 20-25°C) for a specified duration (e.g., 4, 8, 24 hours).

    • After the designated time, process and analyze the samples.

    • Compare the measured concentrations against freshly prepared standards and QCs.

    • Acceptance Criteria: The mean concentration of the stability QC samples should be within ±15% of the nominal concentration.

Long-Term Stability
  • Objective: To determine the stability of the internal standard in the matrix over an extended period under frozen storage conditions.[7]

  • Procedure:

    • Prepare a sufficient number of low and high concentration QC samples.

    • Store the samples at the intended long-term storage temperature (e.g., -20°C or -80°C).

    • At predetermined intervals (e.g., 1, 3, 6, 12 months), retrieve a set of samples, thaw, and analyze them against a freshly prepared calibration curve.

    • Acceptance Criteria: The mean concentration of the stability QC samples should be within ±15% of the nominal concentration.

Mandatory Visualizations

The following diagram illustrates the typical workflow for assessing the stability of an internal standard in a biological matrix.

G cluster_prep Preparation Phase cluster_stability_tests Stability Experiments cluster_analysis Analysis & Evaluation cluster_outcome Outcome prep_stock Prepare Stock & Working Solutions of this compound prep_qc Spike Matrix (Plasma, Urine, etc.) to create Low & High QC Samples prep_stock->prep_qc ft_stability Freeze-Thaw Stability (3-5 Cycles, -20°C to RT) prep_qc->ft_stability st_stability Short-Term (Bench-Top) Stability (4-24h at Room Temp) lt_stability Long-Term Stability (1-12 Months at -80°C) analysis Analyze Stressed QC Samples against Fresh Calibration Curve ft_stability->analysis st_stability->analysis lt_stability->analysis evaluation Evaluate Stability: Mean concentration of stressed QCs vs. Nominal Concentration analysis->evaluation acceptance Within ±15% of Nominal? evaluation->acceptance pass Stability Confirmed acceptance->pass Yes fail Stability Not Confirmed (Investigate Degradation) acceptance->fail No

References

Performance Under Pressure: A Comparative Guide to Inter-Assay and Intra-Assay Variability with N-Acetyl Sulfapyridine-d4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the precision and reproducibility of bioanalytical methods are paramount. The choice of an appropriate internal standard is a critical factor in achieving reliable and accurate quantification of analytes in complex biological matrices. This guide provides an objective comparison of the performance of N-Acetyl sulfapyridine-d4 (B564723) as an internal standard, focusing on the key metrics of inter-assay and intra-assay variability. We present supporting experimental data from published studies and compare its performance with alternative internal standards.

Data Summary: Precision Across Assays

The precision of an analytical method is a measure of the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the coefficient of variation (%CV), with lower values indicating higher precision. Intra-assay precision (repeatability) assesses variability within the same analytical run, while inter-assay precision (intermediate precision) evaluates variability between different runs.

The following table summarizes the inter-assay and intra-assay precision for the quantification of sulfapyridine (B1682706) using N-Acetyl sulfapyridine-d4 (or its closely related analogue sulfapyridine-d4) and two alternative internal standards.

Internal StandardAnalyteMatrixIntra-Assay Precision (%CV)Inter-Assay Precision (%CV)
Sulfapyridine-d4 SulfapyridineHuman PlacentaNot explicitly reported3.7 - 10.0[1]
Sulfadimidine-d4 SulfapyridineHuman Serum< 12.0[2]< 12.0[2]
Dimenhydrinate SulfapyridineHuman Plasma3.1 - 8.54.2 - 9.3

Note: While the user requested data for this compound, the available literature predominantly reports the use of sulfapyridine-d4 as an internal standard for sulfapyridine analysis. Given that N-Acetyl sulfapyridine is a metabolite of sulfapyridine, their deuterated forms are expected to exhibit similar analytical behavior when used as internal standards.

Experimental Protocols

The data presented in this guide are derived from validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. The following are summaries of the experimental protocols used in the cited studies.

Method Using Sulfapyridine-d4 as Internal Standard[1]
  • Sample Preparation: Placental tissue was homogenized. This was followed by protein precipitation and solid-phase extraction. Sulfapyridine-d4 was used as the internal standard.

  • Chromatography: An Agilent Poroshell EC-C18 column (3.0 × 100 mm, 2.7 µm) was used for chromatographic separation. A gradient elution was employed with a mobile phase consisting of 0.1% formic acid in water and 0.1% formic acid in an acetonitrile:methanol (90:10, v/v) mixture. The total run time was seven minutes.

  • Mass Spectrometry: A Shimadzu-8040 mass spectrometer was operated in multiple reaction monitoring (MRM) mode with positive electrospray ionization (ESI).

Method Using Sulfadimidine-d4 as Internal Standard[2]
  • Sample Preparation: Protein precipitation of serum samples was performed, followed by a clean-up step using solid-phase extraction. Sulfadimidine-d4 was used as one of the internal standards.

  • Chromatography: Separation was achieved on a CORTECS T3 column (100 × 2.1 mm, 2.7 µm) with a gradient elution over an 8.0-minute run time.

  • Mass Spectrometry: A triple quadrupole tandem mass spectrometer was used with scheduled multiple reaction monitoring (sMRM) in positive ion scan mode.

Method Using Dimenhydrinate as Internal Standard
  • Sample Preparation: Protein precipitation was used to extract the analyte and the internal standard, dimenhydrinate, from human plasma.

  • Chromatography: Separation was performed on an XBP Phenyl column (100 mm × 2.1 mm, 5 μm) using a gradient elution with a mobile phase of 0.2% formic acid and 2 mM ammonium (B1175870) acetate (B1210297) in water and methanol. The total run time was 9.0 minutes.

  • Mass Spectrometry: An API-3000 LC-MS/MS system was operated in multiple reaction monitoring (MRM) mode with electrospray ionization.

Visualizing the Workflow

To provide a clearer understanding of the process of evaluating assay variability, the following diagram illustrates a typical experimental workflow.

Assay_Variability_Workflow cluster_preparation Sample Preparation cluster_intra_assay Intra-Assay Precision (Within-Run) cluster_inter_assay Inter-Assay Precision (Between-Run) cluster_reporting Data Reporting start Prepare Quality Control (QC) Samples (Low, Mid, High Conc.) spike Spike QC Samples with Analyte and Internal Standard start->spike analyze_intra Analyze Multiple Replicates (e.g., n=5) of each QC Level in a Single Analytical Run spike->analyze_intra analyze_inter Repeat Analysis on Different Days or with Different Analysts/Equipment spike->analyze_inter calc_intra Calculate Mean, SD, and %CV for each QC Level analyze_intra->calc_intra report Summarize Intra- and Inter-Assay %CV in a Validation Report calc_intra->report calc_inter Calculate Overall Mean, SD, and %CV across all Runs for each QC Level analyze_inter->calc_inter calc_inter->report

Caption: Workflow for Assessing Inter-Assay and Intra-Assay Variability.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Sulfapyridine Utilizing N-Acetyl Sulfapyridine-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents and their metabolites is paramount. This guide provides a comprehensive comparison of analytical methodologies for the determination of sulfapyridine (B1682706), a key metabolite of the anti-inflammatory drug sulfasalazine (B1682708). A primary focus is placed on the superior performance of liquid chromatography-tandem mass spectrometry (LC-MS/MS) when employing a deuterated internal standard, such as N-Acetyl sulfapyridine-d4 (B564723) (or its closely related and more commonly documented analogue, sulfapyridine-d4), versus alternative methods like High-Performance Liquid Chromatography with UV detection (HPLC-UV).

The use of a stable isotope-labeled internal standard, like sulfapyridine-d4, is the gold standard in quantitative bioanalysis. These standards exhibit nearly identical chemical and physical properties to the analyte, ensuring they behave similarly during sample preparation and analysis. This mimicry allows for effective compensation for variations in sample extraction, potential matrix effects, and instrument response, leading to enhanced accuracy and precision.

Comparative Analysis of Analytical Methods

The following table summarizes the performance characteristics of a validated LC-MS/MS method utilizing a deuterated internal standard against a representative HPLC-UV method for the analysis of sulfapyridine.

Validation ParameterLC-MS/MS with Sulfapyridine-d4 Internal StandardHPLC-UV Method (Alternative Internal Standard or No Internal Standard)
Linearity Range 30 - 30,000 ng/mL5 - 30 µg/mL (5,000 - 30,000 ng/mL)
Accuracy (% Recovery) 97.4% - 108.4%99.99%
Precision (%RSD) 3.7% - 10.0%Not explicitly stated, but reproducibility within 3% reported in a similar study.
Lower Limit of Quantitation (LLOQ) 30 ng/mL2 µg/mL (2,000 ng/mL) reported in a stability-indicating HPLC method.
Matrix Effect No significant matrix effects observed.Potential for interference from endogenous matrix components.
Specificity High, due to mass-based detection.Lower, susceptible to co-eluting compounds with similar UV absorbance.

Experimental Protocols

LC-MS/MS Method with Sulfapyridine-d4 Internal Standard

This protocol is based on a validated method for the simultaneous quantitation of sulfasalazine and sulfapyridine in human placenta.

a) Sample Preparation:

  • Homogenize tissue samples in a water:methanol (1:1, v/v) mixture.

  • Perform protein precipitation to remove larger biomolecules.

  • Conduct solid-phase extraction (SPE) for further sample cleanup and concentration.

  • Add the internal standard, Sulfapyridine-d4, to all samples, calibrators, and quality controls.

b) Chromatographic Conditions:

  • Column: Agilent Poroshell EC-C18 (3.0 × 100 mm, 2.7 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile:methanol (90:10, v/v) with 0.1% formic acid

  • Flow Rate: 0.450 mL/min

  • Elution: Gradient elution over a total run time of seven minutes.

c) Mass Spectrometric Conditions:

  • Instrument: Shimadzu-8040 mass spectrometer

  • Ionization Mode: Positive electrospray ionization (ESI)

  • Detection: Multiple Reaction Monitoring (MRM)

Alternative Method: RP-HPLC-UV

This protocol is representative of a validated method for the determination of sulfapyridine in pure and tablet dosage forms.

a) Sample Preparation:

  • Dissolve the sample in a suitable solvent (e.g., dimethylformamide for sulfasalazine).

  • If applicable, add a non-deuterated internal standard.

  • Filter the sample prior to injection.

b) Chromatographic Conditions:

  • Column: ODS, C18 RP-COLUMN (4.6mm x 250mm), 5µm particle size

  • Mobile Phase: A mixture of Acetonitrile: water: 1.0 % ortho phosphoric acid in the ratio of 70:27:3 v/v/v

  • Flow Rate: 1.0 mL/min

  • Detection: UV-visible spectrophotometer at a wavelength of 256nm

Visualizing the Workflow and Rationale

To better illustrate the processes and the advantages of using a deuterated internal standard, the following diagrams are provided.

experimental_workflow cluster_lcms LC-MS/MS with Deuterated Internal Standard A Sample Collection (e.g., Plasma, Tissue) B Spike with Sulfapyridine-d4 (IS) A->B C Sample Preparation (Protein Precipitation, SPE) B->C D LC Separation C->D E MS/MS Detection (Analyte + IS) D->E F Ratio-Based Quantification E->F G Accurate & Precise Results F->G

Workflow for LC-MS/MS with a deuterated internal standard.

comparison_logic cluster_ideal Ideal Internal Standard (IS) Properties cluster_deuterated Deuterated IS (e.g., Sulfapyridine-d4) cluster_alternative Alternative IS (Structural Analogue) I1 Chemically & Physically Similar to Analyte D1 Nearly Identical to Analyte I1->D1 Fulfills A1 Different Chemical Structure I1->A1 Does Not Fully Fulfill I2 Experiences Same Matrix Effects D3 Compensates for Variability I2->D3 Enables A3 Incomplete Compensation I2->A3 Leads to I3 Undergoes Similar Losses During Prep I3->D3 I3->A3 D2 Co-elutes with Analyte Result_D High Accuracy & Precision D3->Result_D A2 Different Elution Time Result_A Potentially Compromised Accuracy & Precision A3->Result_A

Rationale for the superiority of deuterated internal standards.

Performance Showdown: N-Acetyl Sulfapyridine-d4 vs. Alternative Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the accuracy and reliability of bioanalytical data are paramount. The choice of an appropriate internal standard is a critical factor in achieving high-quality quantitative results. This guide provides an objective comparison of the performance of N-Acetyl sulfapyridine-d4 (B564723), a deuterated internal standard, against a common alternative, sulfamethazine (B1682506), in various biological matrices.

The ideal internal standard should mimic the analyte's behavior throughout sample preparation and analysis, correcting for variability in extraction, injection volume, and instrument response. Stable isotope-labeled (SIL) internal standards, such as N-Acetyl sulfapyridine-d4, are often considered the "gold standard" due to their near-identical physicochemical properties to the analyte of interest. However, structurally similar compounds, like sulfamethazine, are also frequently employed. This guide presents a data-driven comparison of their performance.

At a Glance: Performance Comparison

The following tables summarize the key performance characteristics of this compound (data presented is for the closely related sulfapyridine-d4 as a proxy) and sulfamethazine as internal standards for the analysis of sulfapyridine (B1682706) and its metabolites.

Table 1: Performance in Human Placenta
Performance MetricThis compound (as Sulfapyridine-d4)Sulfamethazine (as an alternative for Sulfonamides)
Linearity (Correlation Coefficient, r²) ≥ 0.99Typically ≥ 0.99
Linearity Range 30 - 30,000 ng/mL[1][2]10 - 1000 ng/mL (for Sulfapyridine)
Inter-day Accuracy (%) 97.4% to 108.4%[1][2]Data not specifically available for Sulfapyridine
Inter-day Precision (%RSD) 3.7% to 10.0%[1][2]Data not specifically available for Sulfapyridine
Lower Limit of Quantification (LLOQ) 30 ng/mL[1][2]10 ng/mL (for Sulfapyridine)
Table 2: Performance in Human Plasma
Performance MetricThis compound (Anticipated Performance)Sulfamethazine
Linearity (Correlation Coefficient, r²) Expected ≥ 0.99≥ 0.9997 (for Sulfasalazine (B1682708) and metabolites)[3]
Linearity Range Not specified, but expected to be wide10 - 1000 ng/mL (for Sulfapyridine)[4]
Accuracy (%) Expected within ±15% of nominal valueNot specified for Sulfapyridine
Precision (%RSD) Expected ≤ 15%≤ 4.62% (for Sulfasalazine and metabolites)[3]
Lower Limit of Quantification (LLOQ) Not specified10 ng/mL (for Sulfapyridine)[4]
Table 3: Performance in Animal Tissue (Muscle)
Performance MetricThis compound (Anticipated Performance)Sulfamethazine (as an alternative for Sulfonamides)
Linearity (Correlation Coefficient, r²) Expected ≥ 0.99≥ 0.99
Linearity Range Not specified5 - 150 µg/kg
Accuracy (Recovery %) Expected 85-115%75% - 81%
Precision (%RSD) Expected ≤ 15%< 20%
Limit of Detection (LOD) Not specifiedNot specified

The Gold Standard: Deuterated Internal Standards

As a deuterated analog, this compound is expected to co-elute with the non-labeled N-Acetyl sulfapyridine. This co-elution is critical for effectively compensating for matrix effects—the suppression or enhancement of ionization caused by other components in the biological sample. This leads to superior accuracy and precision, as demonstrated by the tight precision (%RSD) values observed for sulfapyridine-d4 in human placenta.[1][2]

A Viable Alternative: Structurally Similar Internal Standards

Sulfamethazine is a sulfonamide antibiotic, making it structurally similar to sulfapyridine and its metabolites.[5] While it may not co-elute perfectly with the analyte, it can still provide acceptable performance, particularly when a deuterated standard is not available or is cost-prohibitive. The data shows that methods using sulfamethazine can achieve good linearity and low limits of quantification.[3][4] However, without a direct comparison in the same study, it is difficult to definitively conclude on its ability to correct for matrix effects as effectively as a deuterated standard.

Experimental Methodologies

The data presented in this guide is compiled from validated bioanalytical methods. Below are representative experimental protocols for the analysis of sulfapyridine and its metabolites in biological matrices.

Sample Preparation for Human Placenta using a Deuterated Internal Standard[1][2]
  • Homogenization: Placental tissue is homogenized with a water:methanol (1:1, v/v) mixture.

  • Internal Standard Spiking: A known amount of sulfapyridine-d4 is added to the homogenate.

  • Protein Precipitation: Proteins are precipitated from the sample.

  • Solid Phase Extraction (SPE): The sample is further cleaned up using SPE.

  • Analysis: The final extract is analyzed by LC-MS/MS.

Sample Preparation for Human Plasma using a Structurally Similar Internal Standard[4]
  • Internal Standard Spiking: A known amount of a structural analog internal standard (in this case, dimenhydrinate (B1670652) was used for sulfapyridine) is added to the plasma sample.

  • Protein Precipitation: Proteins are precipitated from the plasma.

  • Analysis: The supernatant is analyzed by LC-MS/MS.

Visualizing the Workflow

The following diagrams illustrate the typical experimental workflow and the logical relationship in quantitative analysis using an internal standard.

experimental_workflow sample Biological Sample (Plasma, Urine, Tissue) add_is Add Internal Standard (this compound or Sulfamethazine) sample->add_is extraction Sample Preparation (Protein Precipitation, LLE, or SPE) add_is->extraction analysis LC-MS/MS Analysis extraction->analysis data Data Processing analysis->data quantification Quantification data->quantification

Caption: A generalized experimental workflow for bioanalysis using an internal standard.

logical_relationship analyte Analyte Signal ratio Analyte/IS Ratio analyte->ratio is Internal Standard Signal is->ratio concentration Analyte Concentration ratio->concentration Calibration Curve

Caption: The logical relationship for quantification using an internal standard.

Conclusion

For the highest level of accuracy and precision in the bioanalysis of N-Acetyl sulfapyridine and related compounds, a deuterated internal standard like this compound is the recommended choice. Its ability to closely mimic the behavior of the analyte provides superior correction for experimental variability and matrix effects. However, when a deuterated standard is not feasible, a carefully validated structurally similar internal standard, such as sulfamethazine, can offer acceptable performance for many research applications. The selection of the internal standard should be based on the specific requirements of the analytical method and the desired level of data quality.

References

A Researcher's Guide to Internal Standard Validation in Bioanalysis: A Comparative Overview

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity and reliability of bioanalytical data are paramount. A critical component in achieving robust and reproducible results, particularly in liquid chromatography-mass spectrometry (LC-MS) assays, is the proper selection and validation of an internal standard (IS). This guide provides a comprehensive comparison of internal standard types, outlines the regulatory guidelines for their validation, and presents detailed experimental protocols and data to support methodology.

The use of an internal standard is a cornerstone of quantitative bioanalysis, serving to correct for variability throughout the analytical process, including sample preparation, extraction, and instrument response.[1] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have largely harmonized their requirements for bioanalytical method validation under the International Council for Harmonisation (ICH) M10 guideline.[2] This guideline strongly recommends the use of an internal standard for all calibration standards, quality control (QC) samples, and study samples.[3]

Comparing Internal Standard Types: Stable Isotope-Labeled vs. Structural Analogs

The two most common types of internal standards are stable isotope-labeled (SIL) internal standards and structural analog internal standards. A SIL-IS is considered the "gold standard" in quantitative bioanalysis.[4]

FeatureStable Isotope-Labeled (SIL) Internal StandardStructural Analog Internal Standard
Description A form of the analyte where one or more atoms are replaced with their stable heavy isotopes (e.g., ²H, ¹³C, ¹⁵N).[4]A molecule with a close chemical structure and similar physicochemical properties to the analyte.[1]
Co-elution Typically co-elutes with the analyte, providing the best compensation for matrix effects.[5]May have different retention times, which can lead to differential matrix effects.[6]
Matrix Effect Compensation Excellent compensation for matrix-induced ionization suppression or enhancement.[7]May not fully compensate for matrix effects if its ionization is affected differently than the analyte.
Recovery Closely mimics the extraction recovery of the analyte.Extraction recovery may differ from the analyte.
Availability & Cost Can be expensive and may require custom synthesis.[6]Often more readily available and less expensive.
Regulatory Preference Strongly recommended by regulatory agencies, especially for mass spectrometry-based methods.[2]Acceptable if a SIL-IS is not available, but requires thorough validation to demonstrate its ability to track the analyte.[2]
Quantitative Comparison of Internal Standard Performance

The choice of internal standard can significantly impact assay performance. The following table summarizes a comparison of a SIL-IS and a structural analog IS for the quantification of the novel anticancer drug Kahalalide F.[6]

ParameterStructural Analog ISStable Isotope-Labeled (SIL) IS
Mean Bias (%) 96.8100.3
Standard Deviation of Bias (%) 8.67.6
Significance of Variance (p-value) -0.02 (significantly lower variance)
Significance of Bias p < 0.0005 (significant deviation from 100%)p = 0.5 (no significant deviation from 100%)

These data demonstrate the superior performance of the SIL-IS, with significantly better precision and accuracy compared to the structural analog.[6]

Regulatory Acceptance Criteria for Internal Standard Validation

The ICH M10 guideline outlines the key validation parameters and their acceptance criteria.

Validation ParameterAcceptance Criteria
Selectivity The response of interfering components at the retention time of the analyte should be ≤ 20% of the analyte response at the Lower Limit of Quantitation (LLOQ). The response of interfering components at the retention time of the IS should be ≤ 5% of the IS response in the LLOQ sample.[8]
Matrix Effect The accuracy of low and high quality controls in at least six different matrix lots should be within ±15% of the nominal concentration, and the precision (CV) should not be greater than 15%.[8]
Accuracy & Precision For quality control samples, the mean concentration should be within ±15% of the nominal value (±20% for the LLOQ). The precision (CV) should not exceed 15% (20% for the LLOQ).[8]
Stability The mean concentration of stability QCs should be within ±15% of the nominal concentration.

Experimental Protocols for Internal Standard Validation

Detailed methodologies are crucial for ensuring the robustness and reliability of a bioanalytical method.

Selectivity

Objective: To demonstrate that the analytical method can differentiate and quantify the analyte and IS without interference from other components in the sample matrix.

Protocol:

  • Obtain at least six different lots of the blank biological matrix from individual donors.

  • Analyze one set of blank matrix samples without the analyte or IS to check for endogenous interferences.

  • Analyze a second set of blank matrix samples spiked only with the IS at its working concentration.

  • Analyze a third set of blank matrix samples spiked with the analyte at the LLOQ and the IS at its working concentration.

  • Compare the chromatograms from all three sets to assess for interfering peaks at the retention times of the analyte and IS.

Matrix Effect

Objective: To assess the suppressive or enhancing effect of the biological matrix on the ionization of the analyte and IS.

Protocol:

  • Obtain at least six different lots of the blank biological matrix.

  • Prepare two sets of samples at low and high QC concentrations:

    • Set A (Neat Solution): Analyte and IS in a neat (non-matrix) solution.

    • Set B (Post-Extraction Spike): Blank matrix extract spiked with the analyte and IS after the final extraction step.

  • Analyze both sets of samples and record the peak areas for the analyte and IS.

  • Calculate the matrix factor (MF) for the analyte and IS for each matrix lot:

    • MF = (Peak Area in Set B) / (Peak Area in Set A)

  • Calculate the IS-normalized MF:

    • IS-Normalized MF = Analyte MF / IS MF

  • The coefficient of variation (CV%) of the IS-normalized MF across the different matrix lots should be ≤ 15%.

Stability

Objective: To ensure the analyte and IS are stable in the biological matrix under various storage and handling conditions.

Protocol:

  • Prepare QC samples at low and high concentrations in the biological matrix.

  • Expose the samples to conditions simulating sample handling and storage (e.g., freeze-thaw cycles, bench-top stability at room temperature, long-term storage at a specified temperature).

  • Analyze the stability samples against a freshly prepared calibration curve.

  • Calculate the mean concentration of the stability samples and compare it to the nominal concentration.

Visualizing the Validation Process

Diagrams can help clarify complex workflows and relationships in the validation process.

G Internal Standard Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis IS_Selection Internal Standard Selection (SIL or Analog) Method_Optimization Method Optimization IS_Selection->Method_Optimization Selectivity Selectivity (Interference Check) Method_Optimization->Selectivity Matrix_Effect Matrix Effect (Ion Suppression/Enhancement) Selectivity->Matrix_Effect Accuracy_Precision Accuracy & Precision (QC Sample Analysis) Matrix_Effect->Accuracy_Precision Stability Stability (Freeze-Thaw, Bench-Top, Long-Term) Accuracy_Precision->Stability Sample_Analysis Study Sample Analysis Stability->Sample_Analysis IS_Monitoring Internal Standard Response Monitoring Sample_Analysis->IS_Monitoring

Caption: A workflow for the validation of an internal standard in a bioanalytical method.

G Logical Relationships in Internal Standard Validation Analyte Analyte Properties IS_Type Internal Standard Type (SIL vs. Analog) Analyte->IS_Type Matrix_Effect Matrix Effect IS_Type->Matrix_Effect Accuracy Accuracy IS_Type->Accuracy Precision Precision IS_Type->Precision Matrix Biological Matrix Selectivity Selectivity Matrix->Selectivity Matrix->Matrix_Effect Selectivity->Accuracy Matrix_Effect->Accuracy Matrix_Effect->Precision Method_Robustness Overall Method Robustness Accuracy->Method_Robustness Precision->Method_Robustness Stability Stability Stability->Accuracy

Caption: Interdependencies of key parameters in internal standard validation.

References

N-Acetyl Sulfapyridine-d4 in Bioanalysis: A Comparative Guide to Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

In the quantitative analysis of the sulfapyridine (B1682706) metabolite, N-Acetyl sulfapyridine, the choice of an appropriate internal standard is critical for achieving accurate and reliable results. This guide provides a comprehensive comparison of N-Acetyl sulfapyridine-d4 (B564723), a deuterium-labeled internal standard, with alternative non-deuterated internal standards. The information presented is intended for researchers, scientists, and drug development professionals to facilitate the selection of the most suitable internal standard for their analytical needs.

Stable isotope-labeled (SIL) internal standards, such as N-Acetyl sulfapyridine-d4, are widely regarded as the gold standard in quantitative mass spectrometry. Their physicochemical properties are nearly identical to the analyte of interest, ensuring they behave similarly during sample extraction, chromatographic separation, and ionization. This co-elution and similar behavior effectively compensate for matrix effects and variations in instrument response, leading to superior accuracy and precision.

Alternatives to SIL internal standards include structurally similar but non-isotopically labeled compounds. While more cost-effective, these alternatives may exhibit different chromatographic retention times and ionization efficiencies compared to the analyte, potentially leading to less effective correction for analytical variability.

Performance Comparison of Internal Standards

The following table summarizes the performance characteristics of analytical methods utilizing a deuterium-labeled internal standard for the closely related analyte sulfapyridine, as a proxy for this compound performance, and a non-deuterated internal standard for the analysis of sulfapyridine and its metabolites.

ParameterDeuterated Internal Standard (Sulfapyridine-d4)[1]Non-Deuterated Internal Standard (Dimenhydrinate)[2]
Analyte SulfapyridineSulfapyridine, 5-Aminosalicylic acid, Sulfasalazine (B1682708)
Internal Standard Sulfapyridine-d4Dimenhydrinate (B1670652)
Method LC-MS/MSLC-MS/MS
Linearity Range 150-150,000 ng/g10-1000 ng/mL (for SP)
Correlation Coefficient (r) Not explicitly stated, but method validated>0.99
Accuracy (% Recovery) 97.4% to 108.4%Not explicitly stated, but meets FDA guidelines
Precision (%RSD) 3.7-10.0%Meets FDA guidelines

Experimental Protocols

Method Using a Deuterated Internal Standard (Sulfapyridine-d4)

This protocol is adapted from a validated method for the quantification of sulfapyridine in human placenta using sulfapyridine-d4 as the internal standard.[1]

1. Sample Preparation:

  • Homogenize placental tissue in a water:methanol (1:1, v/v) mixture.

  • Perform protein precipitation and solid-phase extraction.

  • Use sulfapyridine-d4 as the internal standard.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

  • Column: Agilent Poroshell EC-C18 (3.0 × 100 mm, 2.7 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile:methanol (90:10, v/v) with 0.1% formic acid.

  • Flow Rate: 0.450 mL/min.

  • Gradient Elution: A 7-minute total run time with a gradient program.

  • Mass Spectrometer: Shimadzu-8040 operated in multiple reaction monitoring (MRM) mode with positive electrospray ionization (ESI).

Method Using a Non-Deuterated Internal Standard (Dimenhydrinate)

This protocol is for the simultaneous determination of sulfasalazine and its metabolites, including sulfapyridine, in human plasma using dimenhydrinate as the internal standard.[2]

1. Sample Preparation:

  • Use 100 µL of human plasma.

  • Add dimenhydrinate as the internal standard.

  • Perform protein precipitation to extract the analytes and internal standard.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

  • Column: XBP Phenyl column (100 mm × 2.1 mm, 5 µm).

  • Mobile Phase A: 0.2% formic acid, 2 mM ammonium (B1175870) acetate (B1210297) in water.

  • Mobile Phase B: 0.2% formic acid, 2 mM ammonium acetate in methanol.

  • Flow Rate: Not explicitly stated.

  • Gradient Elution: A 9-minute total run time with gradient elution.

  • Mass Spectrometer: API-3000 LC-MS/MS operated in MRM mode with electrospray ionization.

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the bioanalytical quantification of N-Acetyl sulfapyridine using this compound as an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Biological Sample (e.g., Plasma, Serum) add_is Spike with N-Acetyl sulfapyridine-d4 (Internal Standard) sample->add_is extraction Protein Precipitation / Liquid-Liquid Extraction / Solid-Phase Extraction add_is->extraction evaporation Evaporation and Reconstitution extraction->evaporation injection Injection into LC-MS/MS evaporation->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (MRM) separation->detection quantification Quantification (Analyte/IS Ratio) detection->quantification

Caption: Bioanalytical workflow for N-Acetyl sulfapyridine quantification.

Signaling Pathway of Sulfasalazine Metabolism

N-Acetyl sulfapyridine is a major metabolite of the drug sulfasalazine. The following diagram illustrates the metabolic pathway.

metabolism_pathway sulfasalazine Sulfasalazine bacterial_azoreductases Bacterial Azoreductases (in Colon) sulfasalazine->bacterial_azoreductases sulfapyridine Sulfapyridine bacterial_azoreductases->sulfapyridine five_asa 5-Aminosalicylic Acid (5-ASA) bacterial_azoreductases->five_asa n_acetyltransferase N-Acetyltransferase (in Liver) sulfapyridine->n_acetyltransferase n_acetyl_sulfapyridine N-Acetyl sulfapyridine n_acetyltransferase->n_acetyl_sulfapyridine

References

Safety Operating Guide

Proper Disposal of N-Acetyl Sulfapyridine-d4: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical reagents is a critical aspect of laboratory operations. This guide provides a detailed, step-by-step procedure for the proper disposal of N-Acetyl sulfapyridine-d4 (B564723), ensuring the safety of laboratory personnel and the protection of the environment. Adherence to these protocols is essential for minimizing health risks and maintaining regulatory compliance.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side shields or chemical safety goggles.

  • Hand Protection: Use chemically resistant gloves, such as nitrile rubber.

  • Skin Protection: A lab coat or other protective clothing is necessary to prevent skin contact.

Engineering Controls:

  • Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Hazard Summary

The following table summarizes the known hazards associated with the parent compound, sulfapyridine, which should be considered when handling N-Acetyl sulfapyridine-d4.

Hazard StatementClassification
Toxic if swallowedAcute Toxicity, Oral
May cause an allergic skin reactionSkin Sensitization
Suspected of damaging fertilityReproductive Toxicity

Step-by-Step Disposal Protocol

The disposal of this compound must be handled as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in the regular trash. [2][3][4]

  • Waste Identification and Segregation:

    • Treat all this compound and any materials contaminated with it (e.g., weighing papers, gloves, pipette tips) as hazardous waste.[2]

    • Segregate this waste stream from other chemical wastes to avoid incompatible mixtures.

  • Container Selection and Labeling:

    • Collect solid waste in a clearly labeled, sealable, and chemically compatible container. The original product container is often a suitable choice.[5]

    • The container must be in good condition and free from leaks.

    • Label the waste container clearly with "Hazardous Waste," the chemical name ("this compound"), and any other information required by your institution's Environmental Health and Safety (EHS) department.

  • Waste Accumulation and Storage:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

    • This area should be away from general laboratory traffic and incompatible materials.

  • Disposal Request and Pickup:

    • Once the waste container is full or ready for disposal, follow your institution's established procedures to request a pickup from the EHS or hazardous waste management department.

    • Do not attempt to transport the waste off-site yourself.

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the necessary protective equipment.

  • Contain the Spill: For a solid spill, carefully sweep or scoop the material into a designated hazardous waste container. Avoid generating dust.

  • Decontaminate the Area: Clean the spill area with an appropriate solvent or detergent and collect the cleaning materials as hazardous waste.

  • Report the Spill: Report the incident to your laboratory supervisor and EHS department, following your institution's protocols.

Disposal Workflow Diagram

The following diagram illustrates the proper disposal workflow for this compound.

cluster_0 Laboratory Operations cluster_1 Waste Collection and Segregation cluster_2 Temporary Storage cluster_3 Final Disposal A This compound (Solid Waste) C Collect in a Labeled, Compatible Hazardous Waste Container A->C B Contaminated Materials (Gloves, Weighing Paper, etc.) B->C D Store in a Designated Satellite Accumulation Area C->D E Request Pickup by Institutional EHS/Hazardous Waste Team D->E F Transport to a Licensed Hazardous Waste Disposal Facility E->F Off-site G Incineration or other Approved Disposal Method F->G

Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling N-Acetyl Sulfapyridine-d4

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of N-Acetyl sulfapyridine-d4 (B564723). The following procedures are based on best practices for handling similar sulfonamide compounds and should be implemented to ensure the safety of all laboratory personnel.

Hazard Identification and Personal Protective Equipment (PPE)

N-Acetyl sulfapyridine-d4 is a deuterated analog of N-Acetyl sulfapyridine, a metabolite of the anti-inflammatory drug sulfasalazine. While specific toxicity data for the deuterated form is limited, it should be handled with the same precautions as its non-deuterated counterpart and related sulfonamides. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.

Summary of Potential Hazards:

  • Harmful if swallowed.[1]

  • May cause skin irritation.[2]

  • May cause serious eye irritation.[2]

  • Harmful if inhaled.[2]

  • May form combustible dust concentrations in the air.

Personal Protective Equipment (PPE) Requirements:

PPE CategorySpecification
Hand Protection Wear protective gloves. Nitrile or latex gloves are recommended. For extended contact, consider double-gloving.
Eye/Face Protection Wear safety glasses with side shields or goggles. If there is a risk of splashing or dust generation, a face shield should be used in addition to goggles.[3]
Skin and Body Protection A lab coat or work uniform should be worn. Ensure it is clean and buttoned. For tasks with a higher risk of contamination, consider a disposable gown.[3]
Respiratory Protection If working in an area with insufficient ventilation or where dust may be generated, a NIOSH-approved respirator is recommended.

Handling and Storage

Proper handling and storage are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.

  • Handling:

    • Avoid contact with skin, eyes, and clothing.[2]

    • Minimize dust generation and accumulation.[3]

    • Use in a well-ventilated area, preferably within a chemical fume hood.

    • Wash hands thoroughly after handling.[2]

    • Do not eat, drink, or smoke in areas where the chemical is handled.[3]

  • Storage:

    • Store in a tightly closed container.[3]

    • Keep in a cool, dry, and well-ventilated area.

    • Protect from light.[2]

Experimental Protocol: Weighing and Preparing a Solution

This protocol outlines the steps for safely weighing this compound powder and preparing a stock solution.

  • Preparation:

    • Don all required PPE as specified in the table above.

    • Ensure a chemical fume hood is operational.

    • Prepare the work area by laying down absorbent bench paper.

    • Gather all necessary equipment: analytical balance, weigh paper, spatulas, vials, and the chosen solvent.

  • Weighing the Compound:

    • Tare the analytical balance with a piece of weigh paper.

    • Carefully transfer the desired amount of this compound powder onto the weigh paper using a clean spatula.

    • Record the exact weight.

  • Solution Preparation:

    • Carefully transfer the weighed powder into an appropriate vial.

    • Using a calibrated pipette, add the calculated volume of solvent to the vial.

    • Cap the vial securely and vortex or sonicate until the solid is completely dissolved.

  • Cleanup:

    • Dispose of the used weigh paper and any contaminated consumables in the designated chemical waste container.

    • Clean the spatula and any non-disposable equipment with an appropriate solvent.

    • Wipe down the work surface in the fume hood.

    • Remove and dispose of gloves in the appropriate waste stream.

    • Wash hands thoroughly.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Unused Product: Dispose of as unused product. It should be treated as hazardous chemical waste.

  • Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weigh paper, and pipette tips, should be disposed of in a designated hazardous waste container.

  • Empty Containers: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.

Do not dispose of this chemical down the drain or in the regular trash. All chemical waste should be collected and managed by the institution's environmental health and safety (EHS) department.

Workflow for Handling and Disposal

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

Workflow for Handling and Disposal of this compound cluster_handling Handling Protocol cluster_disposal Disposal Protocol Don PPE Don PPE Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Weigh Compound Weigh Compound Prepare Workspace->Weigh Compound Prepare Solution Prepare Solution Weigh Compound->Prepare Solution Collect Waste Collect Waste Prepare Solution->Collect Waste Dispose of contaminated items Label Waste Container Label Waste Container Collect Waste->Label Waste Container Store for Pickup Store for Pickup Label Waste Container->Store for Pickup EHS Pickup EHS Pickup Store for Pickup->EHS Pickup

Caption: Workflow for handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Acetyl sulfapyridine-d4
Reactant of Route 2
Reactant of Route 2
N-Acetyl sulfapyridine-d4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.